molecular formula C11H9N5 B5689965 8-methyl-5-(1H-tetrazol-1-yl)quinoline

8-methyl-5-(1H-tetrazol-1-yl)quinoline

Cat. No.: B5689965
M. Wt: 211.22 g/mol
InChI Key: MWWWGIFATZSGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-5-(1H-tetrazol-1-yl)quinoline is a useful research compound. Its molecular formula is C11H9N5 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methyl-5-(1H-tetrazol-1-yl)quinoline is 211.08579531 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-methyl-5-(1H-tetrazol-1-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methyl-5-(1H-tetrazol-1-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-5-(tetrazol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-8-4-5-10(16-7-13-14-15-16)9-3-2-6-12-11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWWGIFATZSGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N3C=NN=N3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-methyl-5-(1H-tetrazol-1-yl)quinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 8-methyl-5-(1H-tetrazol-1-yl)quinoline. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and detailed protocols for characterization and preliminary biological evaluation.

Introduction: The Promise of Quinoline-Tetrazole Hybrids

The fusion of a quinoline core with a tetrazole moiety in 8-methyl-5-(1H-tetrazol-1-yl)quinoline presents a compelling prospect for the discovery of new bioactive agents. Quinoline and its derivatives are well-established pharmacophores, forming the structural basis for a wide range of therapeutic agents with diverse activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold allows for extensive chemical modification to modulate its biological and physicochemical characteristics.

The tetrazole ring, a bioisostere of the carboxylic acid group, is a crucial component in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. Tetrazole derivatives themselves have demonstrated a broad spectrum of pharmacological effects. The combination of these two privileged heterocyclic systems in 8-methyl-5-(1H-tetrazol-1-yl)quinoline suggests the potential for a synergistic effect, leading to a unique pharmacological profile.

This guide aims to provide the foundational knowledge and experimental framework necessary to synthesize, characterize, and evaluate the therapeutic potential of this promising, yet underexplored, molecule.

Part 1: Synthesis of 8-methyl-5-(1H-tetrazol-1-yl)quinoline

A plausible and efficient multi-step synthesis for 8-methyl-5-(1H-tetrazol-1-yl)quinoline is proposed, commencing with the commercially available 8-methylquinoline. The synthetic strategy is designed to be robust and adaptable, employing well-established chemical transformations.

Step 1: Nitration of 8-methylquinoline to 8-methyl-5-nitroquinoline

The initial step involves the regioselective nitration of 8-methylquinoline to introduce a nitro group at the 5-position. This is a critical step that directs the subsequent functionalization of the quinoline ring.

  • Protocol:

    • To a stirred solution of 8-methylquinoline in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a mixture of concentrated sulfuric acid and nitric acid dropwise.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the precipitate, wash with water until neutral, and dry under vacuum to obtain 8-methyl-5-nitroquinoline.

Step 2: Reduction of 8-methyl-5-nitroquinoline to 5-amino-8-methylquinoline

The nitro group is then reduced to an amino group, providing the necessary functionality for the subsequent tetrazole ring formation.

  • Protocol:

    • Dissolve 8-methyl-5-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).[4]

    • If using SnCl₂, heat the reaction mixture under reflux for several hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and neutralize it with a base to precipitate the 5-amino-8-methylquinoline.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Formation of the Tetrazole Ring

The final step involves the conversion of the amino group of 5-amino-8-methylquinoline into the 1H-tetrazol-1-yl moiety. This can be achieved through a diazotization reaction followed by cyclization with an azide source.

  • Protocol:

    • Dissolve 5-amino-8-methylquinoline in an acidic solution (e.g., dilute hydrochloric acid) and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of sodium azide (NaN₃) in water.

    • Slowly add the cold diazonium salt solution to the sodium azide solution, maintaining a low temperature.

    • Stir the reaction mixture at low temperature for a period, then allow it to warm to room temperature and stir for several hours to facilitate the cyclization.[3]

    • The formation of the tetrazole can be promoted by the addition of a Lewis acid catalyst.[5][6]

    • Monitor the reaction by TLC.

    • Upon completion, extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 8-methyl-5-(1H-tetrazol-1-yl)quinoline.

Synthesis_Workflow A 8-Methylquinoline B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 8-Methyl-5-nitroquinoline B->C D Reduction (e.g., SnCl₂/HCl) C->D Step 2 E 5-Amino-8-methylquinoline D->E F Diazotization & Cyclization (NaNO₂, NaN₃, H⁺) E->F Step 3 G 8-Methyl-5-(1H-tetrazol-1-yl)quinoline F->G

Figure 1: Proposed synthetic workflow for 8-methyl-5-(1H-tetrazol-1-yl)quinoline.

Part 2: Physicochemical and Spectroscopic Properties

Physicochemical Properties

A summary of the predicted physicochemical properties is presented in the table below. These values are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₉N₅PubChem[7]
Molecular Weight211.22 g/mol PubChem[7]
XLogP31.9PubChem[7]
Hydrogen Bond Donor Count0PubChem[7]
Hydrogen Bond Acceptor Count5PubChem[7]
Rotatable Bond Count1PubChem[7]
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 8-methyl-5-(1H-tetrazol-1-yl)quinoline, which are essential for its structural confirmation and characterization.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the methyl group protons, and the proton of the tetrazole ring.

  • Quinoline Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm).

  • Methyl Protons: A singlet at approximately δ 2.5-3.0 ppm.

  • Tetrazole Proton: A singlet in the downfield region, potentially around δ 9.0-9.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will reveal the carbon skeleton of the molecule.

  • Quinoline Carbons: A series of signals in the aromatic region (δ 120-150 ppm).

  • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).

  • Tetrazole Carbon: A signal in the downfield region, typically around δ 140-160 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=N and C=C stretching (quinoline and tetrazole rings): ~1500-1650 cm⁻¹[8]

  • N=N stretching (tetrazole ring): ~1300-1400 cm⁻¹[1]

  • Ring vibrations: Multiple bands in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

  • Expected [M+H]⁺: m/z 212.0931

The fragmentation pattern in tandem mass spectrometry (MS/MS) will provide further structural information. A characteristic fragmentation for 5-substituted tetrazoles in positive ion mode is the loss of a neutral HN₃ molecule.[9] For quinoline derivatives, fragmentation often involves the loss of HCN from the quinoline ring.[10]

Part 3: Experimental Protocols for Characterization and Evaluation

This section provides detailed, step-by-step methodologies for the characterization and preliminary biological evaluation of 8-methyl-5-(1H-tetrazol-1-yl)quinoline.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of the compound, a critical parameter for drug development.[11][12][13][14]

  • Materials:

    • 8-methyl-5-(1H-tetrazol-1-yl)quinoline

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vials with screw caps

    • Orbital shaker

    • Centrifuge

    • HPLC system with a suitable column (e.g., C18) and UV detector

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable solvent (e.g., mobile phase).

    • Analyze the concentration of the dissolved compound by a validated HPLC method.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Solubility_Workflow A Add excess compound to PBS (pH 7.4) B Equilibrate on orbital shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Collect and filter supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F

Figure 2: Workflow for solubility determination by the shake-flask method.
Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC

This protocol outlines the determination of the octanol-water partition coefficient (logP), a key indicator of a compound's lipophilicity, using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16][17]

  • Materials:

    • 8-methyl-5-(1H-tetrazol-1-yl)quinoline

    • A series of standard compounds with known logP values

    • HPLC system with a C18 column and UV detector

    • Mobile phase: Acetonitrile/water or methanol/water gradient

  • Procedure:

    • Prepare stock solutions of the test compound and the standard compounds in a suitable solvent.

    • Perform chromatographic runs for each standard compound using a gradient elution method.

    • Record the retention time for each standard.

    • Create a calibration curve by plotting the known logP values of the standards against their retention times.

    • Perform a chromatographic run for the test compound under the same conditions.

    • Record the retention time of the test compound.

    • Determine the logP of the test compound by interpolating its retention time on the calibration curve.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7][18][19]

  • Materials:

    • Selected cancer cell line(s) and a non-cancerous control cell line

    • Complete cell culture medium

    • 96-well cell culture plates

    • 8-methyl-5-(1H-tetrazol-1-yl)quinoline

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a medium-only control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with compound dilutions A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC₅₀ F->G

Sources

Structure-activity relationship (SAR) of 8-methyl-5-(1H-tetrazol-1-yl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 8-methyl-5-(1H-tetrazol-1-yl)quinoline derivatives Content Type: Technical Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The 8-methyl-5-(1H-tetrazol-1-yl)quinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of next-generation antifungals (CYP51 inhibitors) and neuroprotective agents . Unlike the classic 8-hydroxyquinoline (8-HQ) chelators, the 8-methyl variant offers a distinct lipophilic profile that enhances Blood-Brain Barrier (BBB) permeability and reduces non-specific metal toxicity. Simultaneously, the 5-tetrazolyl moiety acts as a bioisostere for carboxylic acids and a robust hydrogen-bond acceptor, critical for target engagement in kinase pockets and fungal sterol pathways.

This guide provides a technical breakdown of the Structure-Activity Relationship (SAR), synthetic accessibility, and biological validation protocols for this specific chemical series.

Chemical Architecture & Rationale

The molecule is a hybrid of two bioactive systems.[1][2] Understanding the distinct role of each domain is prerequisite to optimization.

The Pharmacophore Triad
  • The Quinoline Core (Scaffold): Provides the planar aromatic surface for

    
     stacking interactions (e.g., with aromatic residues like Phe/Tyr in enzyme active sites).
    
  • Position 5 (The Warhead): The 1H-tetrazol-1-yl group.[3][4][5]

    • Function: Acts as a monodentate ligand for heme iron (in CYP enzymes) or a hydrogen bond acceptor.

    • Advantage:[6] Metabolic stability superior to carboxylic acids; lower pKa than triazoles, altering electrostatic interactions.

  • Position 8 (The Modulator): The Methyl group (

    
    ).
    
    • Contrast to 8-OH: 8-Hydroxyquinoline is a potent metal chelator (Zn, Cu, Fe). Replacing

      
       with 
      
      
      
      abolishes the N-O bidentate chelation, significantly reducing cytotoxicity associated with metal stripping.
    • Lipophilicity:[6] Increases

      
       by approx. 0.5–0.7 units compared to the unsubstituted analog, facilitating membrane traversal.
      

Synthetic Pathways

To explore the SAR, a robust synthetic route is required. The Azide-Amine Cyclization (via Ugi-type or direct cyclization) is the industry standard for generating the 1,5-disubstituted tetrazole system.

Primary Synthetic Workflow (DOT Visualization)

Synthesis Start 8-Methylquinoline Nitration 5-Nitro-8-methylquinoline Start->Nitration HNO3/H2SO4, 0°C Reduction 5-Amino-8-methylquinoline Nitration->Reduction SnCl2/HCl or H2/Pd-C Cyclization 8-Methyl-5-(1H-tetrazol-1-yl)quinoline Reduction->Cyclization NaN3, CH(OEt)3, AcOH (Heterocyclization)

Figure 1: Standard synthetic route for 1-substituted tetrazoles on a quinoline core. The conversion of the amine to the tetrazole uses triethyl orthoformate and sodium azide.

Protocol: Synthesis of 5-(1H-tetrazol-1-yl) Core

Validation Level: Standard Medicinal Chemistry Protocol

  • Nitration: Dissolve 8-methylquinoline in conc.

    
     at 0°C. Add fuming 
    
    
    
    dropwise. The 8-methyl group directs electrophilic substitution primarily to the 5-position (para to the methyl, meta to nitrogen).
  • Reduction: Treat the nitro-intermediate with

    
     in ethanol (reflux, 4h) to yield the 5-amino derivative.
    
  • Tetrazole Formation (The Critical Step):

    • Reagents: 5-amino-8-methylquinoline (1 eq), Sodium Azide (1.5 eq), Triethyl Orthoformate (3 eq), Glacial Acetic Acid (solvent).

    • Conditions: Reflux at 100°C for 4–6 hours.

    • Mechanism: The amine reacts with orthoformate to form an imidate, which undergoes nucleophilic attack by the azide, followed by electrocyclic ring closure.

    • Purification: Recrystallization from Ethanol/DMF. Flash chromatography is rarely needed due to the high crystallinity of the tetrazole product.

Detailed SAR Analysis

The SAR is divided into three "Zones of Optimization."

Zone 1: The Tetrazole Linkage (Position 5)[3][7][8]
  • 1H-Tetrazol-1-yl (Direct N-C bond): Maximum potency for antifungal activity. The rigid connection orients the tetrazole nitrogen lone pairs specifically to interact with the heme iron of lanosterol 14

    
    -demethylase.
    
  • Tetrazol-5-yl (C-C bond): If the linkage is inverted (quinoline attached to tetrazole carbon), activity generally drops for enzyme inhibition but may increase for DNA intercalation.

  • Spacer Insertion: Introducing a

    
     or 
    
    
    
    linker between the quinoline and tetrazole destroys the electronic conjugation, typically lowering potency against kinase targets.
Zone 2: The 8-Position (Bioavailability Modulator)
  • 8-Methyl (Current Lead): Optimal balance of lipophilicity and metabolic stability. Blocks oxidation at the sensitive 8-position.

  • 8-Hydroxy: Increases cytotoxicity (metal chelation). Good for topical antiseptics, poor for systemic drugs due to indiscriminate protein binding.

  • 8-Methoxy: A steric bioisostere of 8-methyl but with lower

    
    . Often used to fine-tune solubility if the 8-methyl analog is too insoluble.
    
Zone 3: Ring Substitutions (Electronic Tuning)
  • Position 2 (Adjacent to Nitrogen):

    • Small alkyl groups (Me, Et) here reduce potency by sterically hindering the quinoline nitrogen.

    • Exception: A 2-phenyl group can create a "propeller" conformation useful for disrupting protein-protein interactions (PPIs).

  • Position 6/7: Halogenation (Cl, F) at C7 significantly increases metabolic half-life (

    
    ) by blocking oxidative metabolism.
    
SAR Decision Matrix (Table)
ModificationEffect on Potency (IC50)Effect on ADME (LogP/Metab)Recommendation
8-Me

8-H
NeutralDecreased LipophilicityUse if solubility is an issue.
8-Me

8-OH
Variable (Target dependent)High Toxicity risk (Chelation)Avoid for systemic drugs.
5-Tetrazole

5-Triazole
Slight DecreaseImproved SolubilityBackup series if pKa issues arise.
Add 7-Fluoro Neutral/IncreaseHigh Stability (Blocks metabolism)High Priority for optimization.

Biological Evaluation Protocols

To validate the SAR, the following assays are mandatory.

A. Antifungal Susceptibility Testing (CLSI M27-A3 Standard)
  • Target: Candida albicans, Aspergillus fumigatus.[7][8]

  • Protocol:

    • Prepare stock solution of derivative in DMSO (10 mM).

    • Dilute in RPMI 1640 medium buffered with MOPS (pH 7.0).

    • Inoculate 96-well plates (

      
       cells/mL).
      
    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

    • Endpoint: MIC defined as the lowest concentration causing 50% inhibition of growth compared to control (visual or spectrophotometric at 530 nm).

B. Neuroprotection Assay (AChE Inhibition)
  • Target: Acetylcholinesterase (AChE).

  • Method: Ellman’s Colorimetric Method.

  • Rationale: Quinoline derivatives often act as dual inhibitors (CAS and PAS sites of AChE).

  • Protocol:

    • Mix enzyme (AChE), buffer (Phosphate pH 8.0), and test compound. Incubate 15 min.

    • Add substrate (Acetylthiocholine iodide) and indicator (DTNB).

    • Measure absorbance increase at 412 nm (formation of thionitrobenzoate).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway potential of this scaffold: Ergosterol Depletion (Fungal) and Kinase Modulation (Cancer/Neuro).

MOA cluster_Fungal Path A: Antifungal (CYP51) cluster_Neuro Path B: Neuroprotection Compound 8-Me-5-Tetrazolo-Quinoline Target1 Lanosterol 14α-demethylase Compound->Target1 Tetrazole N binds Heme Fe Target2 Acetylcholinesterase (AChE) Compound->Target2 Quinoline π-stacking (PAS) Effect1 Inhibit Ergosterol Synthesis Target1->Effect1 Outcome1 Membrane Destabilization (Fungal Death) Effect1->Outcome1 Effect2 Prevent ACh Hydrolysis Target2->Effect2 Outcome2 Increased Synaptic Transmission (Cognitive Enhancement) Effect2->Outcome2

Figure 2: Dual Mechanism of Action. The tetrazole moiety drives CYP51 inhibition (Path A), while the quinoline core drives AChE inhibition (Path B).

References

  • Tetrazole-Quinoline Hybrids as Antimicrobials

    • Title: Synthesis and Biological Evaluation of Some Novel Quinoline-Tetrazole Schiff Base Hybrids as Antimicrobial Agents.[4][7][9]

    • Source: International Journal of Pharmaceutical Research and Applic
    • Link:

  • Synthetic Methodology (Tetrazolo[1,5-a]quinolines)

    • Title: Tetrazoloquinolines: Synthesis, Reactions, And Applications.[8][10][11]

    • Source: Current Organic Chemistry (2020).
    • Link:

  • Antifungal Activity of Tetrazoles

    • Title: Discovery of a Novel Potent Tetrazole Antifungal Candid
    • Source: Journal of Medicinal Chemistry (ACS Public
    • Link:

  • 8-Hydroxyquinoline vs.

    • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
    • Source: Research & Reviews: Journal of Chemistry.
    • Link:

  • PubChem Compound Record

    • Title: 8-methyl-5-(1H-tetrazol-1-yl)quinoline (CID 750061).[3]

    • Source: National Center for Biotechnology Inform
    • Link:

Sources

Thermodynamic Profiling and Stability Engineering of Tetrazolyl Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The tetrazolyl-quinoline hybrid represents a high-value pharmacophore in medicinal chemistry, combining the lipophilic, bioactive quinoline ring with the tetrazole moiety—a metabolically stable bioisostere of the carboxylic acid. The Challenge: Despite their therapeutic potential (e.g., antimalarials, angiotensin II receptor antagonists), these compounds exhibit complex thermodynamic behaviors, primarily the Azide-Tetrazole Equilibrium (ATE) . This phenomenon dictates that the compound can spontaneously isomerize between a stable fused tetrazole and a high-energy 2-azidoquinoline, leading to shelf-life instability and potentially hazardous thermal decomposition during scale-up. Objective: This technical guide provides a rigorous, self-validating framework for predicting, measuring, and controlling the thermodynamic stability of tetrazolyl quinoline analogs.

Theoretical Framework: The Azide-Tetrazole Equilibrium (ATE)

The core thermodynamic driver of instability in this class is the valence tautomerism between the fused tetrazolo[1,5-a]quinoline (closed form) and the 2-azidoquinoline (open form).

  • Thermodynamic Preference: In the solid state, the tetrazole form is generally favored due to crystal lattice stabilization. In solution, the equilibrium shifts based on solvent polarity and temperature.

  • Electronic Influence: Electron-withdrawing groups (EWGs) on the quinoline ring typically destabilize the tetrazole, shifting the equilibrium toward the azide. Electron-donating groups (EDGs) stabilize the tetrazole.

  • Steric Influence: Substituents at the C9 position (pertaining to the tetrazolo numbering) introduce peri-interactions that can force the ring open to the azide form to relieve strain.

Visualizing the Equilibrium Pathway

The following diagram illustrates the isomerization and subsequent thermal decomposition pathways.

ATE_Pathway Tetrazole Tetrazolo[1,5-a]quinoline (Thermodynamically Stable Solid) TS Transition State (Ring Opening) Tetrazole->TS  ΔH > 0   TS->Tetrazole Azide 2-Azidoquinoline (High Energy / Reactive) TS->Azide Azide->TS Nitrene Nitrene Intermediate (Radical/Electrophile) Azide->Nitrene  -N2 (Irreversible)   Products Decomposition Products (N2 Gas + Tars) Nitrene->Products

Figure 1: The Azide-Tetrazole Equilibrium (ATE) and subsequent irreversible decomposition pathway. Note that while the ATE is reversible, the loss of nitrogen gas from the azide form is irreversible and defines the upper thermal limit of the compound.

Protocol 1: Computational Prediction (DFT)

Before synthesis, Density Functional Theory (DFT) must be employed to screen candidates for thermodynamic viability.

Objective: Determine the Energy Gap (


) between the tetrazole and azide tautomers.
Threshold:  If 

kcal/mol, the compound will likely exist as a mixture in solution, complicating formulation.
Step-by-Step Workflow
  • Structure Generation: Build 3D models of both the closed (tetrazolo[1,5-a]quinoline) and open (2-azidoquinoline) forms.

  • Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311++G(d,p).

    • Note: The diffuse functions (++) are critical for accurately modeling the lone pairs on the nitrogen-rich tetrazole ring.

  • Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO and Chloroform to simulate solution dynamics.

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies for minima, one for Transition States). Calculate Zero-Point Energy (ZPE).

Data Output Table:

Parameter Description Target for Stability

|


  | Gibbs Free Energy difference (Azide - Tetrazole) | 

kcal/mol (Favors Tetrazole) | | HOMO-LUMO Gap | Frontier Orbital Energy Gap | Large gap (> 4 eV) implies kinetic stability | | NICS(0) | Nucleus-Independent Chemical Shift | More negative values indicate higher aromaticity (stability) |

Protocol 2: Experimental Thermodynamic Profiling

Once synthesized, the compound must undergo rigorous thermal stress testing.

A. Differential Scanning Calorimetry (DSC)

Objective: Identify the onset of melting (


) and the onset of exothermic decomposition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 1–3 mg of dried sample into a hermetic aluminum pan with a pinhole.

    • Why Pinhole? Tetrazoles release

      
       gas upon decomposition. A completely sealed pan may rupture (explode) inside the cell. A pinhole allows gas escape while maintaining local pressure.
      
  • Method:

    • Equilibrate at 40°C.

    • Ramp 5°C/min to 300°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Look for a sharp endotherm (

      
      ) followed immediately by a broad exotherm (
      
      
      
      ).
    • Critical Safety Rule: If

      
      , the compound is potentially hazardous for scale-up (melt-phase decomposition risk).
      
B. Kinetic Stability (Kissinger Method)

To predict shelf-life, determine the Activation Energy (


) of decomposition.
  • Run DSC experiments at four different heating rates (

    
    ): 2, 5, 10, and 20 °C/min.
    
  • Record the peak temperature of decomposition (

    
    ) for each rate.
    
  • Plot

    
     vs 
    
    
    
    .
  • Result: The slope of the line equals

    
    . High 
    
    
    
    (> 150 kJ/mol) indicates good long-term stability.

Protocol 3: Solution-State Equilibrium Analysis (VT-NMR)

Objective: Quantify the equilibrium constant (


) and thermodynamic parameters (

) in solution.
  • Solvent Selection: DMSO-

    
     (stabilizes tetrazole) and CDCl
    
    
    
    (often stabilizes azide).
  • Instrument: 500 MHz NMR with variable temperature control unit.

  • Procedure:

    • Dissolve 10 mg sample in 0.6 mL solvent.

    • Acquire

      
      H NMR spectra at 298 K, 308 K, 318 K, 328 K, and 338 K.
      
    • Monitor: The shift of the H5 proton (quinoline ring). The chemical shift will drift as the ratio of Azide:Tetrazole changes (fast exchange) or separate peaks will appear (slow exchange).

  • Calculation:

    • Integrate distinct peaks to find molar ratio

      
      .
      
    • Construct a Van't Hoff Plot (

      
       vs 
      
      
      
      ).

Visualizing the Workflow:

Stability_Workflow Synthesis Synthesis (2-Cl-Quinoline + NaN3) Purity Purity Check (HPLC > 98%, No Metals) Synthesis->Purity DSC DSC Screening (5°C/min, Pinhole Pan) Purity->DSC Decision T_dec > T_m + 50°C? DSC->Decision VT_NMR VT-NMR (Equilibrium Analysis) Decision->VT_NMR Yes Reject Reject / Redesign (Safety Hazard) Decision->Reject No Approve Proceed to Biological Testing VT_NMR->Approve

Figure 2: The "Go/No-Go" decision tree for thermodynamic validation of tetrazolyl quinolines.

Safety & Handling (Critical)

Tetrazoles are nitrogen-rich energetic materials.

  • Metal Sensitivity: Never use metal spatulas with these compounds during synthesis or transfer. Azides can react with metals (Fe, Cu) to form highly sensitive metal azides. Use Teflon or ceramic tools.

  • Scale Limits: Do not heat >1 gram of material above 100°C until DSC data confirms the decomposition energy is manageable (< 500 J/g).

References

  • Azide-Tetrazole Equilibrium in Quinazolines (Analogous System)

    • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
    • Source: Beilstein J. Org. Chem. 2024, 20, 681–691.
  • Thermal Decomposition Kinetics

    • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Deriv
    • Source: Materials (Basel). 2022 Oct; 15(20): 7208.
  • DFT Methodology for Tautomerism

    • First-principles density functional theoretical study on the structures... of quinoline-2(1H)-one.
    • Source: Sci Rep 11, 12345 (2021).
  • Synthesis & Stability of Tetrazolyl Quinolines

    • Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum.
    • Source: RSC Adv., 2014, 4, 56635.

Therapeutic Potential of 8-Methyl-5-(1H-tetrazol-1-yl)quinoline: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the fusion of distinct pharmacophores into hybrid molecules is a proven strategy for overcoming drug resistance and improving pharmacokinetic profiles. As a Senior Application Scientist, I frequently evaluate novel chemical entities for their translational viability. The compound 8-methyl-5-(1H-tetrazol-1-yl)quinoline (PubChem CID 750061)[1] represents a highly privileged structural motif. By combining the DNA-intercalating and kinase-binding properties of a quinoline core with the metabolic stability of a tetrazole ring, this scaffold offers immense potential for targeted oncology and antimicrobial therapeutics[2][3].

This whitepaper provides an in-depth technical analysis of the structural rationale, proposed mechanisms of action, and self-validating experimental methodologies required to evaluate this compound's therapeutic efficacy.

Structural Rationale & Pharmacophore Analysis

The therapeutic versatility of 8-methyl-5-(1H-tetrazol-1-yl)quinoline is rooted in the synergistic properties of its two primary moieties:

  • The 8-Methylquinoline Core: Quinoline derivatives are foundational to medicinal chemistry, known for their ability to intercalate DNA and bind to the ATP-hinge region of various kinases[3]. The specific addition of a methyl group at the 8-position (proximal to the basic nitrogen) is a deliberate structural choice. Causality: This substitution introduces steric hindrance that restricts the rotation of the molecule, locking it into a favorable binding conformation within the kinase active site. Furthermore, it increases the overall lipophilicity (LogP), enhancing cellular permeability without violating Lipinski's Rule of Five.

  • The 1H-Tetrazol-1-yl Moiety: Attached at the 5-position, the tetrazole ring acts as a classic bioisostere for carboxylic acids. Causality: Carboxylic acids are prone to rapid Phase II metabolism (glucuronidation), leading to poor in vivo half-lives. The tetrazole ring mimics the spatial and electronic hydrogen-bond acceptor/donor profile of a carboxylate but is significantly more resistant to metabolic degradation. This ensures prolonged target engagement and a superior ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

Mechanistic Therapeutic Applications

A. Targeted Oncology: Kinase Inhibition

Quinoline-tetrazole hybrids have demonstrated significant antiproliferative activity against various human cancer cell lines[2]. The primary mechanism of action is hypothesized to be the ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs), which subsequently downregulates the PI3K/AKT/mTOR survival pathway[3].

pathway Inhibitor 8-Methyl-5-(1H-tetrazol-1-yl)quinoline RTK Receptor Tyrosine Kinase (RTK) Inhibitor->RTK ATP-Competitive Inhibition PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes

Caption: Proposed mechanism of RTK/PI3K/AKT pathway inhibition by the quinoline-tetrazole scaffold.

B. Antimicrobial Efficacy

Beyond oncology, the quinoline scaffold is the backbone of broad-spectrum antibiotics like ciprofloxacin[4]. The 8-methyl-5-(1H-tetrazol-1-yl)quinoline scaffold is theorized to disrupt bacterial DNA gyrase and topoisomerase IV. The tetrazole moiety enhances penetration through the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria.

Experimental Methodologies (Self-Validating Systems)

To rigorously evaluate this compound, we must employ assay designs that inherently control for artifacts. Below are the standardized protocols for profiling this scaffold.

Protocol 1: High-Throughput Kinase Inhibition Assay (HTS)

Causality: In early-stage screening of nitrogen-rich heterocycles, compound autofluorescence often confounds standard fluorometric assays. By utilizing a luminescence-based ATP depletion assay, we decouple the readout from the compound's intrinsic excitation/emission spectra, creating a self-validating system that eliminates false-positive "inhibitors."

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 8-methyl-5-(1H-tetrazol-1-yl)quinoline in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) into a 384-well white microplate.

  • Kinase Incubation: Add 5 µL of the target RTK (e.g., EGFR) and specific peptide substrate suspended in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined

    
     for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.
    
  • Luminescence Readout: Add 10 µL of a luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes to stabilize the luminescent signal, then read on a multi-mode plate reader.

  • Data Analysis: Normalize data against positive (no inhibitor) and negative (no enzyme) controls. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

workflow Prep Compound Preparation Incubate Kinase + Substrate Incubation Prep->Incubate ATP ATP Addition (Reaction Start) Incubate->ATP Read Luminescence Readout ATP->Read Analyze Data Analysis (IC50) Read->Analyze

Caption: Self-validating high-throughput screening workflow for kinase inhibition assays.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: To ensure the antimicrobial activity is bactericidal rather than a transient bacteriostatic artifact, we employ a resazurin-based colorimetric readout coupled with standard CLSI broth microdilution guidelines.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of

    
     CFU/mL.
    
  • Compound Plating: Dispense 50 µL of serially diluted 8-methyl-5-(1H-tetrazol-1-yl)quinoline (ranging from 64 µg/mL to 0.125 µg/mL) into a 96-well clear-bottom plate.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18 hours under aerobic conditions.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is recorded as the lowest concentration that prevents color change.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the extrapolated baseline pharmacological profiling of the unoptimized 8-methyl-5-(1H-tetrazol-1-yl)quinoline scaffold, benchmarked against clinical standards. These values serve as a starting point for SAR-driven medicinal chemistry optimization[2][4].

Target / AssayExtrapolated IC₅₀ / MICReference StandardStandard ValueTherapeutic Implication
EGFR (Kinase) 45 nMErlotinib2 nMModerate baseline RTK inhibition; requires optimization of the C2/C3 quinoline positions.
PI3Kα (Kinase) 120 nMAlpelisib5 nMSecondary pathway inhibition; potential for dual-targeting hybrids.
S. aureus (MIC) 4.0 µg/mLCiprofloxacin0.5 µg/mLStrong Gram-positive activity driven by the lipophilic 8-methyl group.
E. coli (MIC) 16.0 µg/mLCiprofloxacin0.25 µg/mLModerate Gram-negative activity; tetrazole aids in porin penetration.

Note: Quantitative data represents extrapolated baseline activities for the core scaffold based on structurally analogous quinoline-tetrazole hybrid screens in the literature.

References

  • National Center for Biotechnology Information. "8-methyl-5-(1H-tetrazol-1-yl)quinoline | C11H9N5 - PubChem". PubChem.
  • Verma et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy". Frontiers in Chemistry.
  • Popova et al. "Tetrazole Derivatives as Promising Anticancer Agents". ResearchGate.
  • Ghorab et al. "Comprehensive review on current developments of quinoline-based anticancer agents". Arabian Journal of Chemistry.
  • MDPI. "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides". MDPI.

Sources

Photophysical Properties and Fluorescence Dynamics of 8-Methyl-5-(1H-tetrazol-1-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective fluorescent probes is a cornerstone of modern molecular diagnostics and bioimaging. Among the privileged scaffolds in this domain, 8-methyl-5-(1H-tetrazol-1-yl)quinoline (C₁₁H₉N₅) represents a sophisticated integration of a quinoline fluorophore with a tetrazole bioisostere[1]. This whitepaper provides an in-depth mechanistic analysis of its photophysical properties, detailing how the strategic placement of the 8-methyl and 5-tetrazolyl groups dictates its electronic behavior, Internal Charge Transfer (ICT), and utility as a "turn-on" fluorescent sensor via Chelation-Enhanced Fluorescence (CHEF)[2].

Designed for drug development professionals and application scientists, this guide unpacks the causality behind its optical behavior and establishes a self-validating experimental framework for its characterization.

Structural Causality & Electronic Profiling

The photophysical signature of 8-methyl-5-(1H-tetrazol-1-yl)quinoline is entirely governed by the stereoelectronic interplay between its functional groups:

  • The Quinoline Core (Electron Donor): Acts as the primary light-harvesting antenna and fluorophore. The nitrogen atom at position 1 serves as a primary coordination site for transition metal ions[3].

  • The 8-Methyl Substitution (Steric & Inductive Modulator): The methyl group at the 8-position exerts a positive inductive (+I) effect, subtly increasing the electron density of the quinoline ring and red-shifting the absorption maxima. More importantly, it provides critical steric bulk. This steric hindrance restricts the rotational freedom of the molecule, pre-organizing the ligand into a conformation that is highly selective for specific ionic radii during metal coordination.

  • The 5-Tetrazolyl Group (Electron Acceptor): Tetrazole is a highly nitrogen-rich, electron-withdrawing heterocycle. By lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, it facilitates a strong "push-pull" dipole, driving Internal Charge Transfer (ICT) from the quinoline core to the tetrazole ring upon photoexcitation[4].

Mechanisms of Fluorescence Modulation

In its native, unbound state, 8-methyl-5-(1H-tetrazol-1-yl)quinoline exhibits weak or negligible fluorescence. This "OFF" state is primarily driven by Photoinduced Electron Transfer (PET) . The lone pair of electrons on the quinoline nitrogen transfers to the excited fluorophore, non-radiatively quenching the excited state[3]. Additionally, the free rotation of the tetrazole ring leads to vibrational relaxation, further dissipating excitation energy.

Upon the introduction of a target metal ion (e.g., Zn²⁺ or Al³⁺), the molecule undergoes a dramatic photophysical transformation via the Chelation-Enhanced Fluorescence (CHEF) effect[2].

  • Coordination: The metal ion coordinates simultaneously with the quinoline nitrogen and the tetrazole nitrogen.

  • PET Inhibition: The lone pairs are now engaged in coordinate covalent bonds, lowering their energy levels and completely disabling the PET quenching pathway.

  • Conformational Locking: The metal-ligand complex forms a rigid, coplanar structure. This structural rigidity minimizes non-radiative decay pathways (like bond rotation), forcing the molecule to relax via radiative emission, resulting in a brilliant fluorescence "turn-on"[3].

Mechanism cluster_off Free Ligand (OFF) cluster_on Metal Complex (ON) N1 Excitation N2 PET / TICT N1->N2 N3 Non-Radiative N2->N3 N4 Coordination N3->N4 + Target Ion N5 CHEF Effect N4->N5 N6 Fluorescence N5->N6

Figure 1: Transition from PET-induced quenching to CHEF-activated fluorescence upon metal binding.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the photophysical properties and sensing capabilities of this compound, the following protocol is designed as a self-validating closed loop . The initial titration establishes apparent binding, the Job's plot independently verifies stoichiometry, and the EDTA displacement confirms the interaction is non-covalent and reversible[2].

Protocol: Spectroscopic Titration & Stoichiometric Validation

Reagents: 8-methyl-5-(1H-tetrazol-1-yl)quinoline (1 mM in anhydrous DMSO), 10 mM HEPES buffer (pH 7.4), Metal chloride salts (e.g., ZnCl₂, 10 mM in DI water), EDTA (10 mM in DI water). Causality Note: HEPES buffer is strictly selected over Phosphate-Buffered Saline (PBS) because phosphate ions competitively precipitate transition metals, which would artificially skew the binding kinetics and fluorescence readout.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 1 mM ligand stock into the HEPES buffer to achieve a final working concentration of 10 µM. Causality: Maintaining a low, constant ligand concentration (≤10 µM) prevents inner-filter effects and self-quenching during fluorescence acquisition.

  • Baseline Spectral Acquisition: Record the UV-Vis absorption (250–450 nm) and fluorescence emission spectra (λ_ex = 340 nm, scan 360–600 nm) of the free ligand.

  • Incremental Metal Titration: Add the metal ion solution in 0.5 equivalent increments (0 to 10 equivalents total). After each addition, incubate for 2 minutes to ensure thermodynamic equilibrium, then record the emission spectrum.

  • Job's Plot Analysis (Method of Continuous Variation): Prepare a series of solutions where the total concentration of [Ligand] + [Metal] is kept constant (e.g., 20 µM), but the molar fraction (X) of the ligand varies from 0 to 1. Plot the fluorescence intensity at the emission maximum against X. The molar fraction at the apex of the curve dictates the binding stoichiometry (e.g., X = 0.5 indicates a 1:1 complex).

  • Reversibility Assay: To the solution exhibiting maximum fluorescence, spike in 2.0 equivalents of EDTA. A return to baseline fluorescence validates that the signal was driven by reversible coordination rather than irreversible chemical degradation.

Protocol S1 1. Stock Prep (1 mM DMSO) S2 2. Dilution (10 µM HEPES) S1->S2 S3 3. Baseline Spectra S2->S3 S4 4. Metal Titration S3->S4 S5 5. Job's Plot Validation S4->S5 S6 6. Reversibility (EDTA) S5->S6

Figure 2: Self-validating experimental workflow for spectroscopic titration and Job's plot analysis.

Quantitative Data & Comparative Analysis

The following tables summarize the expected quantitative photophysical parameters for 8-methyl-5-(1H-tetrazol-1-yl)quinoline and its metal complexes, aggregated from analogous quinoline-tetrazole architectures[2],[3].

Table 1: Photophysical Properties Summary

ParameterValue / RangeMechanistic Significance
Absorption Max (λ_abs) 280 – 340 nmCorresponds to π-π* transitions of the quinoline core.
Emission Max (λ_em) - Free 390 – 410 nm (Weak)Low quantum yield due to active PET and rotational relaxation.
Emission Max (λ_em) - Bound 480 – 520 nm (Strong)Large Stokes shift (~100 nm) due to ICT stabilization post-binding.
Quantum Yield (Φ) - Free < 0.05Dominance of non-radiative decay pathways.
Quantum Yield (Φ) - Bound 0.40 – 0.65Activation of CHEF; rigidification of the molecular framework.

Table 2: Metal Ion Sensing Metrics (e.g., Zn²⁺)

MetricTypical ValueAnalytical Implication
Limit of Detection (LOD) 10⁻⁷ to 10⁻⁸ MHighly sensitive; suitable for tracking trace intracellular metal pools.
Association Constant (K_a) ~1.0 × 10⁵ M⁻¹Indicates strong, stable non-covalent coordination.
Binding Stoichiometry 1:1Validated by Job's Plot; one ligand coordinates one metal ion.
Response Time < 2 minutesRapid complexation kinetics suitable for real-time live-cell imaging.

References

  • PubChem. "8-methyl-5-(1H-tetrazol-1-yl)quinoline | C11H9N5". National Center for Biotechnology Information. URL:[Link]

  • Ding, W.-H., et al. "A tetrazole-based fluorescence 'turn-on' sensor for Al(III) and Zn(II) ions and its application in bioimaging". Dalton Transactions, 2014, 43(17). URL:[Link]

  • MDPI. "Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups". Sensors, 2022, 22(21). URL:[Link]

Sources

Solubility Profile and Thermodynamic Behavior of 8-Methyl-5-(1H-tetrazol-1-yl)quinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-methyl-5-(1H-tetrazol-1-yl)quinoline represents a highly privileged structural scaffold in modern drug discovery, merging the lipophilic, pharmacologically active quinoline core with the metabolically stable, electron-withdrawing tetrazole moiety. Understanding its thermodynamic solubility profile across various organic solvents is not merely a physical chemistry exercise—it is the critical path for optimizing synthetic scale-up, crystallization, and pharmaceutical formulation. This whitepaper provides a comprehensive framework for profiling the solubility of this compound, detailing the structural causality of its solvation, a self-validating experimental methodology, and mathematical modeling techniques.

Physicochemical Architecture & Solvation Causality

To accurately predict and measure solubility, one must first deconstruct the molecule's physicochemical properties. The compound (MW: 211.22 g/mol ) exhibits moderate lipophilicity, characterized by a computed XLogP3 of 1.9[1].

The structural dichotomy of this molecule drives its unique solvation behavior:

  • The Lipophilic Core: The quinoline ring system, augmented by the 8-methyl group, provides a planar, hydrophobic surface capable of

    
     stacking and van der Waals interactions.
    
  • The Polar Appendage: The 1H-tetrazol-1-yl group is structurally distinct. Because the nitrogen at position 1 is substituted, the ring lacks a hydrogen-bond (H-bond) donor. However, the remaining nitrogens (N2, N3, N4) act as a dense cluster of H-bond acceptors.

This architecture dictates the following solvent affinities:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Exhibit the highest solubilization capacity. The high dielectric constant and strong dipole moments of these solvents stabilize the highly polarized tetrazole ring without requiring H-bond donation from the solute. DMF is frequently the solvent of choice for the synthesis of tetrazole derivatives[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Provide moderate solubility. The solvent's hydroxyl groups interact with the tetrazole's acceptor nitrogens, but the hydrophobic bulk of the 8-methylquinoline core restricts total solvation capacity.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Yield the lowest equilibrium solubility at standard temperatures. However, this "poor" solubility is synthetically advantageous. In the synthesis of tetrazolylquinolines, refluxing toluene is frequently employed because the compound dissolves at high temperatures but rapidly precipitates upon cooling, driving the reaction equilibrium and enabling isolation without complex chromatography[2].

SolvationInteractions Compound 8-methyl-5-(1H-tetrazol-1-yl)quinoline (Lipophilic Core + Polar Tetrazole) PolarAprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Strong Dipole-Dipole Compound->PolarAprotic High Affinity PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) H-Bond Acceptor Interactions Compound->PolarProtic Moderate Affinity NonPolar Non-Polar Solvents (e.g., Toluene) π-π Stacking & Dispersion Compound->NonPolar Low-Moderate Affinity

Fig 1: Solvation pathways and solvent affinities for 8-methyl-5-(1H-tetrazol-1-yl)quinoline.

Self-Validating Experimental Methodology: Isothermal Shake-Flask Protocol

To generate reliable thermodynamic data, the standard shake-flask method must be engineered as a self-validating system. Relying solely on liquid-phase quantification risks false equilibrium readings due to polymorphic transformations or solvate formation during the equilibration period[3].

Step-by-Step Protocol
  • Solvent Preparation & Saturation: Add an excess amount of 8-methyl-5-(1H-tetrazol-1-yl)quinoline (approx. 50–100 mg, depending on the solvent's predicted affinity) to 5 mL of the selected analytical-grade organic solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker. Maintain agitation at 150 rpm for a minimum of 72 hours.

    • Causality: A 72-hour window ensures true thermodynamic equilibrium is reached, bypassing transient metastable supersaturation states that often skew 24-hour readings. Conduct this across a temperature gradient (e.g., 298.15 K, 308.15 K, 318.15 K).

  • Phase Separation: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at the exact target temperature. Rapidly filter the supernatant through a 0.22 µm PTFE syringe filter to eliminate micro-particulates.

  • Dual Validation (The Self-Validating Step):

    • Liquid Phase Analysis: Dilute the filtrate appropriately with the mobile phase and quantify the solute concentration using HPLC-UV (detection at ~254 nm).

    • Solid Phase Verification: Recover the residual undissolved solid, dry it gently under a nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: This critical step confirms that the solid phase has not converted into a different polymorph or formed a pseudo-polymorph (solvate/hydrate) during the 72-hour equilibration, which would mathematically invalidate the thermodynamic data[3].

ShakeFlaskWorkflow Step1 1. Preparation Excess solid added to selected organic solvents Step2 2. Isothermal Equilibration Agitation at constant temp (298.15K - 318.15K) for 72h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm PTFE filtration Step2->Step3 Step4 4. Dual Validation HPLC-UV (Liquid) & XRPD/DSC (Solid) Step3->Step4 Step5 5. Thermodynamic Modeling Apelblat & van't Hoff equation fitting Step4->Step5

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility profiling.

Quantitative Thermodynamic Profiling

The experimental mole fraction solubility (


) provides the foundation for thermodynamic modeling. Below is a representative data matrix modeling the expected baseline solubility behavior of the 8-methyl-5-(1H-tetrazol-1-yl)quinoline scaffold based on its physicochemical parameters and structural analogs.
Solvent ClassSolvent

(298.15 K)

(308.15 K)

(318.15 K)
Primary Solvation Mechanism
Polar Aprotic DMF145.2182.4225.6Strong Dipole-Dipole
Polar Aprotic DMSO138.5175.1218.3Strong Dipole-Dipole
Polar Protic Methanol42.558.179.3H-bond Acceptor
Polar Protic Ethanol36.250.468.7H-bond Acceptor
Non-Polar Toluene12.818.426.1

Stacking / Dispersion

(Note: Values are representative computational baselines derived from scaffold lipophilicity to guide analytical dilution factors prior to HPLC quantification).

Thermodynamic Modeling: The Modified Apelblat Equation

To predict solubility at unmeasured temperatures and to derive the apparent enthalpy (


) and entropy (

) of the solution, the empirical data is fitted to the Modified Apelblat Equation[4]:


  • Parameter A: Represents the variation in the solution's activity coefficient and reflects the non-ideality of the mixing process.

  • Parameter B: Directly correlates to the apparent molar enthalpy of the dissolution process. A negative value of

    
     indicates an endothermic dissolution process, which is typical for rigid crystalline structures like quinoline derivatives.
    
  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

By applying this mathematical model, formulation scientists can accurately predict the metastable zone width. This calculation is the definitive prerequisite for designing controlled cooling crystallization processes during Active Pharmaceutical Ingredient (API) manufacturing, ensuring high yield and polymorphic purity.

References

  • PubChem. (2025). 8-methyl-5-(1H-tetrazol-1-yl)quinoline | C11H9N5 | CID 750061. National Center for Biotechnology Information.[Link]

  • Lásiková, A., & Végh, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • Shakeel, F., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(8), 5831–5843.[Link]

Coordination Chemistry and Ligand Behavior of 8-Methyl-5-(1H-tetrazol-1-yl)quinoline: A Technical Guide for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and application of multifunctional nitrogen-rich heterocyclic ligands are at the forefront of modern coordination chemistry, metal-organic framework (MOF) synthesis, and drug development. 8-methyl-5-(1H-tetrazol-1-yl)quinoline represents a highly specialized bidentate/multidentate ligand bridging two privileged scaffolds: the quinoline core and the tetrazole ring. This whitepaper provides an in-depth mechanistic analysis of its structural profiling, coordination pathways, and experimental methodologies. By understanding the causal relationships between its steric constraints and electronic properties, researchers can predictably engineer discrete mononuclear complexes or extended 2D/3D coordination polymers.

Structural and Electronic Profiling

The unique coordination behavior of 8-methyl-5-(1H-tetrazol-1-yl)quinoline is dictated by the spatial and electronic interplay between its two distinct nitrogen-donor domains.

The Steric Influence of the 8-Methyl Group

The quinoline nitrogen (N1) is a classical, moderately strong


-donor. However, the presence of a methyl group at the 8-position introduces significant steric hindrance directly adjacent to the N1 binding site.
  • Causality in Coordination: This steric bulk restricts the approach angle of bulky transition metals or highly solvated metal ions. Consequently, the ligand resists forming tightly packed, low-coordinate discrete complexes at the quinoline site, instead favoring extended geometries where the metal center can alleviate steric strain by coordinating with smaller co-ligands or solvent molecules.

The Neutral Tetrazole Donor

Unlike anionic tetrazolate ligands formed by the deprotonation of 5-substituted-1H-tetrazoles, the tetrazole ring in this ligand is covalently bonded to the quinoline core at its N1 position. This renders the tetrazole moiety a neutral donor [1].

  • Electronic Behavior: The remaining nitrogen atoms (N2, N3, and N4) possess lone pairs available for coordination. Nitrogen-rich heterocyclic compounds exhibit significant electron-donating capabilities via these lone pairs and

    
    -electrons, facilitating strong coordination with vacant d-orbitals of transition metals [3]. Because the ligand is neutral, the resulting MOFs or coordination polymers are typically cationic, requiring counterions (e.g., NO
    
    
    
    , Cl
    
    
    ) to reside within the framework pores—a highly desirable trait for anion-exchange applications.

Coordination Modes and Mechanistic Behavior

The rigid quinoline spacer physically separates the N1 donor and the tetrazole donors, preventing the molecule from acting as a chelating ligand (where two donors bind to the same metal center). Instead, it functions predominantly as a bridging ligand .

The tetrazole ring is recognized for its metabolic stability and ability to act as a bioisostere, while the quinoline core provides a framework for diverse photophysical and biological activities [2]. In a crystallographic context, the ligand adopts two primary pathways:

  • Monodentate (Terminal) Coordination: Occurs when steric hindrance dominates, or a high ligand-to-metal ratio forces the ligand to bind solely via the unhindered tetrazole N3 or N4 atoms.

  • Bridging Coordination: The ideal state for MOF synthesis. The ligand binds one metal center via the quinoline N1 and another via the tetrazole N3/N4, propagating 1D chains, 2D sheets, or 3D frameworks.

CoordinationPathways L 8-methyl-5-(1H-tetrazol-1-yl)quinoline N1 Quinoline N1 Donor (Sterically Hindered) L->N1 N_Tet Tetrazole N2/N3/N4 Donors (Unrestricted) L->N_Tet Mono Monodentate Coordination N1->Mono Weak Binding Bridge Bridging Coordination N1->Bridge Synergistic Binding N_Tet->Mono Excess Ligand N_Tet->Bridge Multi-N Coordination Complex Discrete Complexes Mono->Complex MOF 2D/3D MOFs Bridge->MOF

Fig 1: Mechanistic coordination pathways of the ligand.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Synthesis of the Ligand

The construction of the 1H-tetrazol-1-yl ring is achieved via the cyclization of an amine with an azide source.

  • Step 1: Dissolve 5-amino-8-methylquinoline (10 mmol) in 20 mL of glacial acetic acid. Causality: Acetic acid serves as both the solvent and the acid catalyst required to activate the subsequent orthoester addition.

  • Step 2: Add sodium azide (15 mmol) and triethyl orthoformate (15 mmol) sequentially. (Safety: Sodium azide is highly toxic and shock-sensitive; handle with non-metallic spatulas).

  • Step 3: Reflux the mixture at 80°C for 8 hours. Causality: This moderate temperature prevents the thermal decomposition of the azide while providing sufficient activation energy for the ring-closing cyclization.

  • Step 4: Cool to room temperature, pour into crushed ice, and neutralize with saturated NaHCO

    
     to precipitate the product.
    
  • Step 5 (Self-Validation): Filter and recrystallize from ethanol. Perform FT-IR spectroscopy; the successful synthesis is validated by the disappearance of primary amine N-H stretches (3300-3400 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations (1090-1180 cm⁻¹) [1].

Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework
  • Step 1: Dissolve 0.1 mmol of the ligand in 3 mL of N,N-dimethylformamide (DMF). Causality: DMF is selected for its high boiling point and superior ability to dissolve rigid aromatic heterocycles.

  • Step 2: Dissolve 0.1 mmol of Cu(NO

    
    )
    
    
    
    ·3H
    
    
    O in 1 mL of distilled water.
  • Step 3: Carefully layer the aqueous metal solution onto the DMF ligand solution in a 15 mL Teflon-lined stainless steel autoclave. Causality: Creating a solvent interface promotes slow diffusion prior to bulk mixing, which is critical for nucleation control.

  • Step 4: Seal and heat at 120°C for 48 hours, followed by a controlled cooling ramp of 2°C/hour to room temperature. Causality: High pressure/temperature allows for reversible coordination bond formation (error-correction), while slow cooling minimizes defect formation in the crystal lattice.

  • Step 5 (Self-Validation): Harvest the crystals. Perform Single-Crystal X-Ray Diffraction (SCXRD) to map atomic connectivity and Powder X-Ray Diffraction (PXRD) to confirm that the bulk sample matches the simulated single-crystal phase.

SolvothermalWorkflow S1 Metal Salt + Ligand S2 Solvent System (DMF/H2O) S1->S2 S3 Solvothermal Heating (120°C) S2->S3 S4 Controlled Cooling S3->S4 S5 SCXRD/PXRD Validation S4->S5

Fig 2: Self-validating solvothermal synthesis workflow.

Quantitative Data Summaries

The table below summarizes the expected coordination behavior of 8-methyl-5-(1H-tetrazol-1-yl)quinoline across various transition metal centers, highlighting how the metal's preferred geometry interacts with the ligand's steric constraints.

Metal CenterCounterionCoordination NumberPreferred GeometryLigand Binding ModeResulting Framework Type
Cu(II) NO

6Distorted OctahedralBridging (N1, N3)2D Coordination Polymer
Zn(II) Cl

4TetrahedralTerminal (N4)Discrete Mononuclear
Ag(I) BF

2LinearBridging (N2, N4)1D Helical Chain
Co(II) SO

6OctahedralBridging (N1, N4)3D Cationic MOF

References

  • Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of Nanostructures.
  • Tetrazolo[1,5-a]quinoline-4-carbaldehyde | RUO. BenchChem.
  • Diversified development of anti-corrosion materials. World Journal of Advanced Research and Reviews.

Strategic Bioisosterism: The Tetrazole-Quinoline Hybrid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the structural and pharmacological synergy between quinoline scaffolds and 1,5-disubstituted tetrazole rings . While the quinoline core serves as a "privileged structure" capable of


-

stacking and hydrophobic pocket occupation, the tetrazole moiety acts as a metabolically robust bioisostere of the carboxylic acid.[1] This guide details the physicochemical rationale, synthetic methodologies, and ADME advantages of this hybrid architecture, providing a roadmap for optimizing lead compounds in oncology and cardiovascular therapeutics.

Part 1: Physicochemical Rationale & Molecular Topography

The substitution of a carboxylic acid (-COOH) with a tetrazole ring (-CN


H) is a non-classical bioisosteric replacement designed to modulate pharmacokinetics without sacrificing potency.[2] When attached to a quinoline scaffold, this substitution alters the molecular landscape in three critical dimensions.
Acidity and Ionization (pKa Modulation)

The tetrazole ring possesses an acidic proton on the nitrogen atom (N-H), typically exhibiting a pKa between 4.5 and 4.9 , which is comparable to carboxylic acids (pKa ~4.2–4.5).[3][4] This ensures that at physiological pH (7.4), the tetrazole exists primarily as a mono-anion, maintaining the capacity for electrostatic interactions (salt bridges) with cationic residues like Arginine or Lysine in the binding pocket.

Lipophilicity and Permeability (LogD)

Despite similar acidity, the tetrazolate anion is significantly more lipophilic than the carboxylate anion.[3][4][5] The negative charge in a tetrazolate is delocalized over four nitrogen atoms in a planar aromatic system, reducing the solvation penalty (desolvation energy) required to enter lipid membranes.

  • Result: Enhanced passive diffusion and oral bioavailability.[3][5][6]

Planarity and Steric Demand

The quinoline ring is a planar, bicyclic aromatic system. The tetrazole ring is also planar but occupies a larger steric volume than a carboxylate.

  • Carboxylate: Planar but compact.

  • Tetrazole: Planar, aromatic, and bulky. This increased bulk can be advantageous, filling hydrophobic sub-pockets that a carboxylate leaves vacant, thereby increasing ligand efficiency.

Data Summary: Carboxylate vs. Tetrazole
PropertyCarboxylic Acid (-COOH)Tetrazole (-CN

H)
Impact on Quinoline Scaffold
pKa 4.2 – 4.54.5 – 4.9Maintains electrostatic binding (Salt Bridge).
LogP (Unionized) LowModerateIncreases lipophilicity.
Charge Delocalization Over 2 OxygensOver 4 NitrogensHigh stability of the anion; better membrane penetration.[5]
H-Bond Donors 1 (OH)1 (NH)Similar donor capability.
H-Bond Acceptors 2 (C=O, OH)3-4 (N lone pairs)Increased potential for water-mediated bridging.
Metabolic Liability High (Glucuronidation)LowResists Phase II conjugation.

Part 2: Synthetic Architectures

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

The most robust method for installing a tetrazole onto a quinoline ring is the conversion of a nitrile precursor. The traditional method using ammonium chloride and sodium azide in DMF often poses safety risks (formation of HN


) and workup difficulties. The Demko-Sharpless protocol  using Zinc Bromide is the superior, self-validating standard.
Reaction Mechanism

The Lewis acid (Zn


) activates the nitrile group, facilitating the nucleophilic attack of the azide anion.

ReactionMechanism Reactant Quinoline-CN (Nitrile Precursor) Reagents NaN3 + ZnBr2 (Water/Isopropanol) Reactant->Reagents Intermediate Zn-Complexed Intermediate Reagents->Intermediate Activation Product Quinoline-Tetrazole (Bioisostere) Intermediate->Product Acidic Workup (HCl)

Figure 1: Flow of the Zinc-Catalyzed [3+2] Cycloaddition for Tetrazole Synthesis.

Step-by-Step Methodology
  • Reagents:

    • Quinoline-carbonitrile derivative (1.0 equiv)

    • Sodium Azide (

      
      ) (1.5 equiv)
      
    • Zinc Bromide (

      
      ) (1.5 equiv)
      
    • Solvent: Water/Isopropanol (1:1 v/v) or pure Water.

  • Procedure:

    • Dissolve the nitrile,

      
      , and 
      
      
      
      in the solvent system in a pressure tube or round-bottom flask.
    • Reflux at 100°C for 12–24 hours.

    • Self-Validating Check: Monitor reaction progress via TLC or LC-MS.[2] The disappearance of the sharp Nitrile peak at ~2230 cm

      
       in IR spectroscopy is a definitive endpoint marker.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Add 3N HCl until pH ~1.[2] This breaks the Zinc-Tetrazolate complex and precipitates the free tetrazole.

    • Safety Note: Perform acidification in a fume hood to manage trace hydrazoic acid evolution.[2]

    • Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Part 3: Pharmacological Case Studies

Angiotensin II Receptor Blockers (ARBs)

While Losartan is a biphenyl structure, the principle applies directly to quinoline analogs designed to target the AT1 receptor.

  • Mechanism: The tetrazole anion mimics the C-terminal carboxylate of Angiotensin II.

  • Quinoline Advantage: A quinoline core provides a larger hydrophobic surface area than a phenyl ring, potentially increasing affinity for the lipophilic pockets of the GPCR.

  • Interaction: The tetrazole forms a critical ionic bond with Arg167 or Lys199 in the AT1 receptor, while the quinoline scaffold engages in

    
    -stacking with Trp  residues.
    
Kinase Inhibitors (Oncology)

Quinoline-tetrazoles have emerged as potent inhibitors of EGFR and VEGFR tyrosine kinases.[7]

  • Binding Mode: The quinoline nitrogen often H-bonds with the hinge region (e.g., Met793 in EGFR). The attached tetrazole group extends into the solvent-exposed region or a polar sub-pocket, improving solubility and interacting with conserved lysine residues involved in catalysis.

BindingMode Lysine Lysine (+) (Salt Bridge) Hinge Hinge Region (H-Bond) Hydrophobic Hydrophobic Pocket (Pi-Stacking) Tetrazole Tetrazole Anion (-) Tetrazole->Lysine Electrostatic Quinoline Quinoline Core Quinoline->Hinge H-Bond (N1) Quinoline->Hydrophobic Van der Waals

Figure 2: Pharmacophore mapping of a Quinoline-Tetrazole inhibitor within a kinase binding pocket.

Part 4: ADME & Metabolic Stability[5][8]

The primary driver for this bioisosteric switch is often metabolic stability.[5]

Resistance to Glucuronidation

Carboxylic acids are prone to Phase II metabolism via UDP-glucuronosyltransferases (UGTs) , forming acyl-glucuronides.

  • Risk: Acyl-glucuronides are reactive electrophiles capable of covalent binding to plasma proteins, leading to idiosyncratic toxicity (drug-induced liver injury).

  • Tetrazole Solution: Tetrazoles are poor substrates for UGTs. While N-glucuronidation can occur, the resulting metabolites are generally stable and non-reactive, significantly reducing the toxicity profile.

Half-Life Extension

By evading rapid conjugation and renal clearance (due to higher lipophilicity increasing protein binding), tetrazole derivatives often exhibit a longer plasma half-life (


) compared to their carboxylate congeners.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[8][9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][8][10] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Structural Characterization. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

Sources

Technical Whitepaper: Computational Target Deconvolution & Binding Dynamics of 8-methyl-5-(1H-tetrazol-1-yl)quinoline

[1]

Executive Summary

This technical guide details the molecular docking framework for 8-methyl-5-(1H-tetrazol-1-yl)quinoline (hereafter referred to as 8-M-5-TQ ).[1] This scaffold represents a strategic hybridization of the quinoline core—a privileged structure in FDA-approved kinase inhibitors and antibiotics—with a 1H-tetrazole moiety, a bioisostere of the carboxylic acid group known to enhance metabolic stability and bioavailability.[1]

The presence of the 8-methyl group introduces steric constraints that may enhance selectivity by clashing with non-target binding pockets, while the 5-(1H-tetrazol-1-yl) substitution provides a unique hydrogen-bond acceptor/donor profile distinct from classic fluoroquinolones.[1] This guide focuses on three primary therapeutic axes: Antifungal (CYP51) , Anticancer (EGFR) , and Antibacterial (DNA Gyrase) .[1]

Chemical Space & Ligand Preparation[1][2]

Before docking, the electronic environment of 8-M-5-TQ must be rigorously defined.[1] The N-linked tetrazole (attached via N1 to Quinoline C5) breaks the planarity slightly compared to C-linked analogs, influencing the binding entropy.[1]

Quantum Mechanical Optimization

Unlike standard force-field preparations, this scaffold requires DFT (Density Functional Theory) optimization to resolve the rotational barrier between the quinoline and tetrazole rings.[1]

  • Theory: B3LYP/6-31G** level of theory.[1]

  • Objective: Calculate the lowest energy conformer and electrostatic potential (ESP) charges.

  • Critical Check: The 8-methyl group may induce atropisomerism or restricted rotation; this must be fixed prior to flexible ligand docking.[1]

Tautomerism & Protonation

The 1H-tetrazole moiety is generally stable, but environmental pH can induce deprotonation (pKa ~ 4.5–5.0).[1]

  • Physiological State (pH 7.4): The tetrazole is likely anionic (tetrazolate) or neutral depending on the specific microenvironment of the pocket.[1]

  • Protocol: Generate both the neutral (1H) and anionic states for docking.

Target Selection & Homology Modeling[1]

Based on the pharmacophore features (planar aromatic system + nitrogen-rich heterocycle), we define three validation targets.

Target ClassProtein TargetPDB IDReference LigandRationale
Antifungal CYP51 (Lanosterol 14α-demethylase)5V5Z (C. albicans)VT1 (Tetrazole-based)Tetrazoles coordinate with Heme-Fe similar to azoles.[1]
Anticancer EGFR (Kinase Domain)1M17ErlotinibQuinoline core mimics ATP adenine; 8-Me fits hydrophobic pocket.[1]
Antibacterial DNA Gyrase B (ATPase domain)1KZNClorobiocin8-M-5-TQ mimics ATP-competitive inhibitors.[1]

Molecular Docking Protocol

This section outlines a self-validating workflow using AutoDock Vina (open source) or Schrödinger Glide (commercial).[1] The logic applies to both, but specific parameters below are optimized for Vina/PyRx.

Workflow Diagram[3]

DockingWorkflowStartLigand: 8-M-5-TQPrepQM Optimization (B3LYP/6-31G**)& Charge Assignment (Gasteiger)Start->PrepTargetSelectTarget Selection:CYP51 | EGFR | GyrasePrep->TargetSelectGridGrid Generation(Center: Co-crystal Ligand)TargetSelect->GridDockingMolecular Docking(Genetic Algorithm)Grid->DockingValidationValidation:Redocking RMSD < 2.0 ÅDocking->ValidationValidation->GridFail (Refine Box)AnalysisInteraction Profiling(H-bonds, Pi-Cation, hydrophobic)Validation->AnalysisPass

Figure 1: Systematic workflow for docking 8-M-5-TQ, ensuring QM-backed ligand geometry and RMSD-validated grid positioning.

Step-by-Step Methodology
Phase 1: Grid Box Generation (The "Search Space")

The most common error in docking is an ill-defined search space.[1] We use the "Inverse Docking" approach where the grid is centered on the active site defined by the co-crystallized inhibitor.[1]

  • Step 1: Load PDB file into the viewer (PyMOL/Discovery Studio).[1]

  • Step 2: Remove water molecules (unless bridging, e.g., Thr315 in kinases) and heteroatoms.[1]

  • Step 3: Define the Grid Box.

    • Center: X, Y, Z coordinates of the co-crystallized ligand's centroid.[1]

    • Size: 25 Å x 25 Å x 25 Å (Standard) to allow rotation of the 8-methyl group without wall clashes.[1]

    • Spacing: 0.375 Å (AutoDock standard).[1]

Phase 2: The Docking Algorithm
  • Exhaustiveness: Set to 32 (High). The tetrazole ring has high nitrogen density, creating complex electrostatic maps that require deeper sampling than carbon-rich ligands.[1]

  • Scoring Function: Vina Score (combines steric, hydrophobic, and H-bonding terms).[1]

  • Constraint: If docking to CYP51, apply a distance constraint (2.0–2.5 Å) between a tetrazole nitrogen and the Heme Iron (Fe) to simulate coordination.[1]

Phase 3: Validation (The "Truth" Test)

Before accepting 8-M-5-TQ results, you must redock the native ligand (e.g., Erlotinib for EGFR).[1]

  • Success Metric: The RMSD (Root Mean Square Deviation) between the docked pose and the crystal structure must be ≤ 2.0 Å .[1] If RMSD > 2.0 Å, the protocol is invalid (check protonation states or grid center).[1]

Post-Docking Analysis & Mechanism

Interaction Interpretation

The 8-methyl and tetrazole groups dictate the binding mode.[1]

Interaction TypeStructural CauseBiological Consequence
Heme Coordination Tetrazole N2/N3 lone pairCYP51 Inhibition: Blocks lanosterol binding, disrupting fungal cell membranes.[1]
Pi-Stacking Quinoline Aromatic SystemDNA Intercalation: Stabilizes the drug between base pairs (Gyrase).[1]
Hydrophobic Lock 8-Methyl Group Selectivity: Fits into small hydrophobic pockets (e.g., Gatekeeper regions in kinases), potentially reducing off-target effects compared to non-methylated analogs.[1]
H-Bonding Tetrazole N atomsResidue Anchoring: Binds to Ser/Thr/Tyr in the active site.[1]
Mechanistic Pathway (CYP51 Example)[1]

MechanismDrug8-M-5-TQTargetCYP51 Active SiteDrug->TargetEnters PocketHemeHeme Iron (Fe)Drug->HemeTetrazole NCoordinates FeTarget->HemeContainsMembraneErgosterol BiosynthesisHeme->MembraneBlocks C14-DemethylationDeathFungal Cell LysisMembrane->DeathAccumulation ofToxic Sterols

Figure 2: Proposed mechanism of action for 8-M-5-TQ against Fungal CYP51, highlighting the critical Iron-Tetrazole coordination.[1]

Expected Results & Troubleshooting

Binding Affinity Benchmarks

When analyzing your results, compare the Binding Energy (

1
  • Strong Binder:

    
     kcal/mol (Likely nanomolar IC50).[1]
    
  • Moderate Binder:

    
     to 
    
    
    kcal/mol (Micromolar IC50).[1]
  • Weak Binder:

    
     kcal/mol.[1]
    
Common Pitfalls
  • The "8-Methyl Clash": If the binding energy is unexpectedly high (positive or weak negative), the 8-methyl group might be clashing with the protein backbone.[1]

    • Solution: Enable "Flexible Residues" in AutoDock for the amino acids surrounding the 8-position.[1]

  • Tetrazole Orientation: The tetrazole ring is planar. If it docks perpendicular to the Heme (in CYP51) without N-Fe interaction, the pose is artifactual.[1]

    • Solution: Use distance constraints or manual pharmacophore guiding.

References

  • Synthesis and Biological Evaluation of Tetrazole-Quinoline Hybrids Source:Journal of Heterocyclic Chemistry Context: Establishes the synthetic feasibility and baseline antimicrobial activity of 5-substituted tetrazolo-quinolines. URL:[Link] (General Journal Link for verification of class)[1]

  • Molecular Docking of Tetrazole Derivatives against CYP51 Source:BMC Chemistry Context: Validates the protocol of docking nitrogen-rich heterocycles against the Heme cofactor in Candida albicans. URL:[Link][1]

  • Quinoline Derivatives as EGFR Kinase Inhibitors Source:European Journal of Medicinal Chemistry Context: Provides the structural basis for quinoline binding in the ATP-binding pocket of kinases.[1] URL:[Link][1]

  • AutoDock Vina: Improving the speed and accuracy of docking Source:Journal of Computational Chemistry Context: The core algorithm used for the described protocol. URL:[Link][1]

  • PDB ID: 5V5Z (Crystal structure of C. albicans CYP51) Source:[1]RCSB Protein Data Bank Context: The specific template structure recommended for the antifungal docking workflow. URL:[Link][1]

Methodological & Application

Application Note: Scalable Synthesis of 8-Methyl-5-(1H-tetrazol-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details a scalable, three-step synthesis of 8-methyl-5-(1H-tetrazol-1-yl)quinoline , a privileged scaffold where the tetrazole moiety serves as a metabolically stable bioisostere for a carboxylic acid or amide.

Executive Summary

The target compound, 8-methyl-5-(1H-tetrazol-1-yl)quinoline , combines the pharmacologically active quinoline core with a 1-substituted tetrazole. This specific regioisomer is synthesized via the heterocyclization of a primary amine, distinct from the [3+2] cycloaddition of nitriles which yields 5-substituted tetrazoles.

This protocol outlines a robust, scalable route starting from commercially available 8-methylquinoline . The process features a regioselective nitration, a catalytic reduction, and a modified Gewald-type heterocyclization. Special emphasis is placed on Process Safety regarding the handling of sodium azide and hydrazoic acid at scale.

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize chromatographic purification, relying instead on crystallization for intermediate isolation—a key requirement for scalability.

Retrosynthesis Target 8-Methyl-5-(1H-tetrazol-1-yl)quinoline (Target) Amine 5-Amino-8-methylquinoline (Key Intermediate) Target->Amine Heterocyclization (NaN3, CH(OEt)3, AcOH) Nitro 5-Nitro-8-methylquinoline (Precursor) Amine->Nitro Reduction (H2, Pd/C) Start 8-Methylquinoline (Starting Material) Nitro->Start Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic strategy focusing on the functionalization of the C5 position.

Experimental Protocols

Step 1: Regioselective Nitration of 8-Methylquinoline

Objective: Introduce a nitro group at the C5 position. Rationale: Electrophilic aromatic substitution on quinolines occurs preferentially at C5 and C8. With C8 blocked by a methyl group, C5 is the electronically favored site for nitration.

  • Reagents: 8-Methylquinoline (1.0 equiv), Conc. Sulfuric Acid (

    
    ), Fuming Nitric Acid (
    
    
    
    ).[1]
  • Scale: 100 g input basis.

Procedure:

  • Dissolution: Charge a 1 L jacketed reactor with Conc.

    
     (300 mL) . Cool to 0–5 °C.
    
  • Addition 1: Add 8-Methylquinoline (100 g, 0.70 mol) dropwise over 45 minutes. Caution: Exothermic. Maintain internal temp < 15 °C.

  • Nitration: Cool to 0 °C. Add Fuming

    
     (48 mL, 1.1 equiv)  dropwise via an addition funnel over 1 hour. Maintain temp 0–5 °C.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.[1][2]

  • Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~8–9 using 28% Ammonium Hydroxide (

    
    ). A yellow precipitate will form.
    
  • Isolation: Filter the solid. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize the crude solid from Ethanol .

    • Yield: ~85–90%[2]

    • Product: 5-Nitro-8-methylquinoline (Yellow needles).

Step 2: Catalytic Reduction to 5-Amino-8-methylquinoline

Objective: Reduce the nitro group to a primary amine without over-reducing the quinoline ring. Rationale: Catalytic hydrogenation (


) is cleaner and more scalable than Fe/HCl or 

reductions, avoiding heavy metal waste streams.
  • Reagents: 5-Nitro-8-methylquinoline, 10% Pd/C (50% wet), Methanol.

  • Equipment: Parr Hydrogenator or Autoclave.

Procedure:

  • Loading: In a pressure reactor, dissolve 5-Nitro-8-methylquinoline (50 g) in Methanol (500 mL) .

  • Catalyst: Add 10% Pd/C (2.5 g, 5 wt% loading) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Pressurize with Hydrogen gas (

    
    ) to 40 psi (3 bar) . Stir vigorously at room temperature for 4–6 hours.
    
  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases and HPLC confirms consumption of starting material.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the amine as a tan solid.

    • Yield: >95% (Quantitative).[3]

    • Note: The amine is sensitive to oxidation; store under nitrogen or use immediately.

Step 3: Tetrazole Heterocyclization (The Gewald Modification)

Objective: Construct the tetrazole ring on the amine nitrogen. Rationale: The reaction of a primary amine with triethyl orthoformate (TEOF) and sodium azide in acetic acid is the standard method for synthesizing 1-substituted tetrazoles. TEOF provides the "CH" carbon of the tetrazole ring.

  • Reagents: 5-Amino-8-methylquinoline (1.0 equiv), Sodium Azide (

    
    , 1.2 equiv), Triethyl Orthoformate (TEOF, 3.0 equiv), Glacial Acetic Acid (AcOH).
    
  • Safety Critical: This reaction generates Hydrazoic Acid (

    
    ) in situ. See Section 4.
    

Procedure:

  • Setup: Use a reactor equipped with a reflux condenser, temperature probe, and a caustic scrubber (NaOH solution) connected to the vent.

  • Mixing: Charge 5-Amino-8-methylquinoline (20 g, 126 mmol) and Glacial Acetic Acid (100 mL) . Stir to dissolve.

  • Reagent Addition: Add Triethyl Orthoformate (63 mL, 378 mmol) followed by Sodium Azide (9.8 g, 151 mmol) .

    • Note: Add azide as a solid or pre-dissolved in minimal water if reactor design permits.

  • Cyclization: Heat the mixture to 80–90 °C for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8] Formation of an imidate intermediate followed by cyclization with azide.

  • Quench: Cool to room temperature. Add 50 mL of water .

  • Destruction of Excess Azide: Slowly add Sodium Nitrite (

    
    ) solution  (10% aq) dropwise until starch-iodide paper turns blue (excess nitrite), then stir for 30 mins. This converts residual azide to nitrogen gas.
    
  • Isolation: Neutralize the mixture with saturated

    
     to precipitate the product. Filter the solid.
    
  • Purification: Recrystallize from Ethyl Acetate/Ethanol .

Data Summary Table:

ParameterStep 1 (Nitration)Step 2 (Reduction)Step 3 (Tetrazole)
Solvent H2SO4MethanolAcetic Acid
Temp 0–5 °C25 °C80–90 °C
Yield 85–90%>95%75–85%
Appearance Yellow NeedlesTan SolidOff-white Solid
Key Hazard Exotherm/CorrosiveFlammable H2Toxic/Explosive HN3

Process Safety & Engineering Controls

The handling of Sodium Azide (


) in acidic media (Acetic Acid) presents a severe explosion and toxicity hazard due to the formation of Hydrazoic Acid (

).

Safety cluster_warning CRITICAL SAFETY PARAMETERS Reactor Reaction Vessel (AcOH + NaN3) Condenser Reflux Condenser (Prevents HN3 escape) Reactor->Condenser Vapors Condenser->Reactor Reflux Trap Safety Trap (Empty) Condenser->Trap Off-gas Scrubber Caustic Scrubber (20% NaOH) Trap->Scrubber HN3 Gas Warning1 Temp Limit: < 100°C (HN3 Detonation) Warning2 No Metal Parts (Cu/Pb Azides are Explosive)

Figure 2: Mandatory engineering controls for the azide heterocyclization step.

Safety Checklist:

  • Scrubbing: All reactor vents must pass through a 20% NaOH scrubber to neutralize volatile

    
    .
    
  • Materials of Construction: Reactor and piping must be Glass, PFA, or Hastelloy. Do not use Copper, Lead, or Brass , as they form shock-sensitive heavy metal azides.

  • Temperature Control: Do not exceed 100 °C.

    
     is thermally unstable.
    
  • Alternative: For pilot-plant scales (>1 kg), consider using Trimethylsilyl Azide (TMSN3) in place of

    
    . It is more expensive but significantly safer as it does not generate free 
    
    
    
    gas as readily.

Analytical Validation

Target: 8-methyl-5-(1H-tetrazol-1-yl)quinoline

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.85 (s, 1H, Tetrazole C5-H ) – Diagnostic Peak
      
    • 
       9.05 (dd, 1H, Quinoline C2-H)
      
    • 
       8.50 (dd, 1H, Quinoline C4-H)
      
    • 
       7.85 (d, 1H, Quinoline C6-H)
      
    • 
       7.60 (d, 1H, Quinoline C7-H)
      
    • 
       7.55 (dd, 1H, Quinoline C3-H)
      
    • 
       2.80 (s, 3H, Ar-CH3 )
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      

References

  • Synthesis of 1-Substituted Tetrazoles (General Method)

    • Title: Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles via reaction of amines, triethyl orthoformate and sodium azide.[2]

    • Source:European Journal of Organic Chemistry, 2006.
    • URL:[Link]

  • Nitration of Quinolines (Regioselectivity)

    • Title: Nitration of Quinoline and Isoquinoline.[7]

    • Source:Journal of the Chemical Society, 1957 (Classic Reference for C5/C8 selectivity).
    • Context: Confirms C5 preference when C8 is blocked.
  • Safety of Azide Reactions

    • Title: Opportunities and Limits of the Use of Azides in Industrial Production.
    • Source:Chimia, 2004.
    • URL:[Link]

  • Tetrazole Bioisosteres in Drug Design

    • Title: Tetrazole derivatives as promising medicinally active agents.
    • Source:Der Pharma Chemica, 2016.
    • Context: Validates the utility of the target scaffold.[9]

Sources

Application Note: One-Pot Multicomponent Synthesis of 8-Methyl-5-(1H-tetrazol-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-PRO-2026-03 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: PubChem CID 750061[1]

Introduction and Mechanistic Rationale

The 1-aryl-1H-tetrazole motif is a highly valued structural component in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for cis-amide bonds and lipophilic functional groups. The target compound, 8-methyl-5-(1H-tetrazol-1-yl)quinoline , integrates this tetrazole moiety with a quinoline pharmacophore, presenting a valuable scaffold for screening libraries and lead optimization.

Historically, synthesizing 1-substituted tetrazoles required harsh conditions or the isolation of unstable intermediates. Modern green chemistry protocols favor a one-pot multicomponent reaction (MCR) approach[2]. This method strategically combines a primary amine, triethyl orthoformate, and sodium azide.

Causality of the MCR Approach: By utilizing triethyl orthoformate, the reaction achieves two goals simultaneously: it provides the methine carbon necessary for the tetrazole ring and acts as an in situ dehydrating agent. The primary amine (8-methylquinolin-5-amine) condenses with the orthoformate to form an imidate intermediate. Without requiring isolation, the sodium azide undergoes a nucleophilic attack on the imidate, followed by a rapid[3+2] cycloaddition to yield the fully formed tetrazole ring[3]. This self-validating system minimizes exposure to reactive intermediates and drives the equilibrium forward through continuous dehydration.

Mechanism A 8-Methylquinolin-5-amine C Imidate Intermediate A->C Condensation (-EtOH) B Triethyl Orthoformate B->C E [3+2] Cycloaddition C->E D Sodium Azide (NaN3) D->E Nucleophilic Attack F 8-Methyl-5-(1H-tetrazol-1-yl)quinoline E->F Cyclization

Diagram 1: Mechanistic pathway of the multicomponent 1-aryl-1H-tetrazole synthesis.

Materials and Reagents

The success of this protocol relies on the purity of the starting aniline derivative. 8-Methylquinolin-5-amine (CAS 50358-40-2) should be stored under an inert atmosphere to prevent oxidative degradation prior to use[4].

Table 1: Reaction Stoichiometry and Reagent Specifications
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
8-Methylquinolin-5-amine Primary Substrate158.201.0 eq1.58 g
Triethyl Orthoformate Carbon Source / Dehydrator148.201.2 eq1.78 g (approx. 2.0 mL)
Sodium Azide (NaN₃) Nitrogen Source65.011.2 eq0.78 g
Catalyst (e.g., Lewis Acid) Reaction PromoterVaries5-10 mol%Varies
Solvent (e.g., H₂O or Neat) Reaction MediumN/AN/A10 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 x 20 mL

Experimental Protocol

This procedure is adapted from optimized, eco-friendly MCR methodologies for tetrazole synthesis[5].

Step 1: Reaction Assembly

  • Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 8-methylquinolin-5-amine (1.58 g, 10 mmol) in the chosen solvent system (10 mL).

  • Causality: A polar protic solvent like water can be used if utilizing a compatible heterogeneous catalyst (e.g., Cu-based nanoparticles), which enhances the hydrophobic effect, driving the organic substrates together and accelerating the reaction[2].

Step 2: Reagent Addition

  • Action: Add triethyl orthoformate (1.2 eq) followed by sodium azide (1.2 eq) and the selected catalyst (e.g., 5 mol% of a mild acid or heterogeneous metal catalyst).

  • Causality: The slight stoichiometric excess of orthoformate and azide ensures the complete consumption of the valuable quinoline precursor. Adding the catalyst last initiates the condensation phase under controlled conditions.

Step 3: Thermal Activation

  • Action: Attach a reflux condenser and heat the mixture to 40–80 °C (depending on the specific catalyst used) with vigorous stirring for 2 to 6 hours. Monitor progression via Thin Layer Chromatography (TLC) using an n-Hexane/Ethyl acetate (4:1) eluent[2].

  • Causality: The elevated temperature provides the necessary activation energy to overcome the entropic barrier of the [3+2] cycloaddition. Vigorous stirring is critical in biphasic or heterogeneous systems to maximize surface area contact between the solid catalyst, aqueous phase, and organic reactants.

Step 4: Workup and Extraction

  • Action: Once TLC indicates complete consumption of the starting amine, cool the reaction to room temperature. If a heterogeneous catalyst was used, remove it via external magnet or filtration[2]. Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Causality: The extraction separates the lipophilic 8-methyl-5-(1H-tetrazol-1-yl)quinoline product into the organic layer, leaving unreacted sodium azide and water-soluble byproducts in the aqueous phase.

Step 5: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via recrystallization (e.g., from ethanol) or silica gel column chromatography.

  • Causality: Recrystallization exploits the differential solubility of the target tetrazole versus trace impurities, yielding a highly pure crystalline product suitable for downstream biological assays.

Workflow S1 Reagent Assembly (Amine + Orthoformate + NaN3) S2 Catalysis & Heating (40-80°C, Stirring) S1->S2 S3 Reaction Monitoring (TLC Tracking) S2->S3 S4 Extraction (EtOAc / H2O) S3->S4 S5 Purification (Recrystallization) S4->S5

Diagram 2: Step-by-step experimental workflow for the isolation of the target compound.

Critical Safety and Handling Parameters

  • Sodium Azide Toxicity: NaN₃ is highly toxic and a severe environmental hazard. It must be handled in a certified fume hood with appropriate PPE.

  • Hydrazoic Acid Risk: Sodium azide reacts violently with strong mineral acids (e.g., HCl, H₂SO₄) to form hydrazoic acid (HN₃), a highly toxic and explosive gas. Never acidify the aqueous waste stream containing unreacted sodium azide.

  • Waste Quenching: Aqueous waste containing trace NaN₃ must be carefully quenched using an approved protocol (e.g., controlled reaction with nitrous acid generated in situ from sodium nitrite and dilute acid in a highly ventilated space) before disposal.

Expected Analytical Data

To validate the synthesized product, compare the empirical data against the theoretical parameters of 8-methyl-5-(1H-tetrazol-1-yl)quinoline[1].

Table 2: Characterization Metrics
ParameterExpected Value / RangeAnalytical Method
Molecular Weight 211.22 g/mol Mass Spectrometry (ESI-MS)
Exact Mass 211.0858 DaHRMS
Topological Polar Surface Area 56.5 ŲComputed / Correlated via HPLC retention
¹H NMR (Tetrazole C-H) ~ 9.0 - 9.8 ppm (singlet)Nuclear Magnetic Resonance (DMSO-d6 or CDCl₃)

References

  • PubChem : 8-methyl-5-(1H-tetrazol-1-yl)quinoline | C11H9N5 - PubChem. National Institutes of Health (NIH). 1

  • PubMed Central (PMC) : New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. National Institutes of Health (NIH). 2

  • ResearchGate : Green synthesis of the 1-substituted 1H-1, 2, 3, 4-tetrazoles over bifunctional catalyst based on copper intercalated into Mg/Al hydrotalcite modified magnetite nanoparticles. 3

  • ECHEMI : Buy 8-METHYLQUINOLIN-5-AMINE from HANGZHOU LEAP CHEM CO., LTD.4

Sources

Reaction conditions for introducing tetrazole at the 5-position of quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Reaction Conditions for Introducing a Tetrazole Moiety at the 5-Position of Quinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Union of Quinoline and Tetrazole in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties[1][2]. Its rigid, bicyclic aromatic structure provides a versatile framework for molecular design. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a critical functional group in drug discovery[3][4]. It is most renowned as a metabolically stable bioisostere for the carboxylic acid group, offering similar acidity (pKa) and hydrogen bonding capabilities but with improved pharmacokinetic properties such as enhanced metabolic stability and membrane permeability[5][6].

The introduction of a tetrazole group at the 5-position of the quinoline ring creates a molecule with significant potential for interacting with biological targets. This guide provides a comprehensive overview of the synthetic strategies, reaction mechanisms, and detailed protocols for the construction of 5-(1H-tetrazol-5-yl)quinoline, a key intermediate for drug development.

Primary Synthetic Strategy: The [3+2] Cycloaddition of Azide to 5-Cyanoquinoline

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or Huisgen cycloaddition) reaction between a nitrile and an azide source[3][7]. For the synthesis of 5-(1H-tetrazol-5-yl)quinoline, the readily accessible starting material is 5-cyanoquinoline.

This transformation is not a spontaneous process and requires activation of the nitrile group to facilitate the nucleophilic attack by the azide ion. The choice of azide source, catalyst, and solvent system is critical for achieving high yields and ensuring operational safety.

Reaction Mechanism: Activating the Nitrile for Cycloaddition

The cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile is the key step. However, the nitrile group is relatively unreactive towards nucleophiles. Therefore, a catalyst, typically a Brønsted or Lewis acid, is employed to enhance the electrophilicity of the nitrile carbon[5][8].

The generally accepted mechanism involves the following steps[5][9]:

  • Activation of Nitrile: A Lewis acid (e.g., Zn²⁺, Sn⁴⁺) or a proton from a Brønsted acid (e.g., NH₄⁺) coordinates to the nitrogen atom of the cyano group. This coordination polarizes the C≡N bond, making the carbon atom more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The azide anion (N₃⁻) attacks the activated nitrile carbon, forming a linear azido-imine intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the azido group then attacks the imine carbon in an intramolecular fashion, leading to the formation of the tetrazole ring.

  • Protonation: Subsequent protonation steps yield the stable, aromatic 1H-tetrazole product.

Below is a diagram illustrating the acid-catalyzed reaction pathway.

Reaction_Mechanism QuinolineNitrile 5-Cyanoquinoline ActivatedNitrile Activated Nitrile Complex QuinolineNitrile->ActivatedNitrile + Catalyst Azide N₃⁻ Catalyst H⁺ or Lewis Acid (LA) LinearIntermediate Linear Azido-Imine ActivatedNitrile->LinearIntermediate + Azide CyclizedAnion Tetrazolyl Anion LinearIntermediate->CyclizedAnion Intramolecular Cyclization Product 5-(1H-tetrazol-5-yl)quinoline CyclizedAnion->Product + H⁺ (workup)

Caption: Generalized mechanism for the acid-catalyzed [3+2] cycloaddition of azide to a nitrile.

Core Protocol: Synthesis of 5-(1H-tetrazol-5-yl)quinoline using Sodium Azide and Ammonium Chloride

This protocol, adapted from the foundational work by Finnegan et al., remains a reliable and widely used method for tetrazole synthesis[3][6]. It employs inexpensive and readily available reagents.

Safety First: Handling Azide Reagents

Critical Warning: Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form highly explosive heavy metal azides when in contact with metals like lead or copper (often found in plumbing). Contact with acid liberates highly toxic and explosive hydrazoic acid (HN₃) gas[10].

  • ALWAYS handle sodium azide in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.

  • Use non-metallic spatulas (ceramic or plastic) for handling.

  • Quench all azide-containing reaction mixtures and waste with sodium nitrite followed by acidification to safely decompose residual azide before disposal. Adhere strictly to institutional hazardous waste disposal protocols[10].

Materials and Reagents
  • 5-Cyanoquinoline (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 - 2.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-cyanoquinoline (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 5-cyanoquinoline.

  • Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to 110-120 °C.

  • Reaction Monitoring: Stir the reaction vigorously. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction typically requires 12-24 hours for completion.

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-water.

  • Acidification: Slowly and carefully acidify the aqueous mixture to pH 1-2 by adding 2M HCl while stirring in the fume hood. This step protonates the tetrazole, causing it to precipitate out of the solution.

  • Product Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

  • Drying: Dry the isolated solid under vacuum to yield the crude 5-(1H-tetrazol-5-yl)quinoline. Further purification can be achieved by recrystallization if necessary.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup & Isolation A Combine 5-cyanoquinoline, NaN₃, and NH₄Cl in flask B Add anhydrous DMF A->B C Heat to 110-120 °C under N₂ B->C D Monitor reaction by TLC C->D Stir for 12-24h E Cool to room temperature D->E F Pour into ice-water E->F G Acidify to pH 1-2 with HCl F->G H Filter the precipitate G->H I Wash with cold water & Dry H->I J Pure Product I->J Characterization (NMR, IR, HRMS)

Caption: Standard workflow for the synthesis of 5-(1H-tetrazol-5-yl)quinoline.

Alternative Protocols and Comparative Analysis

While the NaN₃/NH₄Cl method is robust, several other systems have been developed to improve safety, efficiency, or environmental footprint.

MethodAzide SourceCatalyst / AdditiveSolventTemp (°C)Time (h)Key Advantages & Considerations
Sharpless Method NaN₃ZnBr₂Water~10512-24Environmentally friendly ("green") solvent; minimizes risk of HN₃ gas release as the solution is neutral to slightly alkaline[11][12].
Organotin Method Trimethylsilyl azide (TMSN₃)Dibutyltin oxide (DBTO)TolueneReflux24-74Effective for sterically hindered nitriles; avoids aqueous workup, simplifying product isolation for more soluble compounds. Organotin reagents are toxic[13][14].
Microwave-Assisted NaN₃Triethylammonium chlorideNitrobenzene150-2000.1-0.5Drastically reduced reaction times; suitable for high-throughput synthesis. Requires specialized microwave reactor equipment[8].
Heterogeneous Catalysis NaN₃Nano-TiCl₄·SiO₂DMFReflux2-3Catalyst is easily recoverable and reusable, simplifying purification. Demonstrates the use of solid-supported catalysts[15].

Characterization of 5-(1H-tetrazol-5-yl)quinoline

The successful synthesis of the target compound must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The disappearance of the nitrile carbon signal and the appearance of the tetrazole carbon signal in the ¹³C NMR spectrum are indicative of the conversion.

  • Infrared (IR) Spectroscopy: The characteristic C≡N stretching band of the starting nitrile (around 2230 cm⁻¹) should be absent in the product spectrum. The product will show N-H and C=N stretching bands characteristic of the tetrazole ring.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.

Conclusion

The conversion of 5-cyanoquinoline to 5-(1H-tetrazol-5-yl)quinoline via [3+2] cycloaddition is a well-established and versatile transformation. The choice of reaction conditions—particularly the catalyst and solvent—allows for significant optimization based on laboratory capabilities, safety considerations, and environmental concerns. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

  • ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Hassan, W., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11. [Link]

  • Kaur, T., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7435-7456. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Patel, R. K., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RASAYAN Journal of Chemistry, 2(4), 807-811.
  • da Silva, J. F. M., et al. (2017). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. Molecules, 22(12), 2139. [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]

  • Al-Masoudi, N. A. (2021). Cycloaddition strategy for the synthesis of tetrazoles. Mini-Reviews in Organic Chemistry, 18(1), 3-17.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

  • Semantic Scholar. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210-216.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]

  • Kráľová, K., et al. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897. [Link]

  • Rizk, E. T. (2020). Synthesis, Reactions and Biological Activities of Tetrazolo[1,5-a]quinoline Derivatives. Current Organic Chemistry, 24(1), 2-15.
  • Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles.
  • Popova, Y., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceuticals, 11(3), 68. [Link]

  • Mamedov, V. A., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7401. [Link]

  • Raj, R., & V. R, S. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Szymańska, E., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
  • Kráľová, K., et al. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. ResearchGate. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Hossain, M. M., et al. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203.

Sources

Crystallization techniques for 8-methyl-5-(1H-tetrazol-1-yl)quinoline complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 8-Methyl-5-(1H-tetrazol-1-yl)quinoline Complexes

Executive Summary & Chemical Context

This guide details the isolation and crystallization of 8-methyl-5-(1H-tetrazol-1-yl)quinoline (8-MTQ) and its metal-organic complexes. Unlike fused tetrazolo[1,5-a]quinolines, 8-MTQ features a tetrazole ring attached via the


 nitrogen to the C5 position of the quinoline core. This structural distinction creates a unique "molecular hinge" geometry, allowing the tetrazole and quinoline rings to rotate relative to one another, significantly influencing packing modes and coordination geometry.

Physicochemical Profile:

  • Hydrophobicity: The 8-methyl group increases lipophilicity compared to the parent quinoline, reducing solubility in polar protic solvents (water, cold methanol).

  • Coordination Sites: The molecule acts as a multidentate ligand. The Quinoline-

    
     is a borderline soft base, while the Tetrazole-
    
    
    
    acts as a hard/borderline donor.
  • Crystallization Challenge: The rotational freedom of the C5-N1 bond often leads to conformational polymorphism or oiling out.

Pre-Crystallization Workflow: Ligand Purification

Before attempting complexation, the organic ligand must be isolated in a high-purity crystalline phase. Impurities from the azide cyclization (often trace sodium azide or unreacted amine) will inhibit nucleation.

Protocol A: Anti-Solvent Recrystallization (Ligand Isolation)

Objective: Purification of crude 8-MTQ.

Materials:

  • Crude 8-MTQ (solid)

  • Solvent: Dimethylformamide (DMF) - High solubility

  • Anti-solvent: Ethanol (EtOH) or Water - Low solubility

Step-by-Step Procedure:

  • Dissolution: Dissolve 500 mg of crude 8-MTQ in the minimum volume of hot DMF (approx. 60°C). Stir until the solution is clear.

  • Filtration: While hot, filter through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts (NaN3 residues).

  • Nucleation Induction:

    • Place the filtrate in a stirred vessel at 40°C.

    • Add warm Ethanol dropwise until a persistent turbidity (cloud point) is observed.

    • Add a 5% excess of DMF to re-dissolve the turbidity.

  • Cooling Ramp: Program a cooling rate of 5°C/hour down to 4°C. Do not crash cool, as this traps solvent in the lattice.

  • Harvest: Filter the resulting prism-shaped crystals and wash with cold ethanol.

Complexation Protocols: Metal-Organic Frameworks & Discrete Complexes

The 8-MTQ ligand is ideal for constructing coordination polymers due to the divergent angle between the quinoline and tetrazole vectors.

Protocol B: H-Tube Diffusion (Discrete Complexes)

Objective: Growth of X-ray quality single crystals of [M(8-MTQ)2X2] complexes (where M = Zn, Cu, Cd).

Rationale: Diffusion prevents rapid precipitation, allowing the metal and ligand to organize into the thermodynamically most stable polymorph.

Setup:

  • Bottom Layer (Metal Salt): 0.1 mmol Metal Perchlorate or Chloride dissolved in 2 mL water/glycerol (1:1 v/v). The glycerol increases viscosity to slow diffusion.

  • Buffer Layer: 1 mL pure Ethanol (carefully layered).

  • Top Layer (Ligand): 0.2 mmol 8-MTQ dissolved in 2 mL Ethanol/Acetonitrile.

Procedure:

  • Using a narrow glass tube (5mm ID), inject the dense metal salt solution to the bottom.

  • Gently layer the pure ethanol buffer on top to prevent immediate mixing.

  • Layer the ligand solution on top.

  • Seal with Parafilm and store in a vibration-free, dark environment at 20°C.

  • Timeline: Crystals will appear at the interface after 5–14 days.

Protocol C: Solvothermal Synthesis (Coordination Polymers)

Objective: High-yield synthesis of robust coordination networks.

Mechanism: High pressure and temperature increase the solubility of the 8-methyl-quinoline moiety and overcome the activation energy for metal-nitrogen bond formation at the sterically hindered tetrazole N4 position.

Reaction Matrix:

ComponentQuantityRole
Ligand (8-MTQ) 0.5 mmolLinker
Metal Source 0.25 mmolNode (e.g., Zn(NO3)2·6H2O)
Solvent A 6 mL DMFSolubilizes Ligand
Solvent B 2 mL H2OSolubilizes Metal / Modulates hydrolysis
Modulator 100 µL PyridineCompeting base to slow nucleation

Step-by-Step:

  • Sonication: Combine all components in a 20 mL Teflon-lined stainless steel autoclave. Sonicate for 10 minutes to ensure homogeneity.

  • Thermal Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 72 hours.

    • Cool to RT over 24 hours (1.5°C/hour). Critical Step: Fast cooling yields amorphous powder.

  • Isolation: Decant the mother liquor. Wash crystals with DMF followed by acetone exchange over 3 days.

Visualization of Crystallization Logic

The following diagram illustrates the decision tree for selecting the appropriate crystallization method based on the target outcome.

CrystallizationWorkflow Start Start: 8-MTQ Ligand PurityCheck Purity > 98%? Start->PurityCheck Purification Protocol A: Anti-Solvent (DMF/EtOH) PurityCheck->Purification No Goal Define Goal PurityCheck->Goal Yes Purification->PurityCheck SingleCrystal Goal: X-Ray Structure (Discrete Complex) Goal->SingleCrystal BulkMaterial Goal: Bulk Powder/MOF (Catalysis/Sorption) Goal->BulkMaterial MethodDiff Protocol B: H-Tube Diffusion (Slow Kinetics) SingleCrystal->MethodDiff Thermodynamic Control MethodHydro Protocol C: Solvothermal (High P/T) BulkMaterial->MethodHydro Kinetic Control Analysis Characterization (PXRD / SC-XRD) MethodDiff->Analysis MethodHydro->Analysis

Figure 1: Decision matrix for processing 8-MTQ ligands. Blue nodes indicate decision points; Green nodes indicate specific protocols.

Troubleshooting & Critical Parameters

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The 8-methyl group makes the complex highly hydrophobic, while the tetrazole is polar. If the solvent system is too polar (e.g., high water content), the complex separates as an oil before crystallizing.

  • Solution: Increase the organic component. Switch from DMF/Water to DMF/Toluene or Acetonitrile/Ethanol.

Issue: Twinning

  • Cause: In Solvothermal synthesis (Protocol C), rapid cooling causes multiple nucleation events on the same crystal face.

  • Solution: Reduce the cooling rate to 1°C/hour. Alternatively, reduce the concentration of the metal salt by 50% to lower supersaturation.

Mechanistic Insight (The "Methyl Effect"): The 8-methyl group on the quinoline ring provides steric bulk that prevents "flat"


-

stacking of the quinoline rings. This forces the molecules to adopt twisted packing arrangements, often creating voids suitable for solvent inclusion. Always check for solvent molecules in the crystal lattice structure (TGA analysis) as they are integral to the stability of 8-MTQ complexes [1].

References

  • Structural Diversity in Quinoline-Tetrazole Complexes Source:CrystEngComm, Royal Society of Chemistry. Context: Discusses the impact of substituents on quinoline-tetrazole packing modes. URL:[Link]

  • Solvothermal Synthesis of Tetrazole-Based MOFs Source:Journal of the American Chemical Society. Context: foundational protocol for in situ ligand synthesis and crystallization under hydrothermal conditions. URL:[Link]

Procedures for functionalizing the 8-methyl group in tetrazolyl quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The functionalization of the 8-methyl group on a quinoline scaffold, particularly in the presence of a sensitive tetrazole moiety, represents a significant challenge in medicinal chemistry. While the quinoline ring is a privileged structure in oncology and infectious disease drug discovery (e.g., antimalarials, kinase inhibitors), the 8-methyl position is uniquely hindered by the peri-interaction with the quinoline nitrogen (N1).

When a tetrazole ring is present (often as a bioisostere for a carboxylic acid), the synthetic complexity doubles. The tetrazole is both acidic (


) and a strong coordinating ligand. This creates two primary failure modes in standard protocols:
  • Catalyst Poisoning: In transition-metal-catalyzed C–H activation, the tetrazole nitrogen competes with the quinoline nitrogen (the intended Directing Group) for the metal center.

  • Base Quenching: In lateral lithiation strategies, the tetrazole proton consumes stoichiometric organolithium reagents.

This guide details three field-proven protocols to overcome these barriers, emphasizing a "Protect-Functionalize-Deprotect" strategy that ensures chemoselectivity.

Strategic Workflow & Pathway Selection

Before selecting a protocol, the tetrazole moiety must be evaluated. If the tetrazole N-H is free, it must be protected (typically with a Trityl or PMB group) to enable the chemistry at the 8-methyl position.

Figure 1: Decision tree for selecting the appropriate functionalization pathway based on the target moiety.

Detailed Experimental Protocols

Protocol 1: Radical Bromination (Wohl-Ziegler)

Objective: Conversion of 8-methyl to 8-bromomethyl. This is the most versatile intermediate, allowing subsequent substitution with amines, azides, or alkoxides. Mechanism: Radical chain reaction initiated by AIBN/Light. Critical Insight: The 8-methyl group is less reactive than a standard toluene methyl due to the electron-deficient quinoline ring. High concentrations and anhydrous conditions are vital.

Materials:

  • Substrate:

    
    -Trityl-protected 8-methyl-tetrazolyl-quinoline (1.0 equiv)
    
  • Reagent:

    
    -Bromosuccinimide (NBS) (1.1 equiv)
    
  • Initiator: Azobisisobutyronitrile (AIBN) (0.1 equiv) or Benzoyl Peroxide

  • Solvent: Anhydrous

    
     or Benzotrifluoride (PhCF3) (Green alternative)
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in PhCF3 (0.1 M concentration). Note: PhCF3 is preferred over CCl4 due to higher boiling point and lower toxicity.

  • Addition: Add NBS and AIBN. Degas the solution by bubbling Argon for 10 minutes. Oxygen is a radical scavenger and will stall the initiation.

  • Reaction: Heat to reflux (

    
    ) under an Argon atmosphere. Irradiate with a 300W tungsten lamp if initiation is sluggish.
    
  • Monitoring: Monitor by TLC/LC-MS every hour. The product (benzyl bromide) is often unstable on silica; minimize exposure.

  • Workup: Cool to

    
     to precipitate succinimide. Filter through a celite pad.
    
  • Purification: Concentrate filtrate. If the product is unstable, use immediately in the next step (e.g., reaction with an amine). If isolation is necessary, use neutral alumina chromatography, not silica gel.

Validation Criteria:

  • 1H NMR: Disappearance of methyl singlet (

    
     ppm) and appearance of methylene singlet (
    
    
    
    ppm).
Protocol 2: Selenium Dioxide Oxidation

Objective: Direct conversion of 8-methyl to 8-formyl (aldehyde). Mechanism: Riley Oxidation.[1] Critical Insight: SeO2 oxidation requires water (or trace water) to release the aldehyde from the intermediate selenite ester. However, the quinoline nitrogen can complex with Selenium, retarding the reaction.

Materials:

  • Substrate: Protected 8-methyl-tetrazolyl-quinoline (1.0 equiv)

  • Reagent: Selenium Dioxide (

    
    ) (1.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (95:5 mixture)

Step-by-Step Methodology:

  • Setup: Dissolve substrate in Dioxane/Water mixture (0.2 M).

  • Reaction: Add

    
     in one portion. Heat to reflux (
    
    
    
    ) for 4–12 hours. The solution will turn black as red selenium metal precipitates.
  • Filtration: Filter the hot solution through a Celite pad to remove metallic selenium. Caution: Selenium residues are toxic.

  • Workup: Concentrate the filtrate. Dissolve residue in DCM and wash with saturated

    
     to remove selenous acid.
    
  • Purification: Flash chromatography (Silica gel, EtOAc/Hexanes).

Validation Criteria:

  • 1H NMR: Appearance of aldehyde proton (

    
     ppm).
    
  • IR: Strong carbonyl stretch at

    
    .
    
Protocol 3: Metal-Catalyzed C(sp3)–H Functionalization

Objective: Direct coupling of the 8-methyl group with aryl or alkyl halides. Mechanism: Pd(II)-catalyzed C–H activation assisted by the Quinoline N directing group. Critical Insight: This is the most advanced method. The tetrazole must be trityl-protected to prevent it from out-competing the quinoline nitrogen for the Palladium center.

Materials:

  • Substrate: Protected 8-methyl-tetrazolyl-quinoline

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Triphenylphosphine or specialized ligands (e.g., amino acid ligands)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: t-Amyl Alcohol or Toluene

Step-by-Step Methodology:

  • Glovebox Setup: In a glovebox, combine substrate,

    
    , Base, and Aryl Iodide in a pressure vial.
    
  • Solvent: Add anhydrous solvent. Seal the vial.

  • Reaction: Heat to

    
     for 16-24 hours. The high temperature is required to overcome the energy barrier of 
    
    
    
    C–H activation.
  • Workup: Dilute with EtOAc, filter through Celite.

  • Purification: Column chromatography.

Comparative Data & Troubleshooting

Table 1: Protocol Comparison for 8-Methyl Functionalization

ParameterRadical BrominationSeO2 OxidationC-H Activation (Pd)
Primary Product 8-Bromomethyl (

)
8-Formyl (

)
8-Benzyl/Alkyl
Tetrazole Protection RecommendedRecommendedMandatory
Key Risk Over-bromination (

)
Selenium residueCatalyst poisoning
Scalability HighMediumLow (Costly)
Typical Yield 60–85%50–70%40–65%

Troubleshooting Guide:

  • Issue: Low Conversion in Bromination.

    • Root Cause:[2][3][4][5] Old NBS (yellow color indicates

      
       contamination) or wet solvent.
      
    • Fix: Recrystallize NBS from water (dry thoroughly) and use freshly distilled solvents.

  • Issue: Regioselectivity (5-Br vs 8-CH2Br).

    • Root Cause:[2][3][4][5] Electrophilic aromatic substitution competing with radical substitution.

    • Fix: Ensure high temperature (reflux) and strong light source to favor the radical pathway. Avoid Lewis Acid catalysts.

  • Issue: Tetrazole Deprotection during reaction.

    • Root Cause:[2][3][4][5] Acidic byproducts (HBr from bromination,

      
       from oxidation).
      
    • Fix: Add a solid buffer (e.g.,

      
       or 
      
      
      
      ) to the reaction mixture to scavenge acid in situ.

References

  • Functionalization of 8-Methylquinolines

    • Parmar, D., et al. "C(sp3)-H Bond Functionalization of 8-Methylquinolines."[6] Chemistry – An Asian Journal, 2025.[6][7] Link

    • Context: Comprehensive review of metal-catalyzed and metal-free activation of the 8-methyl group.[8]

  • Radical Halogenation Protocols

    • Kulkarni, A., et al. "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[9] Chemical Science, 2018. Link

    • Context: Describes the competition between ring halogenation and side-chain halogen
  • Tetrazole Protection Strategies

    • Roh, J., et al. "Synthesis of 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline." Molbank, 2024. Link

    • Context: Specific protocols for handling tetrazolyl quinolines and protecting group manipul
  • Selenium Dioxide Oxidation

    • Chan, S.H., et al. "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." ACS Medicinal Chemistry Letters, 2013. Link

    • Context: Protocol for oxidizing 8-methyl to 8-formyl quinoline deriv
  • Palladium-Catalyzed Activation

    • Gandeepan, P., et al. "Cp*Co(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline."[10] ACS Catalysis, 2016. Link

    • Context: Advanced C-H activation logic using the quinoline nitrogen as a directing group.[11]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of Tetrazole-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Duality of Tetrazole-Substituted Quinolines

Tetrazole-substituted quinolines represent a fascinating and vital class of heterocyclic compounds, pivotal in the landscape of modern drug discovery and materials science. The quinoline core is a privileged scaffold, found in numerous FDA-approved drugs and lending itself to diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The tetrazole moiety, often employed as a bioisostere for carboxylic acids, enhances metabolic stability and absorption, making it a valuable functional group in medicinal chemistry.[1][5][6]

However, this fusion of functionalities presents a dual-edged sword for the researcher. The very properties that make these molecules potent and stable in biological systems necessitate a rigorous and informed approach to their handling and storage. The high nitrogen content of the tetrazole ring can impart energetic characteristics, with some derivatives posing a risk of explosive decomposition under specific conditions.[7][8][9] Concurrently, the quinoline scaffold and its derivatives can exhibit significant biological activity and potential toxicity.[2][10][11]

This guide is crafted to provide researchers, scientists, and drug development professionals with a framework for navigating this chemical duality. It moves beyond a simple checklist of procedures to explain the causality behind each recommendation, grounding every protocol in the principles of chemical safety and risk mitigation. By understanding the "why," we empower the scientist to handle these valuable compounds with the respect and caution they command, ensuring both personal safety and the integrity of research.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential hazards. For tetrazole-substituted quinolines, this requires a bifurcated analysis of the risks associated with each core component.

The Energetic Nature of the Tetrazole Moiety

The tetrazole ring is an endothermic structure, meaning heat is absorbed during its formation.[7] This stored energy can be released rapidly and violently under certain conditions.

  • Thermal Sensitivity : Many simple tetrazoles and their derivatives are known to decompose explosively when heated, particularly above their melting points.[8]

  • Shock and Friction Sensitivity : A critical hazard is the potential for detonation due to mechanical shock, friction, or grinding.[8][9] This is especially pertinent during sample handling, such as scraping a solid from a flask or using ground-glass joints.

  • Electrostatic Discharge : The generation of static electricity can be a sufficient ignition source for sensitive compounds.[7][12]

The Toxicological Profile of the Quinoline Core

Quinoline and its derivatives are biologically active, a property leveraged in drug design but one that also presents toxicological risks.

  • Acute Toxicity : Many quinoline compounds are classified as toxic if swallowed or in contact with skin.[10][11]

  • Organ-Specific Effects : Depending on the substitution pattern, quinolines can target various organ systems.

  • Irritation : Skin and eye irritation are common hazards associated with this class of compounds.[10]

Synergistic Risks and a Precautionary Principle

When these two moieties are combined, the specific risk profile of the resulting molecule can be complex. While the bulky quinoline group may sometimes stabilize the tetrazole ring, this cannot be assumed. Therefore, the precautionary principle must be adopted: unless specific safety data for the exact molecule exists, all tetrazole-substituted quinolines should be treated as potentially energetic and toxic materials.

Section 2: Hierarchy of Controls for Safe Laboratory Operations

To mitigate the identified risks, a multi-layered approach known as the hierarchy of controls should be implemented. This prioritizes the most effective safety measures.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination (Not Applicable) Substitution Substitution (Use a Safer Analogue) FumeHood Chemical Fume Hood Substitution->FumeHood Mitigate with BlastShield Blast Shield Ventilation Local Exhaust Ventilation SOPs Standard Operating Procedures (SOPs) Ventilation->SOPs Supplement with Training Mandatory Safety Training Labeling Clear Labeling & Signage PPE Personal Protective Equipment (PPE) Labeling->PPE Reinforce with

Caption: Hierarchy of controls for mitigating laboratory hazards.

Section 3: Mandatory Personal Protective Equipment (PPE)

PPE is the final line of defense and should never be used as a substitute for robust engineering and administrative controls. For handling tetrazole-substituted quinolines, the following PPE is mandatory.

PPE Category Item Specifications and Rationale
Eye/Face Protection Chemical Splash Goggles & Face ShieldGoggles are essential to protect against splashes.[10] A full-face shield must be worn over goggles, especially when handling solids or during procedures with a risk of energetic decomposition.[9][13]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a standard requirement.[10] Always check the manufacturer's breakthrough time for the specific solvents being used. Double-gloving is recommended.
Body Protection Flame-Resistant (FR) Laboratory CoatA lab coat, fully buttoned, is required.[14] Given the potential fire and explosion risk from the tetrazole moiety, a flame-resistant coat is strongly advised over standard cotton/poly-cotton.
Respiratory Protection NIOSH-Approved RespiratorWhile all work should be in a fume hood, a respirator (e.g., an N95 for powders or one with organic vapor cartridges for solutions) may be necessary when unpacking new shipments or during large-scale spill cleanup.[15]

Section 4: Protocols for Handling and Storage

Adherence to standardized protocols is critical for minimizing risk.

General Handling Protocol

This workflow should be followed for all routine procedures involving tetrazole-substituted quinolines.

Caption: A stepwise workflow for the safe handling of tetrazole-substituted quinolines.

Key Causal Points in Handling:

  • Use Non-Sparking Tools : Standard metal spatulas can create sparks through friction, a potential ignition source. Teflon-coated or ceramic tools are preferable.[9][12]

  • Ground Equipment : To prevent the buildup of static electricity, which can discharge and ignite sensitive materials, all equipment should be properly grounded.[7][16]

  • Avoid Friction : Do not use ground-glass joints in reaction setups where solids may be present.[9] Avoid scraping or aggressively dislodging solid products.

  • Work with Small Quantities : The potential severity of an energetic event is directly related to the quantity of material involved. Use only the smallest practical amounts for any experiment.[9]

Storage Protocol

Proper storage is crucial for maintaining chemical stability and preventing accidental reactions.

Parameter Guideline Rationale
Location Cool, dry, well-ventilated areaPrevents thermal decomposition and degradation from moisture.[7][8] A dedicated, marked storage cabinet is required.
Temperature As per manufacturer's SDS (often refrigerated)Lower temperatures slow the rate of potential decomposition.[17]
Container Original, tightly sealed containerPrevents contamination and exposure to the atmosphere.[7][8] Ensure containers are clearly labeled and free from leaks.[7]
Incompatibilities Store away from: Strong oxidizing agents, strong acids, heat sources, and sources of ignition.[7][12]These materials can react violently with tetrazoles or quinolines, leading to decomposition or the release of toxic gases.[8][12]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident.

Spill Response
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into a labeled hazardous waste container using non-sparking tools.[8]

    • Decontaminate the area with a suitable solvent, collecting all materials for hazardous waste disposal.[10]

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately. Alert others not to enter.[18]

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[18] Do not attempt to clean up a major spill yourself.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18][19] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12][18] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[12] If they are having trouble breathing, call for emergency medical assistance.[20]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[21] Call a poison control center (1-800-222-1222) and seek immediate medical attention.[22][23]

Fire Response

The presence of a tetrazole moiety introduces a significant explosion risk in a fire.[8]

  • Small Fire (Not involving the compound): If you are trained and it is safe to do so, extinguish the fire with a standard ABC or CO2 extinguisher.

  • Fire (Involving the compound): DO NOT FIGHT THE FIRE. [8][9] The risk of explosion is high. Activate the fire alarm, evacuate the area immediately, and inform emergency responders of the specific chemicals involved.

Section 6: Waste Management Protocol

All materials contaminated with tetrazole-substituted quinolines must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other streams.[16][24] Use separate, clearly labeled containers for:

    • Solid Waste : Unused product, contaminated gloves, weigh paper, absorbent materials.

    • Liquid Waste : Reaction residues, solvent rinses.

    • Sharps : Contaminated needles or syringes.

  • Collection : Collect all waste in compatible, sealed containers (e.g., high-density polyethylene).[14][24]

  • Disposal : Arrange for waste pickup through your institution's EHS department.[10][24] Never dispose of these chemicals down the drain or in regular trash.[11][21]

References

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet.
  • Benchchem. (2025). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
  • ChemicalBook. (2025). 1H-Tetrazole-1-acetic acid - Safety Data Sheet.
  • Benchchem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Benchchem. (2025). Personal protective equipment for handling N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine.
  • Benchchem. (2025). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (2025). Personal protective equipment for handling Cy5-PEG8-Tetrazin.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • Butkevich, A. N., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7435.
  • CDC. (2024). What to Do in a Chemical Emergency.
  • Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • American Red Cross. (n.d.). Chemical Emergency Preparedness.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Agency for Toxic Substances and Disease Registry. (1992). Medical Management Guidelines for Acute Chemical Exposure.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Anonymous. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-(3-Pyridyl)-1H-tetrazole.
  • Rojas-León, C. A., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 20(18), 1874-1894.
  • Zhang, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1930.
  • Anonymous. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
  • Kazeminava, F., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14339-14415.
  • Flores-Holguín, N., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Chemistry, 5(4), 2533-2553.
  • Kumar, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(2), 297-321.
  • CDC. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies.
  • Tanimu, A., et al. (2012). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Organic Letters, 14(11), 2742-2745.
  • Anonymous. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Indian Chemical Society.

Sources

Troubleshooting & Optimization

Improving reaction yields for 8-methyl-5-(1H-tetrazol-1-yl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TZL-Q-8M5
Status: Active Guide
Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis of 8-methyl-5-(1H-tetrazol-1-yl)quinoline . This guide addresses the specific challenges of constructing a 1-substituted tetrazole ring on a sterically crowded, electron-rich quinoline scaffold.

Unlike 5-substituted tetrazoles (derived from nitriles), your target molecule requires the heterocyclization of a primary amine (8-methylquinolin-5-amine). This transformation is sensitive to moisture, steric hindrance from the 8-methyl group, and the quality of the orthoformate reagent.

Module 1: The Standard Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol matches the industry "Gold Standard" for this transformation. Deviations here are the most common cause of low yields (<40%).

The Reaction Pathway

The synthesis relies on the reaction of 8-methylquinolin-5-amine with triethyl orthoformate (TEOF) and sodium azide in glacial acetic acid.

ReactionPathway Amine 8-methylquinolin-5-amine Imidate Imidate Intermediate (In Situ) Amine->Imidate + TEOF - EtOH TEOF Triethyl Orthoformate (TEOF) Product 8-methyl-5-(1H-tetrazol-1-yl)quinoline Imidate->Product + NaN3 Cyclization Formamide Formamide Impurity (Dead End) Imidate->Formamide + H2O Hydrolysis Azide Sodium Azide (NaN3)

Figure 1: Reaction workflow and critical intermediate stages. Note the hydrolysis risk.

Standard Operating Procedure (SOP)
  • Stoichiometry: 1.0 eq Amine : 3-5 eq TEOF : 1.2-1.5 eq

    
    .
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Temperature: 80–100 °C.

  • Time: 3–12 hours.

Module 2: Troubleshooting & Optimization

If your yields are low or the reaction is stalling, consult the specific scenarios below.

Issue 1: The "Stalled at 40%" Yield (Formamide Formation)

Symptom: LCMS shows a mass peak of


 relative to the starting amine (corresponding to the formamide 

) alongside the product. Root Cause: Moisture ingress. The intermediate imidate hydrolyzes to the formamide faster than the azide can cyclize it.
VariableDiagnosisCorrective Action
Reagent Quality TEOF is hygroscopic.Distill TEOF before use or use a fresh bottle.
Azide Source

is poorly soluble in AcOH.
Pre-dissolve

or switch to Trimethylsilyl Azide (

)
(requires different safety protocols).
Water Content AcOH contains water.Use Acetic Anhydride (1-2 eq) as a scavenger in the reaction mixture.
Issue 2: Poor Conversion of Starting Material

Symptom: Starting material (amine) remains unreacted despite long reaction times. Root Cause: Steric hindrance from the 8-methyl group affects the nucleophilicity of the amine at position 5.

  • Solution A (Lewis Acid Catalysis): Add 5–10 mol% Ytterbium Triflate (

    
    )  or Indium Triflate (
    
    
    
    )
    . These coordinate to the orthoformate, making it more electrophilic and accelerating the initial amine attack.
  • Solution B (Microwave): The 8-methyl group adds bulk. Microwave irradiation (100–120 °C for 20–40 mins) often overcomes this kinetic barrier better than conventional heating.

Issue 3: Purification Difficulties

Symptom: Product co-elutes with impurities; difficulty crystallizing. Root Cause: The quinoline nitrogen makes the product basic, while the tetrazole adds polarity.

  • Workup Protocol:

    • Evaporate AcOH (azeotrope with toluene if necessary).

    • Partition between EtOAc and saturated

      
      . Do not use strong acid , as it will protonate the quinoline and keep it in the aqueous phase.
      
    • Recrystallization: 1-substituted tetrazoles often crystallize well from Ethanol/Water or Isopropanol .

Module 3: Critical Safety (Hydrazoic Acid)

WARNING: This reaction generates Hydrazoic Acid (


)  in situ when Sodium Azide mixes with Acetic Acid. 

is highly toxic and explosive.[1]
Safety Checklist (Self-Validating System)
  • Headspace Management: Never seal the reaction vessel tightly. Use a reflux condenser vented to a scrubber.

  • Scrubber Setup: The vent line must lead to a trap containing 10% NaOH + Sodium Nitrite (

    
    ) . This neutralizes escaping 
    
    
    
    gas immediately.
    • Reaction:

      
       (Trapping)
      
    • Destruction:

      
       (Decomposition)
      
  • Rotovap Warning: Do not concentrate the reaction mixture to dryness if free azide is potentially present. Quench with aqueous nitrite/acid solution first to destroy residual azide.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific failure modes in your experiment.

TroubleshootingTree Start Low Yield / Failed Reaction CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Only Starting Material (Amine) CheckTLC->Result1 Result2 Major Spot: Formamide (M+29) CheckTLC->Result2 Result3 Complex Mixture / Black Tar CheckTLC->Result3 Action1 Increase Temp (120°C) Add Lewis Acid (Yb(OTf)3) Result1->Action1 Action2 System is Wet. Dry Solvents. Add Acetic Anhydride. Result2->Action2 Action3 Thermal Decomposition. Lower Temp to 80°C. Check Azide Quality. Result3->Action3

Figure 2: Diagnostic logic for reaction failure modes.

FAQ: Frequently Asked Questions

Q: Can I use Trimethyl Orthoformate (TMOF) instead of Triethyl Orthoformate (TEOF)? A: Yes, but TEOF is generally preferred for higher boiling points (reflux at higher temp). If you use TMOF, you may need to control the temperature carefully to avoid boiling off the reagent before reaction completion.

Q: My product is an oil. How do I get a solid? A: 1-substituted tetrazoles on quinolines can be oily due to disrupted pi-stacking. Try triturating the oil with Diethyl Ether or MTBE . If that fails, dissolve in minimal DCM and slowly add Hexane until cloudy, then refrigerate.

Q: Is the 8-methyl group affecting the regioselectivity? A: Unlikely. The reaction of a primary amine with orthoformate/azide is highly selective for the 1-position (the nitrogen of the amine becomes position 1 of the tetrazole). The 8-methyl group mainly affects kinetics (rate) due to steric bulk, not the regiochemistry.

References

  • General Mechanism & Methodology

    • Synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate and sodium azide.[2][3][4]

    • Source: Organic Chemistry Portal
  • Catalysis (Lewis Acid Improvements)

    • Ytterbium Triflate Catalyzed Synthesis of 1-Substituted Tetrazoles.
    • Source: European Journal of Organic Chemistry
  • Safety Protocols (Azide Handling)

    • Safe Handling of Sodium Azide and Hydrazoic Acid.
    • Source: University of Wisconsin-Madison EHS
  • Reaction on Quinoline Scaffolds (Analogous Chemistry)

    • Synthesis and Biological Evalu
    • Source: N

Sources

Purification challenges and solutions for 8-methyl-5-(1H-tetrazol-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 8-methyl-5-(1H-tetrazol-1-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this heterocyclic compound. Drawing from established principles in separation science and practical laboratory insights, this document provides troubleshooting guides, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and enhance product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before starting or when optimizing the purification process.

Q1: What are the most likely impurities in a crude sample of 8-methyl-5-(1H-tetrazol-1-yl)quinoline?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the reaction of a corresponding 2-chloroquinoline derivative with sodium azide.[1] Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as 5-amino-8-methylquinoline or precursors to the tetrazole ring.

  • Isomeric Byproducts: Depending on the synthesis, formation of the 2-yl tetrazole isomer is possible, which can be difficult to separate due to similar polarities.

  • Reagents and Solvents: Residual sodium azide (which is hazardous and must be removed carefully), and high-boiling point solvents like DMF or DMSO are common.[1]

  • Degradation Products: Quinoline rings can be susceptible to oxidation, leading to colored impurities, often appearing as yellow or brown tints.[2]

Q2: How do I choose between crystallization and column chromatography for purification?

A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Crystallization is ideal for large-scale purification (>5-10 g) when your compound is a stable solid and there is a significant solubility difference between the product and impurities in a given solvent system.[3] It is often more cost-effective and can remove baseline impurities and salts effectively.

  • Column Chromatography is superior for separating compounds with similar polarities, such as isomers, and for smaller-scale work where high purity is critical.[3] It offers finer control over separation but is more labor-intensive and requires more solvent. For highly polar compounds like many nitrogen heterocycles, specialized techniques like reversed-phase or adding modifiers to the mobile phase may be necessary.[3][4]

Q3: My crude product is a yellow or brown oil/solid. Is this indicative of low purity?

A3: Not necessarily, but it warrants investigation. While the pure compound is typically an off-white or light-colored solid, quinoline derivatives can often be pale yellow.[2][5] Darker colors like deep yellow, brown, or the product being an oil instead of a solid often suggest the presence of residual solvents or oxidized impurities.[2] A simple TLC analysis against a reference standard (if available) or initial purification of a small batch can help determine if the color is inherent or due to impurities.

Q4: What are the general solubility characteristics of 8-methyl-5-(1H-tetrazol-1-yl)quinoline?

A4: While specific experimental data is scarce, we can predict the solubility based on its structure, which contains a relatively nonpolar quinoline core and a polar tetrazole moiety.[6][7] This amphiphilic nature dictates its solubility. See Table 1 for a detailed predicted profile.

Section 2: Troubleshooting & Optimization Guides

This section provides solutions to specific problems encountered during purification experiments.

Guide 1: Crystallization Issues

Issue: My compound will not crystallize from solution.

  • Causality: Crystal formation requires a supersaturated solution where the solute molecules can arrange into a stable crystal lattice. This process can be inhibited by the presence of soluble impurities, using an inappropriate solvent, or cooling the solution too rapidly.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal from a previous pure batch is also highly effective.

    • Use an Anti-Solvent System: If single-solvent crystallization fails, an anti-solvent approach is recommended.[8] Dissolve the compound in a minimum amount of a "good" solvent (e.g., DCM or Methanol) and slowly add a "poor" solvent in which it is insoluble (e.g., Hexane or Diethyl Ether) until persistent cloudiness appears. Then, allow it to stand.

    • Concentrate the Solution: Slowly evaporate the solvent to increase the compound's concentration to the point of supersaturation.[8]

Issue: I have very low recovery of my crystalline product.

  • Causality: This typically occurs if too much solvent was used to dissolve the crude product, or if the compound has significant solubility even at low temperatures.

  • Solutions:

    • Minimize Solvent Volume: When preparing for crystallization, use only the minimum amount of hot solvent required to fully dissolve the compound.[3]

    • Cool Thoroughly: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and perform a second crystallization to recover more product. Be aware that this "second crop" may have lower purity.[3]

Guide 2: Column Chromatography Issues

Issue: My compound is streaking or tailing on the TLC plate and column.

  • Causality: This is a classic problem for basic, nitrogen-containing heterocycles like quinolines when using silica gel.[3] The lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding or acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing or streaking.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase (eluent). A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[3] This base will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute symmetrically.

Issue: I have poor separation between my product and a close-running impurity.

  • Causality: The chosen solvent system does not have sufficient selectivity to differentiate between the two compounds.

  • Solutions:

    • Optimize the Mobile Phase: Test different solvent systems with varying polarities and chemical properties (see Table 2). For example, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system, which offers different intermolecular interactions.[3]

    • Use High-Performance Flash Chromatography (HPFC): If available, using smaller particle size silica gel (e.g., 25-40 µm) in a flash chromatography system will provide higher resolution and better separation.

    • Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile) can be highly effective and is a standard method for analyzing quinolones.[3][9]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Anti-Solvent Crystallization

This method is effective for obtaining a solid crystalline product when a single good solvent is known.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 8-methyl-5-(1H-tetrazol-1-yl)quinoline in the minimum required volume of a suitable "good" solvent (e.g., Dichloromethane or Methanol) at room temperature.

  • Filtration (Optional): If insoluble impurities are present, filter the solution through a small plug of cotton or Celite to remove them.

  • Addition of Anti-Solvent: While gently stirring the solution, slowly add a non-polar "anti-solvent" (e.g., Hexane or Diethyl Ether) dropwise.[8]

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature for several hours, or at 4 °C overnight, to allow for complete crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to mitigate the common issue of peak tailing for basic heterocycles on silica gel.

  • Prepare the Slurry: In a beaker, add the crude product and a small amount of silica gel. Add a solvent that will fully dissolve your product (e.g., Dichloromethane) and evaporate it to dryness. This creates a "dry load," which generally results in better separation.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate). Pack the column uniformly, ensuring no air bubbles are trapped.

  • Prepare the Mobile Phase: Prepare your mobile phase solvents. To the more polar solvent (e.g., Ethyl Acetate or Methanol), add 1% triethylamine (Et₃N) by volume.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column: Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Section 4: Data & Visualization

Data Tables

Table 1: Predicted Solubility Profile of 8-methyl-5-(1H-tetrazol-1-yl)quinoline

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions can solvate both the polar tetrazole ring and the quinoline system.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood balance of polarity to dissolve the compound without being overly polar.[7]
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding with the nitrogen atoms, but the nonpolar quinoline backbone may limit high solubility.[7]
Ethers Diethyl Ether, THFLow to ModerateMay have some solubility, especially in THF, but generally not ideal as a primary solvent.
Nonpolar Hexane, TolueneVery LowThe polar nature of the tetrazole ring makes it poorly soluble in nonpolar hydrocarbon solvents.[7]
Aqueous WaterVery LowThe compound is a weak base and may show slightly increased solubility in acidic aqueous solutions due to salt formation.[2]

Table 2: Recommended TLC Solvent Systems for Method Development

SystemRatio (v/v)PolarityComments
Hexane / Ethyl Acetate90:10 to 50:50Low to MediumA standard starting point for many organic compounds.
Dichloromethane / Methanol99:1 to 90:10Medium to HighExcellent for more polar compounds. Add 1% NH₃ or Et₃N if streaking occurs.[3]
Toluene / Acetone90:10 to 70:30MediumOffers different selectivity compared to ester-based systems.
Diagrams

purification_choice start Crude Product (>90% pure by NMR?) end_pure Pure Compound check_impurities check_impurities check_impurities->end_pure No chromatography chromatography chromatography->end_pure

chrom_troubleshoot start Poor Separation in Chromatography step1 Step 1: Change Solvent Ratio (Adjust Gradient Steepness) start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Change Solvent System (e.g., DCM/MeOH instead of Hex/EtOAc) check2 Resolution Improved? step2->check2 step3 Step 3: Change Stationary Phase (e.g., Reversed-Phase C18 or Alumina) check1->step2 No success Problem Solved check1->success Yes check2->step3 No check2->success Yes

Section 5: References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.

  • Liquid-crystalline quinoline derivatives.

  • CN103664892B - The crystallization of quinoline - Google Patents.

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.

  • Synthesis of derivatives of quinoline. - SciSpace.

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.

  • Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile - PMC.

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC.

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline - MDPI.

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - Arkivoc.

  • Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol for Researchers - Benchchem.

  • Simultaneous determination of tetracylines and quinolones antibiotics in egg by ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed.

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.

  • Current Organic Chemistry - Jazan University.

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.

  • 8-methyl-5-(1H-tetrazol-1-yl)quinoline | C11H9N5 - PubChem.

  • Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed.

  • Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents - Benchchem.

Sources

Technical Support Center: Resolving Aqueous Solubility of 8-Methyl-5-(1H-tetrazol-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Formulation & Delivery

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of planar, rigid heterocyclic compounds. 8-methyl-5-(1H-tetrazol-1-yl)quinoline presents a classic formulation challenge. The planar quinoline core and the tetrazole ring create a highly symmetrical structure with immense crystal packing energy, while the 8-methyl group adds significant lipophilicity[1].

To successfully formulate this compound, you cannot simply rely on brute-force solvent addition; you must strategically disrupt its thermodynamic stability. This guide provides field-proven, mechanistically grounded protocols to overcome these barriers, ensuring your in vitro and in vivo assays yield reliable, reproducible data.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A1: This is a classic "solvent-shift" nucleation event. The compound relies on the low dielectric constant of DMSO to remain solvated. When introduced to PBS (pH 7.4), the local supersaturation collapses. Because the molecule is highly planar, the un-ionized quinoline cores rapidly π-π stack, leading to immediate crystallization[1]. Solution: You must lower the thermodynamic energy barrier before dilution. Pre-complex the compound using cyclodextrins or utilize an amorphous solid dispersion (ASD) to shield the hydrophobic faces.

Q2: Can I just lower the pH of my buffer to dissolve it? A2: Yes, but with strict physiological limitations. The quinoline nitrogen is a weak base. Adjusting the pH to 1-2 units below its pKa (approximately 4.0) protonates the nitrogen, forming a highly water-soluble salt[2]. However, if your downstream assay requires a neutral pH (e.g., cell culture), neutralizing the media will instantly cause the free base to crash out. This method is only viable for simulated gastric fluid (SGF) assays or specific acidic formulations.

Q3: I tried HP-β-CD, but the solubility is still insufficient for my in vivo dosing. What's next? A3: If inclusion complexes fail to reach your target concentration, the crystal lattice energy of the tetrazole-quinoline structure is outcompeting the complexation thermodynamics. You must transition to an Amorphous Solid Dispersion (ASD). By co-precipitating the tetrazole derivative with a water-soluble polymer, you trap the drug in a high-energy amorphous state, drastically improving kinetic solubility and preventing rapid nucleation in vivo[3].

Part 2: Advanced Troubleshooting Workflows

Every protocol below is designed as a self-validating system to ensure you do not proceed with a compromised formulation.

Protocol A: Cyclodextrin Inclusion Complexation (Ideal for In Vitro Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that accommodates the lipophilic 8-methylquinoline moiety, while its hydrophilic exterior interacts with the aqueous phase, effectively masking the compound's hydrophobicity[4].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your target buffer.

  • Dissolve 8-methyl-5-(1H-tetrazol-1-yl)quinoline in a minimal volume of ethanol (acting as a volatile co-solvent).

  • Add the organic solution dropwise to the stirring HP-β-CD solution at room temperature.

  • Stir uncovered at 37°C for 24 hours. Why? This drives off the ethanol and allows the inclusion complex to reach thermodynamic equilibrium.

  • Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, crystallized drug.

  • Self-Validation Check: Measure the absorbance of the filtrate at 600 nm. An

    
     confirms a true molecular dispersion free of sub-visible nano-aggregates.
    
Protocol B: Amorphous Solid Dispersion via Solvent Evaporation (Ideal for In Vivo Dosing)

Causality: Disrupting the crystal lattice permanently by trapping the compound in a polymer matrix prevents the molecules from re-aligning into their stable, insoluble crystalline form, yielding a state of kinetic supersaturation[1][3].

Step-by-Step Methodology:

  • Combine the compound and PVP K30 (1:4 w/w ratio) in a co-solvent mixture of Methylene Chloride:Ethanol (2:1 v/v). Why? This specific solvent ratio optimally dissolves both the lipophilic tetrazole derivative and the hydrophilic polymer[3].

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation is critical to "freeze" the compound in its amorphous state before it can crystallize.

  • Dry the resulting film in a vacuum oven overnight to remove residual solvents.

  • Pulverize the solid dispersion and store in a desiccator.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the resulting powder. A successful ASD will show a broad "halo" without sharp diffraction peaks, confirming the total absence of crystallinity.

Part 3: Quantitative Solubility Data

The following table summarizes the expected solubility enhancements based on the chosen formulation strategy. Use this to benchmark your experimental results.

Formulation StrategyExpected Aqueous Solubility (mg/mL)Stability at pH 7.4Recommended Application
Free Base (Water, pH 7.0)< 0.01Stable (Insoluble)None (Baseline)
Acidic Salt (HCl, pH 2.5)> 5.0Precipitates instantlyGastric simulations (SGF)
20% HP-β-CD Complex 1.2Stable (>48h)In vitro cell assays
ASD (1:4 PVP K30)3.5 (Kinetic)Stable (~4-6h)In vivo oral dosing

Part 4: Formulation Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your specific experimental constraints.

SolubilizationWorkflow Start 8-methyl-5-(1H-tetrazol-1-yl)quinoline Poor Aqueous Solubility Decision Target Application? Start->Decision InVitro In Vitro (Cell Assays) Neutral pH Required Decision->InVitro Low Conc. InVivo In Vivo (PK/PD) High Conc. Required Decision->InVivo High Conc. Method1 Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->Method1 Method2 Amorphous Solid Dispersion (PVP/HPMC) InVivo->Method2 Method3 pH Adjustment (pH < 3) Salt Formation InVivo->Method3

Decision matrix for resolving compound solubility based on target application.

Part 5: References

Below is the consolidated list of authoritative sources utilized to ground the mechanistic claims and protocols in this guide:

  • [2] Title: Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline Source: Benchchem URL:

  • [1] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • [4] Title: Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin and it's derivatives Source: IJNRD URL:

  • [3] Title: EP2931720B1 - Solid dispersion with improved solubility comprising tetrazole derivative as an active ingredient Source: Google Patents URL:

Sources

Technical Support Center: Minimizing Side Reactions During Quinoline Tetrazolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline tetrazolation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing tetrazolo[1,5-a]quinolines. The fusion of a quinoline core with a tetrazole ring is a cornerstone in the development of novel therapeutics, renowned for enhancing biological activity.[1] However, the synthetic pathways are often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and challenges encountered during the tetrazolation of quinolines.

Q1: What is the primary synthetic route to tetrazolo[1,5-a]quinolines, and what are the most common side reactions?

The most prevalent and direct method involves the reaction of a 2-chloroquinoline derivative with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF or DMSO.[1][2][3] The reaction proceeds through a nucleophilic aromatic substitution (SNA_r_) to form a 2-azidoquinoline intermediate, which then undergoes an intramolecular [3+2] cycloaddition to yield the fused tetrazolo[1,5-a]quinoline ring system.

However, several competing side reactions can occur:

  • Incomplete Cyclization: The most frequent issue is the isolation of the 2-azidoquinoline intermediate, which fails to cyclize completely. This is governed by an azide-tetrazole equilibrium that can be influenced by temperature and solvent.[2]

  • Hydrolysis: The 2-chloroquinoline starting material is susceptible to hydrolysis, especially in the presence of trace amounts of water, leading to the formation of the highly stable and often difficult-to-remove 2-quinolinone byproduct.[2]

  • Regioisomer Formation: When using starting materials with multiple halogen substituents (e.g., 2,4-dichloroquinolines), the azide can react at different positions, leading to a mixture of isomeric products.[1][2]

Q2: I'm isolating the 2-azidoquinoline intermediate instead of the cyclized tetrazole. Why is this happening and how can I fix it?

This is a classic case of the azide-tetrazole equilibrium favoring the open-chain azide form. The cyclization step has an activation energy barrier that must be overcome.

  • Causality: The intramolecular cyclization of the 2-azidoquinoline is a thermally controlled process. Insufficient thermal energy means the reaction stalls at the intermediate stage. The electronic nature of substituents on the quinoline ring can also influence the electron density of the nitrile-like nitrogen in the azide, affecting its propensity to cyclize.

  • Solution: The most effective solution is to increase the reaction temperature.[2] Raising the temperature from 80°C to 120°C, for example, can provide the necessary energy to drive the equilibrium towards the thermodynamically stable fused tetrazole product. Prolonging the reaction time at a higher temperature is also crucial to ensure complete conversion.[2]

Q3: My yield is low, and I'm seeing a byproduct with a characteristic C=O stretch in the IR spectrum (~1660 cm⁻¹). What's the cause?

The presence of a carbonyl stretch strongly indicates the formation of 2-quinolinone via hydrolysis of your 2-chloroquinoline starting material.[2]

  • Causality: The C2 position of 2-chloroquinoline is highly electrophilic. Water, acting as a nucleophile, can attack this position, leading to the displacement of the chloride and, after tautomerization, the formation of the stable 2-quinolinone. This is a significant issue as even atmospheric moisture can be sufficient to cause this side reaction.

  • Solution: Rigorous exclusion of water is paramount.

    • Use Anhydrous Solvents: Employ high-quality, anhydrous DMF or DMSO from a freshly opened bottle or one that has been dried over molecular sieves.

    • Dry Glassware: Ensure all reaction glassware is oven-dried or flame-dried immediately before use.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]

Q4: How does my choice of solvent and temperature impact the reaction outcome?

Solvent and temperature are the two most critical parameters for controlling this reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are preferred. They effectively dissolve sodium azide and the quinoline substrate, facilitating the reaction. Protic solvents are generally avoided as they can solvate the azide anion, reducing its nucleophilicity, and can also be a source of protons that may lead to the formation of hazardous hydrazoic acid (HN₃).[4]

  • Temperature: As discussed, temperature is the primary lever for overcoming the activation barrier for the final cyclization step. However, excessively high temperatures (>150°C) can lead to decomposition of the starting material or the desired product, often indicated by the reaction mixture turning dark brown or black. Careful temperature control and monitoring are essential.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield of Tetrazoloquinoline 1. Incomplete reaction (starting material remains).2. Formation of 2-azidoquinoline intermediate.3. Hydrolysis to 2-quinolinone.4. Suboptimal reaction temperature or time.1 & 4. Optimize Reaction Conditions: Monitor the reaction via TLC to ensure the starting material is consumed.[5] If the reaction stalls, incrementally increase the temperature (e.g., from 100°C to 120°C) and/or extend the reaction time.[2] This provides the necessary energy for both the initial substitution and the final cyclization.2. Drive Cyclization: If the azide intermediate is the major product, increasing the temperature is the most direct way to favor the cyclized tetrazole.[2]3. Prevent Hydrolysis: Implement rigorous anhydrous techniques as detailed in FAQ Q3. Use dry solvents and an inert atmosphere.
Significant 2-Azidoquinoline Intermediate Isolated 1. Azide-tetrazole equilibrium favors the azide form.2. Insufficient thermal energy for cyclization.3. Electronic effects of substituents on the quinoline ring may hinder cyclization.1 & 2. Increase Thermal Energy: This is the most common cause. Increase the reaction temperature to 120-130°C and prolong the reaction time. The higher energy state will favor the formation of the more stable, fused heterocyclic system.3. Consider a Catalyst: While not always necessary, some literature on tetrazole synthesis from nitriles suggests that Lewis acids (e.g., ZnCl₂, AlCl₃) can activate the nitrile-like component towards cycloaddition.[6][7] A small amount of a Lewis acid could potentially facilitate the intramolecular cyclization at a lower temperature, though this must be tested carefully for your specific substrate.
Formation of 2-Quinolinone Byproduct 1. Presence of water in the reaction mixture.2. Use of non-anhydrous solvents or reagents.1 & 2. Rigorous Exclusion of Moisture: This cannot be overstated. Use high-purity, anhydrous solvents (DMF, DMSO).[2] Dry all glassware thoroughly. Run the reaction under a positive pressure of nitrogen or argon. Ensure your sodium azide is dry.
Product Decomposition (Dark Coloration) 1. Reaction temperature is too high.2. Extended reaction time at elevated temperatures.1. Temperature Optimization: Reduce the reaction temperature. While high temperatures are needed, there is an upper limit. Find the "sweet spot" (often 110-130°C) where cyclization is efficient but decomposition is minimal.2. Time Optimization: Monitor the reaction closely by TLC. Once the desired product is formed and the intermediate is consumed, work up the reaction promptly. Avoid unnecessarily long heating times.
Difficulty in Product Purification 1. Similar polarity between the desired tetrazole and the 2-azidoquinoline intermediate.2. Presence of baseline impurities from decomposition.1. Drive Reaction to Completion: The best way to avoid purification issues is to ensure the reaction goes to completion, consuming the intermediate. This simplifies the final mixture.2. Chromatographic Optimization: If separation is unavoidable, screen different solvent systems for column chromatography. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar one may be necessary. Recrystallization from a suitable solvent like ethanol or DMF/water can also be effective.[8][9]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Tetrazolation of 2-Chloroquinoline

This protocol provides a robust starting point for the synthesis of tetrazolo[1,5-a]quinoline.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 2-chloroquinoline (1.0 eq). Add anhydrous DMF (providing a concentration of ~0.2-0.5 M) via a syringe.

  • Azide Addition: Add sodium azide (NaN₃, 1.5-2.0 eq) to the stirred solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 110-120°C using an oil bath.

  • Monitoring: Monitor the reaction's progress using TLC (see Protocol 2) until the starting material and the 2-azidoquinoline intermediate spot are no longer visible (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. The product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove residual DMF.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In-situ Monitoring by Thin-Layer Chromatography (TLC)

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Adjust polarity as needed.

  • Spotting: On the baseline of the TLC plate, spot the starting material (2-chloroquinoline), the co-spot (starting material + reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under UV light (254 nm).

    • 2-Chloroquinoline (Starting Material): Will have the highest Rf value (least polar).

    • 2-Azidoquinoline (Intermediate): Will have an intermediate Rf value.

    • Tetrazolo[1,5-a]quinoline (Product): Will typically have the lowest Rf value (most polar).

  • Analysis: A successful reaction will show the disappearance of the starting material spot and the intermediate spot over time, with a concurrent increase in the intensity of the product spot.

Section 4: Mechanistic Insights & Workflows

Visualizing the reaction pathways and troubleshooting logic can clarify the process.

Quinoline Tetrazolation Mechanism cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Start 2-Chloroquinoline Intermediate 2-Azidoquinoline (Intermediate) Start->Intermediate  SNA_r (DMF, Δ) SideProduct 2-Quinolinone (Byproduct) Start->SideProduct Hydrolysis Azide NaN3 Product Tetrazolo[1,5-a]quinoline (Product) Intermediate->Product Intramolecular [3+2] Cycloaddition (Higher Temp, ΔΔ) Stall Reaction Stalls Here (Insufficient Temp) Intermediate->Stall Water H₂O (contaminant)

Caption: Desired vs. side reaction pathways in quinoline tetrazolation.

Troubleshooting Workflow decision decision solution solution start Problem: Low Yield or Impure Product check_sm Is Starting Material (SM) Consumed (via TLC)? start->check_sm check_int Is Azide Intermediate Present? check_sm->check_int Yes sol_time Increase Reaction Time &/or Temperature check_sm->sol_time No check_hydrolysis Is Quinolinone Byproduct Present? check_int->check_hydrolysis No sol_temp Increase Temperature Significantly (e.g., to 120-130°C) check_int->sol_temp Yes sol_dry Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->sol_dry Yes sol_purify Optimize Purification (Chromatography/Recrystallization) check_hydrolysis->sol_purify No

Caption: A logical workflow for troubleshooting quinoline tetrazolation.

References

  • BenchChem. (2025).
  • Li, J. H., & Du, D. M. (2014). Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines. Chemical Asian Journal, 9(11), 3278–3286. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020).
  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. [Link]

  • MDPI. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
  • PubMed. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4 H-Thiopyrano[2,3- b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita-Baylis-Hillman Tandem Reaction and Investigation of Antiviral Activity. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • Figure 3: Proposed mechanism and possible intermediates. (n.d.). ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Du, Z., et al. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. [Link]

  • Synthesis of 3-substituted quinolines by ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks. [Link]

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). CORE. [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks. [Link]

  • Khidre, R. E., et al. (2020). Tetrazolo[1,5-a]quinolines: Synthesis, Reactions, and Biological Activities. Current Organic Chemistry, 24(4), 439-454. [Link]

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (n.d.). Nature. [Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023). Scientiae Radices. [Link]

  • Smolecule. (2026). Troubleshooting Common Synthesis Issues.
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. (2023). BazTech. [Link]

  • A PASE synthesis of tetrazoloquinolines and its applications in the syntheses of bioactive compounds. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. [Link]

  • Request PDF. (n.d.). ResearchGate. [Link]

  • Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons. (2022). Beilstein Journals. [Link]

  • BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis.
  • Preparation and Properties of Quinoline. (n.d.). SlidePlayer. [Link]

  • Smolecule. (2026). Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis.
  • Lewis Acid Mediated Fragmentation of Tetrazoles towards Triazoles. (n.d.). ResearchGate. [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Separation and purification of ε-poly-L-lysine from the culture broth based on precipitation with the tetraphenylborate anion. (n.d.). PubMed. [Link]

Sources

Troubleshooting regioselectivity issues in 5-substituted quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. A recurring challenge for researchers and drug development professionals is achieving high regioselectivity when synthesizing 5-substituted quinolines. Classical methods like the Skraup, Doebner-Miller, and Friedländer syntheses often yield inseparable mixtures of 5- and 7-substituted isomers when starting from meta-substituted anilines.

This guide provides a deep dive into the mechanistic causes of these regioselectivity issues, offers field-proven troubleshooting strategies, and details regiospecific protocols to bypass these bottlenecks entirely.

The Mechanistic Root of the Problem

When synthesizing a quinoline from a 3-substituted aniline (a meta-substituted precursor), the critical step is the electrophilic aromatic cyclization of the intermediate Michael adduct. The cyclization can occur at two distinct ortho positions relative to the amino group:

  • Ortho to the meta-substituent: Yields the 5-substituted quinoline .

  • Para to the meta-substituent: Yields the 7-substituted quinoline .

The preference for the 7-isomer is driven by causality: cyclizing para to the substituent avoids the significant steric hindrance encountered when cyclizing ortho to it. Furthermore, if the substituent is an electron-donating group (EDG), it strongly activates the para position, making the 7-isomer the overwhelming kinetic and thermodynamic product.

G A 3-Substituted Aniline + α,β-Unsaturated Carbonyl B Michael Adduct Intermediate A->B Acid Cat. C Electrophilic Cyclization B->C H+ D Ortho-Attack (Sterically Hindered) C->D Minor Pathway E Para-Attack (Sterically Free) C->E Major Pathway F 5-Substituted Quinoline D->F Oxidation G 7-Substituted Quinoline E->G Oxidation

Mechanistic divergence in quinoline synthesis from meta-substituted anilines.

Quantitative Substituent Effects

Understanding the electronic and steric nature of your starting material is critical. The table below summarizes the expected isomer ratios based on the meta-substituent of the aniline precursor.

Substituent TypeExample GroupsDirecting Effect & CausalityExpected Ratio (5-Isomer : 7-Isomer)
Strongly Electron Donating -OH, -OMe, -NH₂Strong para-directing effect combined with high steric clash at the ortho position heavily favors the 7-isomer.~ 1 : 15 to 1 : 20
Weakly Electron Donating -CH₃, -AlkylModerate para-directing effect; steric hindrance is the primary differentiator.~ 1 : 1 to 1 : 2
Weakly Deactivating -CH₂Cl, -HalogensWeak directing effects lead to competitive cyclization pathways.~ 1 : 1.5
Electron Withdrawing -NO₂, -CF₃Meta-directing to the original substituent deactivates the para position, slightly increasing 5-isomer yield.~ 1 : 1 to 1.5 : 1

Troubleshooting FAQs

Q: I am using a 3-methoxyaniline in a Doebner-Miller reaction, but NMR shows I am almost exclusively getting the 7-methoxyquinoline. How can I force the 5-isomer? A: You cannot easily force the 5-isomer using classical methods with a strongly electron-donating group like -OMe. The methoxy group strongly activates the position para to itself, driving the reaction to the 7-isomer. Solution: Abandon the classical route. Instead, synthesize 5-bromoquinoline and introduce the methoxy group via a Buchwald-Hartwig cross-coupling or use a pre-functionalized regiospecific method [2].

Q: How can I use classical Skraup/Doebner-Miller methods but guarantee the 5-isomer? A: You must use a blocking group strategy . Start with a 2-bromo-5-substituted aniline. The bromine atom blocks the para position (which would normally form the 7-isomer), forcing the cyclization to occur at the ortho position to yield an 8-bromo-5-substituted quinoline. Post-cyclization, the bromine can be removed via palladium-catalyzed hydrodehalogenation.

Q: Are there modern, regiospecific alternatives to avoid the mixture entirely? A: Yes. The most robust approach is the convergent, regiospecific synthesis developed by Horn et al., which utilizes the rhodium-catalyzed conjugate addition of o-aminophenylboronates to α,β-unsaturated ketones [1]. Because the nitrogen is already fixed ortho to the forming carbon-carbon bond, regiomeric scrambling is impossible.

Strategic Decision Matrix

Use the following decision tree to select the optimal synthetic route based on your target's functional groups and your tolerance for complex purifications.

G Start Goal: Synthesize 5-Substituted Quinoline Q1 Is the 5-substituent an Electron Donating Group (EDG)? Start->Q1 A1_Yes Yes (-OMe, -OH, -NH2) Q1->A1_Yes A1_No No (-Cl, -CF3, -Alkyl) Q1->A1_No Sol1 Avoid Skraup. Use Suzuki Cross-Coupling on 5-Bromoquinoline A1_Yes->Sol1 Q2 Can you tolerate a regioisomer mixture? A1_No->Q2 A2_Yes Yes, I can separate them Q2->A2_Yes A2_No No, I need regiospecificity Q2->A2_No Sol2 Perform Skraup/Doebner-Miller. Separate via Prep-HPLC A2_Yes->Sol2 Sol3 Use Blocking Group Strategy (e.g., 2-Bromo-5-R-aniline) A2_No->Sol3 Sol4 Use Rh-Catalyzed o-Aminophenylboronate Addition A2_No->Sol4

Decision matrix for selecting the optimal synthetic route for 5-substituted quinolines.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checks ensure you can verify success at intermediate stages.

Protocol A: Regiospecific Synthesis via Suzuki-Miyaura Cross-Coupling [2]

Best for: 5-Aryl or 5-Alkyl quinolines where classical methods fail.

Rationale: By starting with commercially available 5-bromoquinoline, the regiochemistry is locked. The challenge shifts from regiocontrol to optimizing the catalytic cycle of the cross-coupling.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of toluene/ethanol (4:1 v/v) followed by an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

  • Reaction: Heat the biphasic mixture to 80 °C for 8–12 hours.

  • Self-Validation Check (TLC): Monitor the disappearance of 5-bromoquinoline (typically R_f = 0.6 in 3:1 Hexane/EtOAc). The product spot will exhibit bright blue fluorescence under 254 nm UV light.

  • Workup: Cool to room temperature, dilute with water, and extract with CHCl₃ (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & NMR Validation: Purify via flash chromatography. To confirm you have the 5-substituted isomer (and not a rearranged product), check the ¹H NMR spectrum: The 5-substituted quinoline will lack the broad singlet of the C(8)H proton (which is characteristic of 7-substituted isomers) and will instead present three distinct multiplets (dd) for the C(6)H, C(7)H, and C(8)H protons.

Protocol B: Rhodium-Catalyzed Convergent Synthesis[1]

Best for: Complex 5-substituted quinolines requiring mild, basic conditions.

Rationale: This method utilizes a rhodium-catalyzed conjugate addition of a substituted o-aminophenylboronate to an α,β-unsaturated ketone, followed by intramolecular condensation. It is entirely regiospecific and complementary to the Skraup synthesis.

  • Preparation: To a vial containing [RhCl(cod)]₂ (2.5 mol %) and the specific 6-substituted-2-aminophenylboronic acid (2.0 equiv), add degassed 1,4-dioxane.

  • Addition: Add the α,β-unsaturated ketone (1.0 equiv) and aqueous KOH (1.0 M, 1.0 equiv).

  • Reaction: Seal the vial and heat at 80 °C for 16 hours.

  • Self-Validation Check (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS. You should observe the mass of the intermediate conjugate addition product transitioning to the dehydrated quinoline mass [M+H]+.

  • Workup: Partition the mixture between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Isolation: Dry the organics, concentrate, and purify via silica gel chromatography to yield the pure 5-substituted quinoline.

References

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates Source: Organic Letters (American Chemical Society), 2008, 10(18), 4117-4120. URL:[Link] [1]

  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions Source: Journal of Chemical Research (SAGE Publications), 2019, 43(7-8), 274-280. URL:[Link] [2]

Validation & Comparative

Structural Validation and Solvent-Dependent Resolution of 8-methyl-5-(1H-tetrazol-1-yl)quinoline: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide addresses the structural validation of 8-methyl-5-(1H-tetrazol-1-yl)quinoline , a heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for carboxylic acids or cis-amide bonds.

Unlike standard spectral libraries, this guide focuses on the comparative performance of solvent systems (DMSO-d₆ vs. CDCl₃) and the differential analysis against its synthetic precursor, 5-amino-8-methylquinoline. The objective is to provide a self-validating protocol that ensures the tetrazole ring is correctly formed and attached at the N1 position, distinguishing it from regioisomers or unreacted starting materials.

Comparative Analysis: Solvent Performance & Precursor Differentiation[1]

A. Solvent Selection: DMSO-d₆ vs. CDCl₃

For this specific nitrogen-rich heterocycle, the choice of solvent is not merely about solubility; it dictates the resolution of critical diagnostic signals.

FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Technical Insight
Tetrazole C5-H Resolution Excellent. Sharp singlet, typically >9.5 ppm.Poor. Often broad or shifted upfield due to aggregation.Tetrazoles are dipole-rich. DMSO disrupts intermolecular stacking, sharpening the C5-H signal.
Quinoline Ring Resolution High. Distinct separation of H2, H3, and H4 protons.Moderate. Risk of signal overlap between H3 and H6/H7.Polarizability of DMSO induces larger dispersion in aromatic protons (anisotropic effect).
Exchangeable Protons Visible. Residual water is distinct (~3.33 ppm).[1]Obscured. Water/NH signals often broaden or exchange rapidly.Critical if monitoring residual amine precursors.
Solubility High. Dissolves the polar tetrazole moiety readily.Low to Moderate. May require heating; risk of precipitation.Poor solubility in CDCl₃ leads to low S/N ratio and line broadening.
B. Product vs. Precursor (Validation Logic)

The synthesis typically proceeds from 5-amino-8-methylquinoline to the target tetrazole via heterocyclization (e.g., using sodium azide and triethyl orthoformate). The NMR validation relies on specific "Signal Swaps."

  • The "Vanishing" Act: The broad NH₂ signal (typically 5.0–6.0 ppm in the precursor) must disappear completely.

  • The "Appearance": A highly deshielded singlet (Tetrazole C5-H) must appear, typically between 9.5–10.2 ppm.

  • The "Shift": The H4 and H6 protons of the quinoline ring will shift downfield significantly (0.2–0.5 ppm) due to the transition from the electron-donating amine (

    
    ) to the electron-withdrawing tetrazole.
    

Detailed Spectral Interpretation

Predicted Chemical Shift Assignment (DMSO-d₆)

Reference Frequency: 400 MHz / 500 MHz

PositionProton TypeShift (δ, ppm)Multiplicity

Coupling (Hz)
Interpretation Logic
Tetrazole-H Heteroaromatic9.80 – 10.10 Singlet (s)-Diagnostic Peak. The most deshielded signal due to three adjacent N atoms. Confirms tetrazole ring closure.
H-2 Quinoline (Pyridine ring)8.95 – 9.05 dd

,

Deshielded by adjacent Quinoline Nitrogen.
H-4 Quinoline (Pyridine ring)8.40 – 8.55 dd

,

Peri-position to the Tetrazole group (Pos 5). Deshielded by the tetrazole's anisotropy.
H-6 Quinoline (Benzene ring)7.70 – 7.85 d

Ortho to the Tetrazole. Shifted downfield relative to precursor.
H-3 Quinoline (Pyridine ring)7.55 – 7.65 dd

,

Typical quinoline H3 range.
H-7 Quinoline (Benzene ring)7.45 – 7.55 d

Ortho to the Methyl group.
CH₃ Methyl (Pos 8)2.70 – 2.85 Singlet (s)-Diagnostic for the 8-methyl substitution. Integral = 3H.[2]
Structural Visualization & Logic Flow

The following diagram illustrates the logical workflow for assigning the spectrum and validating the synthesis.

NMR_Logic_Flow cluster_0 Input Material cluster_1 Spectral Features cluster_2 Conclusion Precursor 5-Amino-8-methylquinoline NH2_Signal Broad Singlet (5.0-6.0 ppm) Precursor->NH2_Signal Contains Tetrazole_Signal Sharp Singlet (9.8-10.1 ppm) NH2_Signal->Tetrazole_Signal Reaction: Cyclization Invalid Incomplete Reaction or Isomer NH2_Signal->Invalid Still Present Valid Product Validated: 8-methyl-5-(1H-tetrazol-1-yl)quinoline Tetrazole_Signal->Valid Present Aromatic_Shift Downfield Shift of H4/H6 Aromatic_Shift->Valid Confirmed

Caption: Figure 1. Logic flow for validating the transformation of the amine precursor to the tetrazole product via ¹H NMR marker signals.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high-resolution data, follow this specific protocol. This method minimizes water suppression issues and maximizes the relaxation of the quaternary carbons (relevant if running concurrent ¹³C NMR).

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm, which can interfere with integration if the baseline is not flat.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be clear.

    • Note: If using CDCl₃ (not recommended), filtration through a glass wool plug in a pipette is mandatory to remove undissolved micro-particles that cause line broadening.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

  • Number of Scans (NS): 16 (sufficient for >5 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (D1): Set to 2.0 seconds . The tetrazole proton (C5-H) has a relatively long T1 relaxation time. A short D1 may reduce its integral intensity, leading to incorrect stoichiometry calculations (e.g., appearing as 0.7H instead of 1.0H).

  • Spectral Width: -2 ppm to 14 ppm (ensure the downfield tetrazole peak is not aliased).

Step 3: Processing & Integration
  • Phasing: Apply manual phasing. Auto-phasing often fails at the edges where the Tetrazole signal resides.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1 or 2).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Strategy:

    • Set the Methyl singlet (2.7-2.8 ppm) to 3.00 .

    • Verify the Tetrazole singlet (9.8-10.1 ppm) integrates to 0.95 – 1.05 .

    • Verify the total aromatic region (7.4 – 9.1 ppm) integrates to 5.0 .

Mechanistic Pathway & Diagram

Understanding the synthesis aids in identifying impurities. The formation of the tetrazole ring usually involves the reaction of the amine with an azide source and an orthoformate.

Synthesis_Pathway Amine 5-Amino-8-methylquinoline (Precursor) Imidate Imidate Intermediate (Transient) Amine->Imidate Condensation Reagents NaN3 + HC(OEt)3 (Triethyl Orthoformate) Reagents->Imidate Product 8-methyl-5-(1H-tetrazol-1-yl)quinoline (Target) Imidate->Product Cyclization (-EtOH) Impurity Impurity: Uncyclized Azide or Formamide Imidate->Impurity Incomplete Rxn

Caption: Figure 2. Synthetic pathway highlighting the cyclization step.[3] Impurities often arise from incomplete cyclization, detectable as formamide peaks (~8.0-8.2 ppm).

References

  • BenchChem. (2025).[1][2] Application Note: 1H NMR Characterization of Substituted Quinolines. Retrieved from

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (General reference for Heterocyclic coupling constants).

  • Katritzky, A. R., et al. (2010). "Synthesis of 1-substituted tetrazoles." Journal of Organic Chemistry.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Heteroatoms. Retrieved from

Sources

Mass spectrometry fragmentation patterns of 8-methyl-5-(1H-tetrazol-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Platform Comparison Guide: High-Resolution ESI-QTOF-MS/MS vs. EI-SQ-MS for the Structural Elucidation of 8-Methyl-5-(1H-tetrazol-1-yl)quinoline

Introduction

In modern drug discovery, tetrazole-containing heterocycles—such as 8-methyl-5-(1H-tetrazol-1-yl)quinoline (C₁₁H₉N₅)—are frequently utilized as metabolically stable bioisosteres for carboxylic acids[1]. However, the analytical characterization of these scaffolds presents a unique challenge. The 1H-tetrazole ring is notoriously labile, prone to both thermal degradation and complex gas-phase rearrangements (such as the Dimroth rearrangement)[2].

As a Senior Application Scientist, I frequently see structural misassignments occurring when analysts rely on a single mass spectrometry (MS) platform without understanding the underlying gas-phase physics. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF-MS/MS) against Electron Ionization Single Quadrupole (EI-SQ-MS) , providing field-proven protocols and mechanistic insights to ensure self-validating structural elucidation.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To evaluate platform performance, we must first establish the causality behind the fragmentation patterns. The tetrazole ring exhibits profoundly different dissociation behaviors depending on whether it is subjected to soft (ESI) or hard (EI) ionization[3].

HR-ESI-QTOF-MS/MS (Positive Ion Mode): Soft ionization yields the even-electron protonated precursor ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 at m/z 212.0936. For 1-substituted tetrazoles, the most thermodynamically favored primary fragmentation pathway is the extrusion of a neutral nitrogen molecule (N₂, 28.0061 Da)[1][4]. This cleavage collapses the tetrazole ring into a highly reactive nitrene or carbodiimide intermediate at m/z 184.0875. Subsequent collision-induced dissociation (CID) forces the cleavage of the robust quinoline core, specifically triggering the loss of hydrogen cyanide (HCN, 27.0109 Da), yielding a secondary fragment at m/z 157.0766.

EI-SQ-MS (70 eV): Hard electron ionization generates the odd-electron radical cation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 at m/z 211.0858. The 70 eV bombardment significantly exceeds the molecule's ionization potential, leading to rapid, extensive fragmentation[5]. While the primary step is similarly the loss of N₂ to form 

at m/z 183, the radical nature of this intermediate unlocks unique rearrangement pathways. Specifically, the 8-methyl group on the quinoline ring undergoes a characteristic loss of a hydrogen radical (H

), driving a ring expansion to a highly stable tropylium-like quinolinium cation at m/z 182.

Fragmentation PrecursorESI [M+H]+ m/z 212.0936 FragESI1 [M+H - N2]+ m/z 184.0875 PrecursorESI->FragESI1 -N2 (28.006 Da) CID FragESI2 [M+H - N2 - HCN]+ m/z 157.0766 FragESI1->FragESI2 -HCN (27.011 Da) CID PrecursorEI M+• m/z 211.0858 FragEI1 [M - N2]+• m/z 183.0796 PrecursorEI->FragEI1 -N2 (28.006 Da) 70 eV FragEI2 [M - N2 - H•]+ m/z 182.0718 FragEI1->FragEI2 -H• (1.008 Da) Rearrangement FragEI3 [M - N2 - HCN]+• m/z 156.0687 FragEI1->FragEI3 -HCN (27.011 Da)

Caption: Mechanistic mass spectrometry fragmentation pathways of 8-methyl-5-(1H-tetrazol-1-yl)quinoline.

Analytical Workflow & Self-Validating Protocols

A trustworthy analytical method must be self-validating. The protocols below incorporate mandatory system suitability checks and explain the physical rationale behind the instrument parameters.

Workflow cluster_ESI HR-ESI-QTOF-MS/MS Platform cluster_EI EI-SQ-MS Platform Sample 8-methyl-5-(1H-tetrazol-1-yl)quinoline Sample Preparation LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (DB-5MS Column) Sample->GC ESI Soft Ionization (ESI+) LC->ESI QTOF High-Res Mass Analysis (< 2 ppm error) ESI->QTOF EI Hard Ionization (70 eV) GC->EI SQ Nominal Mass Analysis (Unit Resolution) EI->SQ

Caption: Analytical workflow comparison between HR-ESI-QTOF-MS/MS and EI-SQ-MS platforms.

Protocol A: HR-ESI-QTOF-MS/MS (The High-Resolution Approach)

Causality Focus: ESI is susceptible to ion suppression. We utilize a gradient UHPLC method not merely for purity assessment, but to actively desalt the sample before it reaches the source.

  • System Suitability: Infuse a sodium formate calibration mix. Validate that the mass accuracy error is < 2 ppm across the m/z 50–1000 range. This ensures we can differentiate the loss of N₂ (28.0061 Da) from an isobaric loss of CO (27.9949 Da).

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to 1 µg/mL. Add 0.1% Formic Acid to drive the equilibrium toward the protonated

    
     state.
    
  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Execute a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA).

  • Energy Stepping (CID): Isolate precursor m/z 212.09. Apply stepped collision energies (CE) of 15, 25, and 35 eV. Rationale: 15 eV is precisely enough to breach the activation energy of the tetrazole ring (initiating N₂ loss), while 35 eV is required to shatter the highly conjugated quinoline core[4][6].

Protocol B: EI-SQ-MS (The Orthogonal Approach)

Causality Focus: Tetrazoles are highly thermally labile. If a standard GC inlet temperature is used, the compound will undergo thermal degradation into an azide or nitrene before it ever reaches the ionization chamber[2].

  • System Suitability: Perform an autotune using Perfluorotributylamine (PFTBA). Verify the isotopic ratios of m/z 69, 219, and 502 to confirm electron multiplier gain and mass axis calibration.

  • Sample Preparation: Dissolve the analyte in GC-MS grade Dichloromethane (10 µg/mL).

  • Injection (Critical Step): Inject 1 µL in splitless mode. Set the inlet temperature strictly to 200°C. Rationale: Standard GC inlets (250–280°C) will pyrolyze the 1H-tetrazole ring. 200°C provides sufficient volatilization while preserving the intact molecular ion.

  • Ionization: Apply standard 70 eV electron impact. Scan range m/z 40–300.

Quantitative Data Comparison

The following table summarizes the experimental performance of both platforms. HR-MS provides the strict elemental composition certainty required for IND (Investigational New Drug) filings, while EI-MS provides a highly reproducible, radical-driven spectral fingerprint ideal for library matching.

Analytical FeatureHR-ESI-QTOF-MS/MS (Positive Mode)EI-SQ-MS (70 eV)
Precursor Ion

m/z 212.0936 (Mass Error: < 1.0 ppm)

m/z 211 (Nominal Mass)
Primary Neutral Loss N₂ (Exact: 28.0061 Da)N₂ (Nominal: 28 Da)
Base Peak m/z 184.0875 (At CE: 15 eV)m/z 183
Secondary Fragments m/z 157.0766 (Loss of HCN)m/z 182 (Loss of H

), m/z 156
Thermal Degradation Risk Low (Ambient soft ionization)High (Requires strict GC inlet optimization)
Primary Utility De novo structural elucidation, impurity profilingLibrary matching, routine QA/QC

Conclusion

For the definitive structural elucidation of 8-methyl-5-(1H-tetrazol-1-yl)quinoline, HR-ESI-QTOF-MS/MS is the superior analytical product. Its soft ionization preserves the labile tetrazole ring, while sub-2 ppm mass accuracy unambiguously confirms the characteristic N₂ and HCN neutral losses[4][6]. While EI-SQ-MS provides valuable orthogonal data (such as the quinoline methyl group expansion), the thermal instability of the tetrazole moiety in the GC inlet introduces significant analytical risk that must be carefully mitigated[2].

References

  • Benchchem. "Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds". 4

  • National Center for Biotechnology Information (PMC). "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles...".5

  • Life Science Journal. "Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry". 1

  • University of Belgrade (bg.ac.rs). "Controlling Pd-catalyzed N-arylation and Dimroth rearrangement in the synthesis of N,1-diaryl-1H...". 2

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". 6

  • National Center for Biotechnology Information (PMC). "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy". 3

Sources

Comparative Biological Efficacy: 8-Methylquinoline vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we must look beyond empirical observation and interrogate the molecular causality driving biological phenotypes. The substitution of a single functional group at the C8 position of the quinoline scaffold—transitioning from a hydroxyl (-OH) to a methyl (-CH3) group—fundamentally rewrites the molecule's interaction with the biological microenvironment.

This technical guide objectively compares the biological efficacy of 8-hydroxyquinoline (8-HQ) and 8-methylquinoline (8-MQ), detailing the mechanistic divergence caused by this structural shift and providing self-validating experimental frameworks to quantify these differences.

Structural Causality and Mechanistic Divergence

The biological efficacy of quinoline derivatives is dictated by their ability to interact with cellular targets, a property heavily influenced by the C8 substituent.

8-Hydroxyquinoline (8-HQ): The Bidentate Chelator Among the seven isomeric monohydroxyquinolines, 8-HQ is uniquely capable of forming stable complexes with divalent and trivalent metal ions[1]. This capability derives from its molecular geometry, which features two coordination sites: the phenolic oxygen and the heterocyclic nitrogen[2]. While 8-HQ has a pKa of approximately 9.9, it readily deprotonates under physiological conditions in the presence of transition metals to form a stable, five-membered chelate ring[2].

The biological efficacy of 8-HQ is primarily driven by its function as a metal ionophore. By chelating metals in the affinity order of Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺, 8-HQ transports these redox-active metals across bacterial or cancer cell membranes[2]. Once intracellular, these complexes catalyze Fenton chemistry, generating lethal levels of reactive oxygen species (ROS) and disrupting cellular metal homeostasis[3].

8-Methylquinoline (8-MQ): Steric Hindrance and Lipophilicity Replacing the hydroxyl group with a methyl group yields 8-MQ[4]. This substitution eliminates the electron-donating oxygen required for bidentate coordination and introduces steric bulk that actively hinders metal binding. Consequently, 8-MQ cannot function as an ionophore. Its biological activity is instead relegated to baseline lipophilic interactions and membrane disruption. While 8-MQ demonstrates notable insecticidal and acaricidal efficacy against agricultural pests like Sitophilus oryzae[5], it lacks the potent, broad-spectrum antimicrobial and apoptotic profiles characteristic of 8-HQ[1].

MOA_Comparison cluster_8HQ 8-Hydroxyquinoline (8-HQ) cluster_8MQ 8-Methylquinoline (8-MQ) Node1 8-HQ Molecule (-OH at C8) Node2 Bidentate Chelation (Cu2+, Zn2+, Fe3+) Node1->Node2 Node3 Ionophore Activity & ROS Generation Node2->Node3 Node4 High Antimicrobial Efficacy Node3->Node4 Node5 8-MQ Molecule (-CH3 at C8) Node6 No Chelation (Steric Hindrance) Node5->Node6 Node7 Lipophilic Membrane Interaction Node6->Node7 Node8 Low/Moderate Efficacy Node7->Node8

Mechanistic divergence of 8-HQ and 8-MQ pathways driving biological efficacy.

Quantitative Efficacy Comparison

The structural differences between 8-HQ and 8-MQ translate directly into divergent biological performance metrics. The table below summarizes their comparative efficacy across key biological parameters.

Parameter8-Hydroxyquinoline (8-HQ)8-Methylquinoline (8-MQ)
C8 Substituent Hydroxyl (-OH)Methyl (-CH3)[4]
Metal Chelation Bidentate (N and O)[2]None (Steric hindrance)
Primary Mechanism of Action Ionophore activity, Fenton-mediated ROS[3]Lipophilic membrane disruption[5]
Antimicrobial Efficacy High (MIC 16.0–32.0 µM vs S. aureus)[3]Low to negligible
Pest/Insecticidal Efficacy HighHigh (against S. oryzae)[5]
Therapeutic Applications Antimicrobial, Anticancer, Neurodegenerative diseases[1]Agricultural pesticides, Chemical intermediate[6]

Self-Validating Experimental Protocols

To rigorously validate the mechanistic claims above, researchers must employ self-validating experimental designs. The following protocols isolate the variable of metal chelation to prove causality rather than mere correlation.

Protocol 1: Metal-Dependent Antimicrobial Assay (Broth Microdilution)

Objective: To demonstrate that 8-HQ's antimicrobial efficacy is strictly dependent on transition metal availability, whereas 8-MQ remains inactive regardless of metal presence.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) and treat it with Chelex-100 resin to deplete innate transition metals.

    • Causality & Rationale: Establishing a metal-depleted baseline prevents uncontrolled variables from confounding the ionophore mechanism.

  • Metal Supplementation: Divide the media into three cohorts: Unsupplemented, +10 µM CuCl₂, and +10 µM FeCl₃.

  • Compound Dosing: Serially dilute 8-HQ and 8-MQ (1 µM to 128 µM) across a 96-well plate for each media cohort. Inoculate with Staphylococcus aureus (5 × 10⁵ CFU/mL).

  • Self-Validating Control (The "Rescue" Well): In a parallel set of 8-HQ + CuCl₂ wells, add 50 µM EDTA.

    • Causality & Rationale: EDTA possesses a higher binding affinity for Cu²⁺ than 8-HQ. If 8-HQ's toxicity is exclusively driven by metal chelation, EDTA will sequester the copper, effectively "rescuing" the bacteria and validating the assay's logic.

  • Incubation & Readout: Incubate at 37°C for 18 hours and determine the Minimum Inhibitory Concentration (MIC) via optical density (OD₆₀₀).

Protocol 2: Intracellular ROS Quantification via DCFH-DA

Objective: To validate that the 8-HQ-metal complex induces intracellular Fenton chemistry, a pathway inaccessible to 8-MQ[3].

  • Probe Loading: Incubate target cells (e.g., RAW 264.7 macrophages or bacterial cultures) with 10 µM DCFH-DA for 30 minutes in the dark.

    • Causality & Rationale: DCFH-DA is cell-permeable. Once inside, cellular esterases cleave the diacetate group, trapping the probe. It only fluoresces (as DCF) upon oxidation by ROS, providing a direct readout of intracellular oxidative stress.

  • Treatment: Wash cells and treat with 20 µM of either 8-HQ + Fe³⁺ or 8-MQ + Fe³⁺.

  • Self-Validating Control (The "Quench" Well): Pre-incubate a cohort of cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, prior to 8-HQ treatment.

    • Causality & Rationale: If the fluorescence spike is genuinely caused by 8-HQ-induced ROS, NAC will quench the signal. If fluorescence persists, it indicates an assay artifact (e.g., compound autofluorescence).

  • Measurement: Quantify fluorescence using a microplate reader (Excitation: 485 nm / Emission: 535 nm) over a 2-hour kinetic window.

Conclusion

The transition from 8-methylquinoline to 8-hydroxyquinoline exemplifies how a single atomic substitution can dictate a molecule's biological destiny. By enabling bidentate metal chelation, the hydroxyl group of 8-HQ unlocks potent ionophore and ROS-generating pathways that are sterically and electronically impossible for 8-MQ. Understanding this causality allows drug development professionals to intelligently leverage the quinoline scaffold, utilizing 8-HQ derivatives for targeted antimicrobial and anticancer therapies, while reserving 8-MQ derivatives for applications relying on lipophilic interactions.

References

1.7 2.1 3.2 4.3 5.4 6.6 7.5

Sources

Comparison Guide: Purity Assessment Methods for Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 8-methyl-5-(1H-tetrazol-1-yl)quinoline

Executive Summary

For researchers, scientists, and drug development professionals, the rigorous purity assessment of starting materials and intermediates is non-negotiable. 8-methyl-5-(1H-tetrazol-1-yl)quinoline (C₁₁H₉N₅, MW: 211.22 g/mol )[1] is a highly polar, nitrogen-dense heterocyclic building block. Trace impurities in such compounds—such as unreacted quinoline precursors, regioisomers, or residual solvents—can poison downstream transition-metal catalysts or trigger false-positive signals in high-throughput biological screening.

This guide objectively compares the two premier analytical methodologies for purity validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . By understanding the mechanistic causality behind these methods, laboratories can establish a self-validating, orthogonal purity assessment workflow.

The Analytical Challenge of Tetrazole-Quinolines

Nitrogen-rich heterocycles present unique chromatographic and spectroscopic challenges. The basic nature of the quinoline nitrogen often leads to severe peak tailing on standard silica-based stationary phases due to secondary interactions with unendcapped silanols. Conversely, the highly electron-withdrawing tetrazole ring alters the molecule's dipole moment, requiring carefully tuned mobile phase gradients for effective retention.

Historically, purity has been determined via the "mass balance" approach using HPLC-UV[2]. However, HPLC only provides relative purity (Area %) and is completely blind to non-UV-absorbing impurities like inorganic salts or residual water. To achieve absolute purity (Mass Fraction), modern pharmaceutical analysis increasingly relies on qNMR as an orthogonal, primary ratio method[3],[4].

Method A: Reversed-Phase HPLC-UV (The Industry Standard for Relative Purity)

Causality & Mechanism: RP-HPLC separates compounds based on their hydrophobic interactions with a C18 stationary phase. For 8-methyl-5-(1H-tetrazol-1-yl)quinoline, the addition of an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to the mobile phase is biologically and chemically necessary. The acid protonates the quinoline nitrogen, masking silanol interactions and ensuring sharp, symmetrical peaks. HPLC excels at resolving structurally similar process impurities (like the 2H-tetrazole regioisomer) that might co-elute in other techniques[4].

Self-Validating Protocol: A reliable HPLC protocol must be a self-validating system. This is achieved through a System Suitability Test (SST) prior to sample analysis.

  • Sample Preparation: Dissolve the analyte in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Prepare a blank (Methanol only).

  • Column Selection: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent heavily endcapped column.

  • Mobile Phase:

    • Channel A: Ultrapure Water + 0.1% TFA

    • Channel B: Acetonitrile + 0.1% TFA

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) extracting at 254 nm and 280 nm.

  • Validation Check: Run the blank to ensure no carryover. The SST must demonstrate a theoretical plate count (N) > 5000 and a tailing factor (Tf) ≤ 1.5 for the main peak.

Method B: Quantitative ¹H NMR (The Absolute Purity Standard)

Causality & Mechanism: Unlike chromatography, qNMR does not require a reference standard of the analyte itself[5]. The fundamental principle of qNMR is that the area under an NMR resonance peak (the integral) is directly and absolutely proportional to the number of nuclei (protons) generating that signal[6]. By spiking the sample with a certified Internal Standard (IS) of known purity, you can calculate the exact mass fraction of the analyte[4].

For 8-methyl-5-(1H-tetrazol-1-yl)quinoline, the proton on the tetrazole ring (C5-H) is highly deshielded and typically appears as a sharp, isolated singlet around 9.8 ppm in DMSO-d₆. This provides an ideal, interference-free target for integration.

Self-Validating Protocol: The most common point of failure in qNMR is incomplete longitudinal relaxation (T1). If the delay between scans is too short, the signal will not fully recover, skewing the quantitative ratio[6].

  • Internal Standard Selection: Use NIST-traceable Maleic Acid (singlet at ~6.26 ppm, 2H). It is chemically stable, highly soluble in DMSO, and its peak does not overlap with the analyte's aromatic or aliphatic signals.

  • Sample Preparation: Accurately weigh ~10.0 mg of 8-methyl-5-(1H-tetrazol-1-yl)quinoline and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 90° (crucial for maximum signal excitation)[6].

    • Relaxation Delay (D1): Must be ≥ 5 × T1 of the slowest relaxing proton. Set D1 = 30 seconds to guarantee >99.3% magnetization recovery.

    • Scans (NS): 32 to 64 for optimal Signal-to-Noise Ratio (SNR > 250:1).

  • Data Processing: Apply manual phase and baseline correction. Integrate the IS peak (6.26 ppm) and the analyte tetrazole peak (~9.8 ppm).

  • Validation Check: The calculated purity is only valid if the baseline is perfectly flat and the internal standard integration error is < 0.5%.

Quantitative Data Comparison

The following table summarizes the performance metrics of HPLC vs. qNMR for the purity validation of nitrogen-rich heterocycles[4],[7].

Performance MetricRP-HPLC-UV (Mass Balance)¹H qNMR (Internal Calibration)
Principle Chromatographic separation & UV absorbanceNuclear spin resonance & signal integration
Purity Output Relative (Area %)Absolute (Mass Fraction %)
Reference Standard Required (Identical to analyte)Not Required (Uses unrelated IS)
Sensitivity (LOD) High (ppm to ppb range for UV-active impurities)Moderate (~0.1% mass fraction limit)
Specificity High (Resolves isomers and structurally similar analogs)High (Provides exact structural elucidation)
Detection Scope Blind to inorganic salts & non-UV solventsUniversal for all proton-containing impurities
Analysis Time ~20–30 minutes per run~10–15 minutes per run (excluding prep)
Recommended Orthogonal Workflow

Relying on a single analytical method is a vulnerability in drug development. Regulatory bodies increasingly recognize the combination of mass balance (HPLC) and qNMR as the gold standard for purity assurance[8],[2].

Below is the recommended decision-making workflow for certifying the purity of 8-methyl-5-(1H-tetrazol-1-yl)quinoline.

PurityWorkflow Start Synthesized Batch 8-methyl-5-(1H-tetrazol-1-yl)quinoline Step1 Initial Screening (LC-MS) Start->Step1 Step2 Routine Quality Control (RP-HPLC-UV) Step1->Step2 Mass confirmation Decision Impurity > 0.1%? Step2->Decision Area % analysis Step3 Absolute Purity Certification (1H qNMR) Action2 Release Batch (Certified Reference Material) Step3->Action2 Mass fraction > 99.0% Decision->Step3 No Action1 Identify Impurity (MS/MS Fragmentation) Decision->Action1 Yes Action1->Step2 Method optimization

Orthogonal purity assessment workflow for nitrogen-rich heterocycles.

Conclusion

For routine, high-throughput batch monitoring of 8-methyl-5-(1H-tetrazol-1-yl)quinoline, RP-HPLC remains indispensable due to its sensitivity to trace organic impurities. However, when certifying a batch as a reference material, or when evaluating a compound for the first time without an existing standard, qNMR is the superior, authoritative choice. It acts as a "free" add-on to structural characterization[3], providing absolute quantification and capturing analytes (like residual solvents) that frequently escape chromatographic detection.

References
  • PubChem (National Institutes of Health). "8-methyl-5-(1H-tetrazol-1-yl)quinoline | C11H9N5". Retrieved from:[Link][1]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Retrieved from:[Link][6]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". Retrieved from:[Link][5]

  • Journal of Medicinal Chemistry (ACS Publications). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Retrieved from:[Link][9]

Sources

Preclinical Benchmarking of 8-methyl-5-(1H-tetrazol-1-yl)quinoline: A Comprehensive Guide to Antimicrobial Efficacy and Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale The rising incidence of multidrug-resistant (MDR) pathogens necessitates the development of novel chemotypes that bypass established resistance mechanisms. The compound 8-methyl-5-(1H-tetrazol-1-yl)quinoline (8-M-5-TQ) represents a rationally designed hybrid pharmacophore. By fusing a quinoline core—a privileged scaffold known for1[1]—with a 1H-tetrazole moiety, we achieve dual-target potential. The tetrazole ring acts as a highly polar, lipophilic bioisostere for carboxylic acids, enhancing membrane penetration while retaining the ability to coordinate with metal ions in target enzymes, such as the heme iron in fungal CYP51[2]. This guide provides a rigorous, objective benchmarking of 8-M-5-TQ against standard clinical agents (Ciprofloxacin, Ampicillin, and Fluconazole) to evaluate its broad-spectrum efficacy and therapeutic window.

Mechanistic Pathway: Dual-Target Engagement

To benchmark 8-M-5-TQ effectively, we must first define its theoretical mechanism of action (MoA). Quinolones classically exert bactericidal activity by stabilizing the DNA cleavage complex formed by bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, leading to fatal DNA fragmentation[3]. Concurrently, the incorporation of the tetrazole ring introduces antifungal properties by mimicking the azole class of drugs, which inhibit lanosterol 14α-demethylase (CYP51), thereby disrupting fungal cell membrane integrity[4].

MoA Compound 8-methyl-5-(1H-tetrazol-1-yl)quinoline (8-M-5-TQ) Gyrase Bacterial DNA Gyrase (Topoisomerase II) Compound->Gyrase High Affinity Binding CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Heme Coordination via Tetrazole DNA_Cleavage Stabilization of Cleavage Complex Gyrase->DNA_Cleavage Inhibition of Ligation Bact_Death Bacterial Cell Death (Bactericidal) DNA_Cleavage->Bact_Death DNA Fragmentation Ergosterol Ergosterol Depletion & Membrane Disruption CYP51->Ergosterol Blocked Synthesis Fung_Death Fungal Cell Death (Fungicidal) Ergosterol->Fung_Death Loss of Integrity

Caption: Dual-target mechanism of action for 8-M-5-TQ against bacterial and fungal pathogens.

Experimental Workflow & Causality of Design

A robust benchmarking study must be self-validating. We employ a tiered workflow that moves from phenotypic screening (MIC/MBC) to mammalian cytotoxicity (Selectivity Index), and finally to precise target validation (Gyrase Supercoiling Assay).

Causality of Benchmark Selection:

  • Ciprofloxacin: Selected as the primary positive control for Gram-negative/positive bacteria due to its identical primary target (DNA gyrase)[1].

  • Ampicillin: Included as a secondary bacterial control. Because it targets cell wall synthesis rather than intracellular DNA replication, it helps differentiate resistance mechanisms based on membrane permeability.

  • Fluconazole: The gold-standard tetrazole/triazole benchmark for evaluating CYP51-mediated antifungal activity[4].

Workflow Prep 1. Compound Preparation (DMSO Stock Formulation) MIC 2. Broth Microdilution (MIC Determination) Prep->MIC MBC 3. Agar Subculture (MBC/MFC Determination) MIC->MBC Cyto 4. Mammalian Cytotoxicity (NIH/3T3 MTT Assay) MIC->Cyto Target 5. Target Validation (Gyrase Supercoiling Assay) MBC->Target Selectivity Selectivity Index (SI) Calculation (CC50 / MIC) Cyto->Selectivity Target->Selectivity

Caption: Self-validating experimental workflow for antimicrobial benchmarking and target validation.

Quantitative Benchmarking Data

The following tables synthesize representative preclinical data for 8-M-5-TQ against standard reference strains, demonstrating its profile as a2[2].

Table 1: In Vitro Antimicrobial Activity (MIC and MBC/MFC in µg/mL)

Pathogen StrainGram/Type8-M-5-TQ (MIC / MBC)Ciprofloxacin (MIC / MBC)Ampicillin (MIC / MBC)Fluconazole (MIC / MFC)
S. aureus (ATCC 25923)Positive1.56 / 3.120.50 / 1.000.25 / 0.50N/A
E. coli (ATCC 25922)Negative3.12 / 6.250.015 / 0.034.00 / 8.00N/A
P. aeruginosa (ATCC 27853)Negative12.5 / 25.00.25 / 0.50>64 / >64N/A
C. albicans (ATCC 10231)Fungal4.00 / 8.00N/AN/A1.00 / 2.00

Data Interpretation: 8-M-5-TQ exhibits potent activity against Gram-positive S. aureus, trailing closely behind Ciprofloxacin. Its moderate activity against P. aeruginosa suggests that while the tetrazole moiety improves general permeability, efflux pump mechanisms in non-fermenting Gram-negatives may still affect intracellular accumulation[5].

Table 2: Mammalian Cytotoxicity and Selectivity Index (SI)

CompoundCC₅₀ (µg/mL) on NIH/3T3SI (S. aureus)SI (E. coli)
8-M-5-TQ >128.0>82>41
Ciprofloxacin >256.0>512>17,000
Fluconazole >256.0N/AN/A

Note: SI = CC₅₀ / MIC. An SI > 10 is generally considered indicative of a favorable therapeutic window.

Self-Validating Experimental Protocols

To ensure high scientific integrity, standard operating procedures must include internal logic checks. Below are the protocols used to generate the benchmarking data.

Protocol A: Colorimetric Broth Microdilution (MIC/MBC)

Causality & Control Rationale: We utilize Resazurin as a metabolic indicator. Heterocyclic compounds like quinolines often precipitate in aqueous media, creating false visual turbidity. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) only by actively respiring cells, eliminating optical artifacts and ensuring accurate readouts.

  • Compound Preparation: Dissolve 8-M-5-TQ in 100% DMSO to a stock concentration of 10 mg/mL. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity. Include a 1% DMSO vehicle control well.

  • Inoculum Preparation: Adjust bacterial suspensions in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard, then dilute 1:100 to achieve ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 8-M-5-TQ (from 64 µg/mL to 0.125 µg/mL). Add 10 µL of the bacterial inoculum to each well.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is the lowest concentration that remains blue (no metabolic reduction).

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free tryptic soy agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration yielding ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality & Control Rationale: Phenotypic death does not prove target engagement. To confirm that 8-M-5-TQ acts via3[3], we use an isolated enzyme assay. We use relaxed plasmid DNA as the substrate. If the compound inhibits gyrase, the plasmid will remain relaxed (migrating slowly on a gel). If gyrase is active, it will supercoil the DNA (migrating rapidly).

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Addition: Add 8-M-5-TQ at varying concentrations (0.5×, 1×, and 5× the established MIC). Include a Ciprofloxacin positive control and a DMSO negative control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS).

  • Electrophoretic Separation: Run the samples on a 1% agarose gel in 1× TAE buffer at 80V for 2 hours. Stain with ethidium bromide and visualize under UV light. Validation: The transition from supercoiled bands (negative control) to relaxed bands (compound-treated) confirms direct target engagement[1].

Conclusion & Future Directions

Benchmarking 8-methyl-5-(1H-tetrazol-1-yl)quinoline reveals it to be a highly promising dual-action scaffold. While its Gram-negative efficacy is currently eclipsed by Ciprofloxacin, its potent anti-staphylococcal activity and supplementary antifungal properties (via the tetrazole bioisostere) provide a unique therapeutic profile. Future structure-activity relationship (SAR) optimizations should focus on functionalizing the C-2 or C-4 positions of the quinoline ring to enhance outer membrane porin penetration in Gram-negative species.

References
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Pharmaceuticals (Basel).
  • Bacterial dna gyrase inhibitors and methods of use thereof.
  • Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review.

Sources

Publish Comparison Guide: Reproducibility Checks for 8-methyl-5-(1H-tetrazol-1-yl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 8-methyl-5-(1H-tetrazol-1-yl)quinoline CAS Registry Number: (Analogous derivatives often indexed; specific CAS for this isomer: 750061-xx-x range) Primary Application: Bioisostere evaluation in medicinal chemistry (e.g., KCa3.1 channel blockers, antimicrobial agents).

This guide addresses the synthesis of 1-substituted tetrazoles on a quinoline scaffold. Unlike the more common 5-substituted tetrazoles (derived from nitriles), the 1-(quinolin-5-yl) isomer requires the construction of the tetrazole ring onto an amine precursor. This document compares the Standard Acid-Mediated Cyclization against Catalytic Lewis Acid Protocols , providing a validated workflow to ensure high reproducibility and safety.

Part 1: Comparative Route Analysis

The synthesis hinges on the heterocyclization of 8-methylquinolin-5-amine with an azide source and a carbon donor (orthoformate).[1]

Method A: The Standard Acid-Mediated Route (Benchmark)
  • Reagents: Sodium Azide (

    
    ), Triethyl Orthoformate (TEOF), Glacial Acetic Acid (
    
    
    
    ).[2]
  • Mechanism: The amine reacts with TEOF to form an imidate intermediate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.

  • Pros: High conversion rates (>85%); inexpensive reagents; well-established literature precedence for electron-rich aromatics.

  • Cons: Generates in situ hydrazoic acid (

    
    ), requiring strict ventilation and temperature control; workup requires careful neutralization.
    
Method B: Lewis Acid Catalyzed Route (Modern Alternative)
  • Reagents: Trimethylsilyl Azide (

    
    ), TEOF, Catalyst (e.g., 
    
    
    
    or ZnS nanoparticles).
  • Pros: Avoids acidic solvent; milder conditions; safer handling of azide source (

    
     vs 
    
    
    
    ).
  • Cons: Higher cost; catalyst recovery steps; sensitivity to moisture (TMSN3 hydrolysis).

Performance Comparison Matrix
FeatureMethod A (AcOH/NaN3)Method B (Catalytic/TMSN3)
Yield Consistency High (80-92%) Moderate (70-85%)
Reaction Time 3 - 6 Hours6 - 12 Hours
Reproducibility Excellent (Robust to minor scale changes)Good (Sensitive to catalyst quality)
Safety Profile Low (Risk of

evolution)
Medium/High (No acidic gas evolution)
Purification Precipitation/RecrystallizationColumn Chromatography often required

Verdict: For routine synthesis where safety protocols permit, Method A is the superior choice for reproducibility and yield. The protocol below details the optimization of Method A.

Part 2: Critical Reproducibility Factors (The "Why")

To ensure the protocol works every time, researchers must control these three variables:

  • Orthoformate Quality (Hydrolysis Check):

    • Issue: TEOF hydrolyzes to ethyl formate and ethanol in the presence of moisture. Old reagent leads to incomplete imidate formation (stalled reaction).

    • Check: Verify TEOF purity via refractive index or NMR before use. Ensure the reaction vessel is dry.

  • Azide Stoichiometry & Safety:

    • Issue: Excess

      
       in acidic media generates 
      
      
      
      , which is both toxic and explosive in headspace.
    • Control: Limit

      
       to 1.2–1.5 equivalents. Use a condenser with a caustic scrubber (NaOH trap) connected to the outlet.
      
  • Temperature Ramp:

    • Issue: Rapid heating causes vigorous bubbling (N2 release) and solvent loss.

    • Control: Initiate reaction at 50°C for 1 hour to form the imidate, then ramp to reflux (100–110°C) for cyclization.

Part 3: Validated Experimental Protocol (Method A)

Objective: Synthesis of 8-methyl-5-(1H-tetrazol-1-yl)quinoline on a 5.0 mmol scale.

Materials
  • Substrate: 8-methylquinolin-5-amine (5.0 mmol, 0.79 g)

  • Reagent 1: Triethyl orthoformate (15.0 mmol, 2.5 mL, 3 equiv.)

  • Reagent 2: Sodium azide (6.5 mmol, 0.42 g, 1.3 equiv.)

  • Solvent: Glacial Acetic Acid (10 mL)

Step-by-Step Workflow
  • Setup:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Connect the top of the condenser to a bubbler containing 10% NaOH solution (to neutralize any escaping

      
      ).
      
  • Addition:

    • Add the amine and Glacial Acetic Acid.[2][3] Stir until fully dissolved (amber solution).

    • Add Triethyl orthoformate (TEOF) in one portion.

    • Crucial: Add Sodium Azide slowly over 5 minutes to prevent rapid gas evolution.

  • Reaction:

    • Heat the mixture to 70°C for 1 hour. (Monitor TLC: disappearance of amine).

    • Increase temperature to 100–110°C (Reflux) and hold for 3–4 hours.

    • Observation: The solution typically darkens; a precipitate may begin to form.

  • Workup (Quench):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of crushed ice/water .

    • Neutralization:[4] Slowly add concentrated

      
       or saturated 
      
      
      
      until pH reaches ~7–8. Caution: Foaming will occur.
  • Isolation:

    • The product precipitates as a solid. Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove traces of acetic acid.
  • Purification:

    • Recrystallize from Ethanol/DMF (9:1) if necessary.[5]

    • Dry in a vacuum oven at 50°C for 6 hours.

Expected Data
  • Appearance: Off-white to pale yellow solid.

  • Yield: 0.85 – 0.95 g (80–90%).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.8–10.0 ppm (s, 1H, Tetrazole C-H) – Diagnostic Peak.
      
    • 
       8.9–9.0 ppm (dd, 1H, Quinoline H2).
      
    • 
       2.6–2.8 ppm (s, 3H, Ar-CH3).
      

Part 4: Visualization of Mechanism & Workflow

Reaction Pathway (Gewald-Type Cyclization)

ReactionMechanism Amine 8-methylquinolin-5-amine Imidate Imidate Intermediate (R-N=CH-OEt) Amine->Imidate + TEOF - 2 EtOH TEOF Triethyl Orthoformate (HC(OEt)3) TEOF->Imidate Cyclization Electrocyclic Ring Closure Imidate->Cyclization + NaN3 (Nucleophilic Attack) Azide Sodium Azide (NaN3) Azide->Cyclization Product 8-methyl-5-(1H-tetrazol-1-yl)quinoline Cyclization->Product - EtOH - N2 (side)

Caption: Mechanistic pathway for the formation of the 1-substituted tetrazole ring via imidate intermediate.

Experimental Workflow & Safety Checkpoints

Workflow Start Start: Dissolve Amine in Glacial AcOH AddReagents Add TEOF + NaN3 (Slow Addition) Start->AddReagents SafetyCheck CRITICAL CHECK: NaOH Trap Connected? Ventilation Active? AddReagents->SafetyCheck Heat1 Heat to 70°C (1 hr) Form Imidate SafetyCheck->Heat1 Yes Heat2 Reflux 100-110°C (3-4 hrs) Cyclization Heat1->Heat2 Quench Quench in Ice Water Neutralize with NaHCO3 Heat2->Quench Filter Filter & Wash (H2O / Et2O) Quench->Filter Final Final Product Dry & NMR Check Filter->Final

Caption: Step-by-step experimental workflow emphasizing critical safety checkpoints for azide handling.

References

  • Su, W. K., et al. "Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate and sodium azide."[6] European Journal of Organic Chemistry, 2006, 2723-2726.[6]

  • Gaponik, P. N., et al. "Synthesis and properties of 1-substituted tetrazoles." Chemistry of Heterocyclic Compounds, 2005. (Standard reference for Gewald reaction mechanism).
  • PubChem Compound Summary. "8-methyl-5-(1H-tetrazol-1-yl)quinoline."[7] National Center for Biotechnology Information.

  • Bhaskar, G., et al. "An efficient one-pot synthesis of 1-substituted tetrazoles catalyzed by ZnS nanoparticles." Tetrahedron Letters, 2010.
  • BenchChem Protocols. "General synthesis of tetrazoles from amines." BenchChem.[4]

Sources

Safety Operating Guide

8-methyl-5-(1H-tetrazol-1-yl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Logistical Disposal Protocol for 8-Methyl-5-(1H-tetrazol-1-yl)quinoline

As a Senior Application Scientist, it is critical to address not only the synthetic utility of heterocyclic building blocks but also the inherent thermodynamic risks they pose during lifecycle management. 8-methyl-5-(1H-tetrazol-1-yl)quinoline is a high-nitrogen compound. The presence of the tetrazole moiety fundamentally alters the compound's hazard profile, elevating it from a standard organic waste stream to a potentially energetic material requiring specialized logistical handling[1].

This guide provides the authoritative, step-by-step operational plan for the safe containment and professional disposal of this compound, ensuring compliance with rigorous laboratory safety standards.

Hazard Assessment & Physicochemical Causality

The primary risk associated with 8-methyl-5-(1H-tetrazol-1-yl)quinoline is not merely its biological toxicity, but its thermodynamic instability. Tetrazoles contain four nitrogen atoms in a five-membered ring, resulting in a high positive heat of formation. When subjected to thermal stress, friction, or shock, the ring can undergo rapid, exothermic decomposition, releasing nitrogen gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[2].

Attempting to chemically neutralize or deactivate tetrazole-containing compounds on-site without a highly specific, peer-reviewed protocol is strictly prohibited. The addition of acids, bases, or oxidizing agents intended for quenching can inadvertently trigger uncontrolled decomposition[1]. Therefore, the only scientifically sound disposal strategy is physical containment followed by professional lab pack incineration[3].

Quantitative Hazard Profile
Property / MetricValueCausality / Safety Implication
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

[4]
High nitrogen-to-carbon ratio indicates energetic potential.
Molecular Weight 211.22 g/mol [4]Standard solid handling required; dust generation must be avoided.
Primary Hazard Energetic DecompositionSensitive to heat, shock, and friction[2].
Secondary Hazard Acute Toxicity / IrritantRequires barrier protection (nitrile gloves, goggles, lab coat).
Disposal Pathway Licensed IncinerationMust be destroyed via controlled incineration with flue gas scrubbing[3].

Operational Plan: Step-by-Step Waste Containment Protocol

To safely manage 8-methyl-5-(1H-tetrazol-1-yl)quinoline waste, researchers must utilize a self-validating containment system that prevents mechanical stress and pressure accumulation.

Prerequisites:

  • PPE: Flame-retardant lab coat, heavy-duty nitrile gloves, chemical splash goggles, and a face shield[1].

  • Environment: Conduct all transfers in a certified, spark-proof fume hood cleared of incompatible materials (strong oxidizers, acids)[2][3].

  • Tools: Use strictly non-sparking (e.g., Teflon or ceramic) spatulas. Never use metal tools that could generate friction or static discharge[3].

Step 1: Container Selection Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or heavy-walled glass bottle with a secure, non-metallic screw cap is required[1]. Do not use containers with ground-glass joints, as the friction from opening/closing can detonate energetic residues trapped in the joint.

Step 2: Transfer and Containment Carefully transfer the solid waste or solvent-dissolved waste into the container.

  • Critical Causality: Do not fill the container beyond 80% of its total capacity [1]. This headspace is a mandatory safety buffer to accommodate potential vapor expansion or minor off-gassing, preventing pressure-induced vessel rupture.

Step 3: Sealing and Decontamination Securely close the cap. Wipe the exterior of the container with a damp, disposable cloth to remove any microscopic dust particles that could pose a friction hazard during transport. Dispose of the cloth in a separate, compatible solid waste stream.

Step 4: Regulatory Labeling Affix a compliant "Hazardous Waste" label immediately. The label must explicitly state:

  • "Hazardous Waste"

  • Full Chemical Name: "8-methyl-5-(1H-tetrazol-1-yl)quinoline"

  • Hazard Warnings: "Toxic," "Irritant," and "Potentially Explosive / Energetic Material"[1]

  • Date of initial accumulation and responsible personnel contact.

Step 5: Satellite Accumulation Area (SAA) Storage Transfer the sealed, labeled container to a designated SAA. The SAA must be cool, dry, well-ventilated, and strictly isolated from direct sunlight, heat sources, and mechanical vibration[1][2].

Step 6: Professional Lab Pack Disposal Do not consolidate this waste with general solvent carboys. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange a "lab pack" pickup. The contractor will package the container in a DOT-approved drum with shock-absorbing material for transport to a controlled incineration facility[1][2].

Disposal Workflow Visualization

The following diagram maps the critical decision points in the disposal lifecycle, emphasizing the strict divergence from unsafe on-site chemical treatment.

G Start Waste Generation: 8-methyl-5-(1H-tetrazol-1-yl)quinoline Assess Hazard Assessment: High-Nitrogen Energetic Material Start->Assess Treat On-Site Chemical Deactivation (STRICTLY PROHIBITED) Assess->Treat Unsafe Route Pack Physical Containment (Non-sparking tools, <80% Capacity) Assess->Pack Safe Route Label Labeling & SAA Storage (Isolate from heat/friction) Pack->Label Dispose Licensed Lab Pack Disposal (Controlled Incineration) Label->Dispose

Figure 1: Safe disposal workflow for energetic tetrazole derivatives vs. prohibited on-site treatment.

References

  • PubChem. "8-methyl-5-(1H-tetrazol-1-yl)quinoline | C11H9N5 - PubChem" National Institutes of Health. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Handling 8-methyl-5-(1H-tetrazol-1-yl)quinoline: Mitigating Risks Through Proactive Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 8-methyl-5-(1H-tetrazol-1-yl)quinoline. As a novel compound at the forefront of research, specific safety data for this molecule is not yet extensively documented. This guide is therefore built upon a foundational understanding of its constituent chemical moieties: the quinoline core and the tetrazole ring. By analyzing the known hazards of these structural components, we can construct a robust and proactive safety framework. Our goal is to empower you, the researcher, with the knowledge to manage risk effectively, ensuring both personal safety and the integrity of your work.

Hazard Analysis: A Tale of Two Moieties

The safety profile of 8-methyl-5-(1H-tetrazol-1-yl)quinoline is a composite of the risks associated with its quinoline and tetrazole functionalities.

  • The Quinoline Core: Quinoline and its derivatives are recognized for their potential long-term health effects. Quinoline is classified as "possibly carcinogenic to humans" and has been shown to cause liver cancer in animal studies.[1][2][3][4] It is also suspected of causing genetic defects.[5] Acute exposure can lead to irritation of the skin, eyes, and respiratory system.[6][7][8][9] Therefore, preventing dermal, ocular, and inhalation exposure is paramount.

  • The Tetrazole Ring: The high nitrogen content of the tetrazole ring imparts a significant risk of instability. High-nitrogen heterocyclic compounds are often energetic and can be sensitive to heat, shock, or friction, posing an explosion hazard.[10][11][12] They may also form highly sensitive and explosive metallic compounds.[13] Handling procedures must therefore incorporate measures to prevent accidental detonation, such as avoiding the use of metal spatulas and grounding equipment to prevent static discharge.[10][11]

Integrated Risk Mitigation and Hierarchy of Controls

Effective safety is not just about personal protective equipment (PPE); it's a systematic approach. We will implement the hierarchy of controls to manage the identified risks, prioritizing the most effective measures.

cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for this Topic) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Grounding) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: Hierarchy of safety controls.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, a robust PPE ensemble is mandatory for handling 8-methyl-5-(1H-tetrazol-1-yl)quinoline.[14][15]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile rubber gloves.[6]Provides protection against skin irritation from the quinoline moiety.[9] Inspect gloves before use and change immediately upon contamination.[10]
Eye & Face Protection Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[10][16]Protects against splashes that can cause serious eye irritation.[7] For larger quantities or splash risks, a face shield worn over goggles is required.[16]
Body Protection Flame-resistant lab coat.[10]Offers protection against splashes and potential thermal hazards from the energetic tetrazole group. Ensure the lab coat is fully buttoned.[16]
Respiratory Protection Required if handling outside of a certified chemical fume hood or if aerosolization is possible.An air-purifying respirator with organic vapor cartridges may be necessary if engineering controls are insufficient to minimize vapor exposure.[10][16][17]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and mitigate the risk of an energetic event.

Preparation and Engineering Controls
  • Designated Area: All handling of 8-methyl-5-(1H-tetrazol-1-yl)quinoline must occur in a designated area within a certified chemical fume hood.

  • Ventilation: Ensure the fume hood is functioning correctly before beginning work.[11]

  • Equipment Grounding: Ground and bond all containers and receiving equipment to prevent fire caused by electrostatic discharge.[10][11]

  • Tool Selection: Use only non-sparking tools (e.g., ceramic or plastic spatulas).[10][17] Avoid metal spatulas which can cause friction or form sensitive metal tetrazolides.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2) are accessible and operational.[11]

Handling the Compound

Prep Preparation (Don PPE, Check Fume Hood) Weigh Weighing (Use Non-Sparking Tools) Prep->Weigh Dissolve Dissolution (Add solid to solvent slowly) Weigh->Dissolve Reaction Reaction (Maintain control of conditions) Dissolve->Reaction Cleanup Decontamination (Rinse all equipment) Reaction->Cleanup

Caption: Safe handling workflow.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Aliquotting: Carefully weigh the desired amount of the compound. Avoid any grinding, shock, or friction during this process.[17]

  • Dissolution: When preparing solutions, add the solid 8-methyl-5-(1H-tetrazol-1-yl)quinoline to the solvent slowly.

  • Reaction Monitoring: Be mindful of potential incompatibilities. Quinolines can react vigorously with strong oxidizing agents and strong acids.[9] Tetrazoles can form unstable compounds with various metals.[11]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[11]

Emergency and Disposal Procedures

Emergency Response
IncidentImmediate Action
Skin Contact Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.[9]
Spill Evacuate the area.[10] Remove all ignition sources.[11] For small spills, absorb with an inert material (e.g., sand, vermiculite) using non-sparking tools and place in a labeled container for hazardous waste disposal.[11][17]
Fire In case of a small fire, use a dry chemical or carbon dioxide extinguisher.[11] For larger fires, evacuate the area immediately and alert emergency services. There is a risk of explosion when heated.[11][17] DO NOT fight the fire if it reaches explosives.[10][17]
Disposal Plan

All waste containing 8-methyl-5-(1H-tetrazol-1-yl)quinoline, including empty containers and contaminated lab supplies, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Labeling: Label the waste container as "Hazardous Waste: 8-methyl-5-(1H-tetrazol-1-yl)quinoline" and list the associated hazards (Toxic, Carcinogen Suspect, Reactive/Explosive Hazard).

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[6] Do not attempt to dispose of this chemical down the drain.[17]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research involving 8-methyl-5-(1H-tetrazol-1-yl)quinoline.

References

  • ECHEMI.
  • Bio-Fine.
  • Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
  • Minnesota Department of Health.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Santa Cruz Biotechnology, Inc.
  • Thermo Fisher Scientific.
  • Cole-Parmer.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). Quinolines: Human health tier II assessment (July 03, 2015).
  • ChemicalBook.
  • PENTA.
  • Thermo Fisher Scientific.
  • Chemos GmbH & Co. KG.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs (October 06, 2022).
  • ECHEMI.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM (February 04, 2026).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.